molecular formula C6H13NO2 B1460911 (R)-4-Methyl-2-(hydroxymethyl)morpholine CAS No. 1159598-35-2

(R)-4-Methyl-2-(hydroxymethyl)morpholine

Cat. No.: B1460911
CAS No.: 1159598-35-2
M. Wt: 131.17 g/mol
InChI Key: VGTADGNSGCICTA-ZCFIWIBFSA-N
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Description

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(2R)-4-methylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTADGNSGCICTA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297275
Record name (2R)-4-Methyl-2-morpholinemethanol
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159598-35-2
Record name (2R)-4-Methyl-2-morpholinemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=1159598-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-4-Methyl-2-morpholinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-Methyl-2-(hydroxymethyl)morpholine: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a chiral heterocyclic compound that has garnered interest in the field of medicinal chemistry. Its structure incorporates a morpholine ring, a privileged scaffold known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.[1] The presence of a stereocenter at the C-2 position, along with a functional hydroxymethyl group, makes it a valuable chiral building block for the asymmetric synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its strategic use in drug discovery and development.

Physicochemical Properties

While experimentally determined data for this compound is limited in publicly available literature, its properties can be estimated based on data from closely related compounds such as 4-methylmorpholine and morpholine itself. These estimations provide a useful starting point for experimental design and handling.

PropertyValueSource
CAS Number 1159598-35-2[2]
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [2]
Appearance Pale Yellow Liquid[2]
Boiling Point (Predicted) 177.0 ± 20.0 °CBased on related structures
Density (Predicted) 1.031 ± 0.06 g/cm³Based on related structures
pKa (Predicted) 14.36 ± 0.10Based on related structures
Purity Typically ≥95%[2]

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through a multi-step process starting from a chiral precursor. A general methodology adapted from a patented process for chiral 2-hydroxymethyl morpholine compounds is outlined below.[3] This pathway emphasizes the establishment and preservation of the desired stereochemistry.

Synthetic Workflow

Synthesis of this compound start (R)-Glycidol intermediate1 Intermediate A (R)-1-(methylamino)propane-2,3-diol start->intermediate1 Methylamine intermediate2 Intermediate B (R)-N-(2,3-dihydroxypropyl)-N-methyl-2-chloroacetamide intermediate1->intermediate2 Chloroacetyl chloride, Base intermediate3 Intermediate C (R)-4-methyl-2-(hydroxymethyl)morpholin-3-one intermediate2->intermediate3 Intramolecular Williamson Ether Synthesis (Base) product This compound intermediate3->product Reduction (e.g., LiAlH4 or BH3)

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of (R)-1-(methylamino)propane-2,3-diol (Intermediate A)

  • To a solution of (R)-glycidol in a suitable solvent (e.g., methanol) at 0 °C, add a solution of methylamine (in excess, e.g., 40% in water) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to yield the crude (R)-1-(methylamino)propane-2,3-diol, which can be used in the next step without further purification.

Causality: The epoxide ring of (R)-glycidol is highly susceptible to nucleophilic attack. Methylamine acts as the nucleophile, opening the epoxide ring to form the amino diol. The use of excess methylamine drives the reaction to completion. The reaction is regioselective, with the amine attacking the less hindered carbon of the epoxide.

Step 2: Synthesis of (R)-N-(2,3-dihydroxypropyl)-N-methyl-2-chloroacetamide (Intermediate B)

  • Dissolve the crude (R)-1-(methylamino)propane-2,3-diol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine) to the solution.

  • Slowly add chloroacetyl chloride dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Causality: The secondary amine of Intermediate A is acylated by chloroacetyl chloride. The base is necessary to neutralize the HCl generated during the reaction. The hydroxyl groups are less reactive under these conditions and remain unprotected.

Step 3: Synthesis of (R)-4-methyl-2-(hydroxymethyl)morpholin-3-one (Intermediate C)

  • Dissolve the crude (R)-N-(2,3-dihydroxypropyl)-N-methyl-2-chloroacetamide in a suitable solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to give the crude morpholin-3-one.

Causality: This step is an intramolecular Williamson ether synthesis. The strong base deprotonates one of the hydroxyl groups, which then acts as a nucleophile, displacing the chloride to form the morpholine ring.

Step 4: Synthesis of this compound (Product)

  • To a solution of the crude (R)-4-methyl-2-(hydroxymethyl)morpholin-3-one in a dry, aprotic solvent (e.g., tetrahydrofuran), slowly add a reducing agent (e.g., lithium aluminum hydride or borane-THF complex) at 0 °C.

  • After the addition, reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to afford this compound.

Causality: The amide carbonyl of the morpholin-3-one is reduced to a methylene group by the powerful reducing agent, yielding the final product. The choice of reducing agent is critical for this transformation.

Applications in Drug Discovery

The morpholine moiety is a key structural feature in numerous approved drugs, where it often enhances potency and improves pharmacokinetic profiles.[1] While specific applications of this compound are not extensively documented, the utility of the closely related (S)-enantiomer as a building block for dopamine D4 receptor antagonists highlights the potential of this chiral scaffold.[4] The (R)-enantiomer can be envisioned as a crucial component in the synthesis of novel therapeutics targeting a variety of biological pathways.

Hypothetical Application in Kinase Inhibition

Many kinase inhibitors incorporate a morpholine ring to improve solubility and target engagement. The hydroxymethyl group of this compound can serve as a handle for further functionalization, allowing for the introduction of pharmacophores that can interact with specific residues in a kinase active site.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Gene Expression Drug {this compound-derived Inhibitor} Drug->Kinase_A Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug candidate derived from this compound.

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of related morpholine derivatives.[5][6]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 3.8 - 3.6 (m)-OCH₂- (morpholine)
~ 3.5 (m)-CH(OH)-
~ 3.4 (dd)-CH₂OH
~ 2.8 - 2.6 (m)-NCH₂- (morpholine)
~ 2.3 (s)-NCH₃
~ 2.2 - 2.0 (m)-NCH₂- (morpholine)

Infrared (IR) Spectroscopy (Predicted):

  • ~3400 cm⁻¹ (broad): O-H stretch of the alcohol.

  • ~2950-2800 cm⁻¹: C-H stretches of the methyl and methylene groups.

  • ~1115 cm⁻¹: C-O-C stretch of the morpholine ether linkage.

Mass Spectrometry (MS) (Predicted):

  • [M+H]⁺: 132.0974 (for C₆H₁₄NO₂)

Safety and Handling

References

  • PubChem. 4-Methylmorpholine. [Link]

  • Nurnabi, M., & Ismail, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 24(2), 155-162.
  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. CN102212040A.
  • BenchChem. (2025).
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817.
  • NIST. Morpholine, 4-methyl-. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3-I), 132-137.
  • Tzara, A., Kourounakis, A. P., & Xanthopoulos, D. (2020).
  • The Good Scents Company. 4-methyl morpholine. [Link]

  • Li, M., Zhang, J., Zhang, X., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498.
  • Degasz-Zafra, Z., et al. (2004). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Journal of Molecular Structure, 704(1-3), 229-237.
  • NIST. Morpholine, 4-methyl-. [Link]

  • BenchChem. (2025). The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Chiral Morpholine Derivatives: A Cost-Benefit Analysis of (R)-4-(Oxiran-2-ylmethyl)morph.
  • BenchChem. (2025). Application Notes and Protocols: (R)-4-(Oxiran-2-ylmethyl)morpholine in the Synthesis of Bioactive Molecules.
  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • Raoof, S. S., Al-Tamiemi, E. O., & Khammas, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2(Suppl.)), 253-260.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498.
  • International Journal of Pharmaceutical Research and Education for Medical Sciences. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
  • Mach, R. H., et al. (2004). Medicinal chemistry of 2,2,4-substituted morpholines. Current topics in medicinal chemistry, 4(13), 1385–1403.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
  • ResearchGate. (2020).
  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 26(10), 2481–2488.
  • ACD/Labs. (2008).
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

  • ResearchGate. (2017). Synthesis of 4-Hydroxymethyl-2,4-methanoproline.
  • Al-Adhami, K., & Lakatos, A. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific reports, 13(1), 17876.
  • Setifi, Z., et al. (2014). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. Acta crystallographica. Section E, Structure reports online, 71(Pt 1), o44–o45.
  • El-Ghamry, H. A., & El-Newehy, M. H. (2017). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 8(3), 256-261.
  • ResearchGate. (2020).

Sources

An In-depth Technical Guide to the Synthesis of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a valuable chiral building block in medicinal chemistry, sought after for its unique structural and physicochemical properties that can enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, detailing the underlying chemical principles, step-by-step protocols, and comparative analysis of different methodologies.

Introduction: The Significance of Chiral Morpholines in Drug Discovery

Morpholine and its derivatives are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a morpholine ring can improve metabolic stability, aqueous solubility, and overall pharmacokinetic properties.[3] The stereochemistry of substituted morpholines is often critical for their biological activity, making enantioselective synthesis a key focus in the development of new therapeutics. This compound, with its defined stereocenter and functional handles, serves as a versatile intermediate for the synthesis of more complex molecules.

Synthetic Strategies: A Multi-step Approach from Chiral Precursors

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available chiral precursors. A common and efficient strategy involves the initial construction of the chiral morpholine core, followed by N-alkylation. This approach allows for precise control over the stereochemistry at the C-2 position.

A key intermediate in this synthetic route is the N-Boc protected (R)-2-(hydroxymethyl)morpholine. The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for the secondary amine, preventing unwanted side reactions during the formation of the morpholine ring and allowing for controlled deprotection and subsequent functionalization.

A concise and operationally simple synthesis of the enantiopure N-Boc-2-hydroxymethylmorpholine has been developed starting from epichlorohydrin.[4] While the referenced literature describes the synthesis of the (S)-enantiomer, the synthesis of the desired (R)-enantiomer can be achieved by utilizing (R)-epichlorohydrin as the starting material. This method is advantageous as it avoids chromatographic purification, making it suitable for larger scale synthesis.[4]

The overall synthetic pathway can be broken down into three main stages:

  • Synthesis of the Chiral Morpholine Core: Construction of (R)-4-Boc-2-(hydroxymethyl)morpholine from a chiral starting material.

  • Deprotection of the Secondary Amine: Removal of the Boc protecting group to yield (R)-2-(hydroxymethyl)morpholine.

  • N-Methylation: Introduction of the methyl group onto the secondary amine to afford the final product.

The following sections will provide a detailed technical examination of each of these stages.

Part 1: Synthesis of the Chiral Morpholine Core - (R)-4-Boc-2-(hydroxymethyl)morpholine

The enantioselective synthesis of the morpholine ring is the cornerstone of this entire process. A robust method to obtain (R)-4-Boc-2-(hydroxymethyl)morpholine is outlined below, adapted from a similar synthesis of the (S)-enantiomer.[4]

Reaction Pathway for the Synthesis of (R)-4-Boc-2-(hydroxymethyl)morpholine

Synthesis_of_R_Boc_hydroxymethylmorpholine start (R)-Epichlorohydrin intermediate1 Intermediate Triol start->intermediate1 1. Ring opening reagent1 Diethanolamine reagent1->intermediate1 intermediate2 (R)-4-Boc-2-(hydroxymethyl)morpholine intermediate1->intermediate2 2. Boc Protection & Cyclization reagent2 Di-tert-butyl dicarbonate (Boc)2O reagent2->intermediate2

Caption: Synthesis of the chiral morpholine core.

Experimental Protocol: Synthesis of (R)-4-Boc-2-(hydroxymethyl)morpholine

Materials:

  • (R)-Epichlorohydrin

  • Diethanolamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Suitable solvent (e.g., Methanol)

  • Base (e.g., Triethylamine)

Step-by-Step Procedure:

  • Ring Opening of Epichlorohydrin: (R)-Epichlorohydrin is reacted with diethanolamine. The amine attacks the less hindered carbon of the epoxide, leading to the formation of a triol intermediate. This reaction is typically carried out in a protic solvent like methanol at elevated temperatures.

  • Boc Protection and Cyclization: The resulting triol is then treated with di-tert-butyl dicarbonate in the presence of a base. The Boc group protects the secondary amine, and a subsequent intramolecular cyclization, likely an O-alkylation, forms the morpholine ring to yield (R)-4-Boc-2-(hydroxymethyl)morpholine. The operational simplicity of this method, which avoids the need for chromatography, makes it highly efficient.[4]

Part 2: Deprotection of the Secondary Amine

With the chiral morpholine core successfully constructed, the next step is the removal of the Boc protecting group to liberate the secondary amine for the final N-methylation step.

Deprotection Reaction

Deprotection start (R)-4-Boc-2-(hydroxymethyl)morpholine product (R)-2-(hydroxymethyl)morpholine start->product Acid-catalyzed cleavage reagent Trifluoroacetic Acid (TFA) or HCl reagent->product

Caption: Deprotection of the N-Boc group.

Experimental Protocol: Synthesis of (R)-2-(hydroxymethyl)morpholine

Materials:

  • (R)-4-Boc-2-(hydroxymethyl)morpholine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane or Dioxane)

  • Base for workup (e.g., Sodium bicarbonate solution)

Step-by-Step Procedure:

  • Acid-catalyzed Cleavage: The Boc group is readily cleaved under acidic conditions. Treatment of (R)-4-Boc-2-(hydroxymethyl)morpholine with a strong acid, such as trifluoroacetic acid in dichloromethane or a solution of HCl in dioxane, efficiently removes the protecting group. The reaction is typically performed at room temperature and monitored by techniques like TLC or LC-MS until completion.

  • Workup: Upon completion, the reaction mixture is carefully neutralized with a base, such as a saturated sodium bicarbonate solution, to quench the acid. The product, (R)-2-(hydroxymethyl)morpholine, can then be extracted into an organic solvent and purified if necessary.

Part 3: N-Methylation to Yield this compound

The final step in the synthesis is the methylation of the secondary amine of (R)-2-(hydroxymethyl)morpholine. Several methods are available for N-methylation, with the Eschweiler-Clarke reaction being a classic and highly effective choice.

The Eschweiler-Clarke Reaction: A Reliable N-Methylation Method

The Eschweiler-Clarke reaction utilizes formaldehyde and formic acid to methylate primary or secondary amines.[5] A key advantage of this reaction is that it proceeds without the formation of over-methylated quaternary ammonium salts and typically preserves the stereochemical integrity of chiral centers adjacent to the amine.[3][5]

N-Methylation Pathway

N_Methylation start (R)-2-(hydroxymethyl)morpholine product This compound start->product Eschweiler-Clarke Reaction reagents Formaldehyde (HCHO) Formic Acid (HCOOH) reagents->product

Caption: N-Methylation via the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • (R)-2-(hydroxymethyl)morpholine

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Formic acid (e.g., 88-98%)

Step-by-Step Procedure:

  • Reaction Setup: (R)-2-(hydroxymethyl)morpholine is dissolved in an excess of formic acid.

  • Addition of Formaldehyde: An excess of aqueous formaldehyde is added to the solution.

  • Heating: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • Workup and Purification: After cooling, the reaction mixture is made basic by the addition of a strong base, such as sodium hydroxide. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Alternative N-Methylation Methods

While the Eschweiler-Clarke reaction is robust, other N-methylation strategies can also be employed. These include:

  • Reductive Amination with Formaldehyde and a Reducing Agent: This method involves the reaction of the secondary amine with formaldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium cyanoborohydride.

  • Use of Methylating Agents: Reagents like dimethyl carbonate can serve as greener alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate.[6] These reactions often require elevated temperatures and may necessitate optimization of reaction conditions.

Comparative Summary of Synthesis Strategies

Stage Method Key Reagents Advantages Considerations
Morpholine Core Synthesis From Chiral Epichlorohydrin(R)-Epichlorohydrin, Diethanolamine, (Boc)₂OHigh enantioselectivity, operationally simple, avoids chromatography.[4]Availability and cost of enantiopure epichlorohydrin.
N-Deprotection Acid-catalyzed CleavageTFA or HClEfficient and clean reaction.Requires careful neutralization during workup.
N-Methylation Eschweiler-Clarke ReactionFormaldehyde, Formic AcidAvoids over-methylation, preserves chirality, high yield.[5]Requires handling of corrosive formic acid and heating.
N-Methylation Reductive AminationFormaldehyde, NaBH₄/NaBH₃CNMilder conditions compared to Eschweiler-Clarke.Potential for side reactions depending on the substrate.
N-Methylation With Dimethyl CarbonateDimethyl Carbonate"Green" methylating agent.[6]May require higher temperatures and longer reaction times.

Conclusion

The synthesis of this compound is a well-defined process that relies on the strategic use of chiral pool starting materials and classic organic transformations. The pathway involving the construction of an N-Boc protected chiral morpholine core from (R)-epichlorohydrin, followed by deprotection and subsequent N-methylation via the Eschweiler-Clarke reaction, represents a reliable and efficient route for obtaining this valuable building block. The choice of a specific synthetic protocol will ultimately depend on factors such as scale, available resources, and desired purity. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully synthesize this compound for their research and development endeavors.

References

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methyl-2-(hydroxymethyl)morpholine, a chiral substituted morpholine, represents a key structural motif in numerous pharmacologically active compounds. Its defined stereochemistry and the presence of both a tertiary amine and a primary alcohol offer multiple points for synthetic elaboration, making it a valuable building block in medicinal chemistry. The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final drug candidates. This guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS: 1159598-35-2; Molecular Formula: C₆H₁₃NO₂; Molecular Weight: 131.17 g/mol ), focusing on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with its chiral center at the C2 position, dictates a complex and informative spectroscopic fingerprint. The chair conformation of the morpholine ring, coupled with the substituents, leads to distinct chemical environments for each proton and carbon atom.

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the chiral nature of the molecule, which renders the geminal protons on the morpholine ring diastereotopic and thus chemically non-equivalent.[1] This results in distinct signals and coupling patterns for protons that might otherwise be considered equivalent in an achiral analogue.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.85ddd1HH-2The proton at the chiral center (C2) is adjacent to the oxygen of the hydroxymethyl group and the ring oxygen, leading to a downfield shift. It will show coupling to the two diastereotopic protons on C3 and the two protons of the hydroxymethyl group.
~ 3.71 - 3.82m2H-CH₂OHThese protons are diastereotopic due to the adjacent chiral center. They are expected to appear as a complex multiplet due to coupling with H-2 and geminal coupling. The chemical shift is typical for a primary alcohol.[2]
~ 3.65dt1HH-6 (axial)Protons on carbons adjacent to the ring oxygen (C6 and C2) are deshielded. The axial proton is expected to show large axial-axial and smaller axial-equatorial couplings.
~ 3.45ddd1HH-6 (equatorial)The equatorial proton at C6 will be at a slightly different chemical shift than the axial proton and will exhibit different coupling constants.
~ 2.85ddd1HH-3 (axial)Protons on carbons adjacent to the nitrogen (C3 and C5) are also deshielded, but less so than those next to the oxygen. The axial proton will show geminal and vicinal couplings.
~ 2.65dt1HH-5 (axial)Similar to H-3 axial, this proton is adjacent to the nitrogen.
~ 2.40s3H-CH₃The methyl group on the nitrogen will appear as a singlet in the upfield region, characteristic of N-methyl groups in morpholines.[3][4]
~ 2.20ddd1HH-3 (equatorial)The equatorial proton at C3 will be at a different chemical shift than its axial counterpart.
~ 2.05dt1HH-5 (equatorial)Similar to H-3 equatorial, this proton is adjacent to the nitrogen.
~ 1.8 (broad)s1H-OHThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may not show coupling to the adjacent CH₂ group. This signal can be confirmed by D₂O exchange, which will cause it to disappear.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 76.5C-2The carbon of the chiral center is attached to the ring oxygen and the hydroxymethyl group, resulting in a significant downfield shift.
~ 67.0C-6This carbon is adjacent to the ring oxygen, leading to a downfield shift, similar to what is observed in other morpholine derivatives.[6][7]
~ 65.5-CH₂OHThe carbon of the hydroxymethyl group is deshielded by the attached oxygen atom.
~ 55.0C-3This carbon is adjacent to the nitrogen atom.
~ 54.5C-5Also adjacent to the nitrogen, this carbon will have a chemical shift similar to C-3.
~ 46.0-CH₃The N-methyl carbon appears in the aliphatic region, consistent with data for 4-methylmorpholine.[7]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present: the O-H of the alcohol, the C-O bonds of the ether and alcohol, the C-N bond of the tertiary amine, and the C-H bonds of the aliphatic backbone.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentRationale
3550 - 3200Strong, BroadO-H stretch (alcohol)The broadness of this peak is due to intermolecular hydrogen bonding. This is a characteristic absorption for alcohols.[8][9]
2950 - 2800StrongC-H stretch (aliphatic)These absorptions arise from the stretching vibrations of the CH₂, CH, and CH₃ groups in the molecule.
1465 - 1440MediumC-H bend (CH₂)Scissoring and bending vibrations of the methylene groups in the ring and the hydroxymethyl substituent.
1380 - 1370MediumC-H bend (CH₃)Symmetric bending of the N-methyl group.
1270 - 1200StrongC-N stretch (tertiary amine)The stretching vibration of the carbon-nitrogen bond in the morpholine ring.
1120 - 1085StrongC-O stretch (ether)Asymmetric stretching of the C-O-C ether linkage in the morpholine ring is a prominent feature in the IR spectra of morpholine derivatives.[10]
1080 - 1040StrongC-O stretch (primary alcohol)The C-O stretching of the primary alcohol group.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species.

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment IonRationale
131[C₆H₁₃NO₂]⁺ (Molecular Ion)The parent ion, which may be of low abundance due to the facile fragmentation of morpholine derivatives.
100[M - CH₂OH]⁺Loss of the hydroxymethyl radical is a likely fragmentation pathway, leading to a stable iminium ion. This is often a base peak in the mass spectra of N-substituted morpholines.
86[C₅H₁₂N]⁺Alpha-cleavage with loss of the C2 substituent and ring opening.
71[C₄H₉N]⁺Further fragmentation of the morpholine ring.
58[C₃H₈N]⁺A common fragment for N-methylated amines.
42[C₂H₄N]⁺A fragment arising from the cleavage of the morpholine ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific systems.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-100 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

  • Sample Preparation: As the compound is likely a liquid or low-melting solid at room temperature, the spectrum can be obtained as a neat thin film between two NaCl or KBr plates. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small drop of the sample placed directly on the ATR crystal.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Workflow and Data Integration

The comprehensive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_integration Structure Elucidation NMR_acq NMR Acquisition (¹H, ¹³C) NMR_analysis NMR Spectral Analysis - Chemical Shift - Coupling Constants - Integration NMR_acq->NMR_analysis IR_acq IR Acquisition IR_analysis IR Spectral Analysis - Functional Group Identification IR_acq->IR_analysis MS_acq MS Acquisition MS_analysis MS Spectral Analysis - Molecular Ion - Fragmentation Pattern MS_acq->MS_analysis Structure Final Structure Confirmation of this compound NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: Workflow for the spectroscopic characterization of a molecule.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this crucial data, ensuring the quality and reliability of research and development in which this versatile molecule is employed.

References

  • PubChem. (n.d.). 4-Methylmorpholine. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR data of NMMO and major NMMO degradation products. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). N-Methylmorpholine N-oxide - Optional[ATR-IR] - Spectrum. Retrieved January 20, 2026, from [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). N-Methylmorpholine N-oxide - Optional[FTIR] - Spectrum. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). N-Methylmorpholine N-oxide - Optional[13C NMR] - Spectrum. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). N-methylmorpholine - Optional[1H NMR] - Spectrum. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). N-methylmorpholine - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). Morpholine, 4-methyl-. Retrieved January 20, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). Methyl morpholine-4-carbodithioate - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0061157). Retrieved January 20, 2026, from [Link]

  • ATB. (n.d.). N-Methylmorpholine | C5H11NO | MD Topology | NMR | X-Ray. Retrieved January 20, 2026, from [Link]

  • PubMed. (2007). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Retrieved January 20, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). NMR spectra of N-formylmorpholine (10) in CDCl3. Top left: ¹H NMR,... Retrieved January 20, 2026, from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... Retrieved January 20, 2026, from [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved January 20, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 20, 2026, from [Link]

  • PubMed. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Retrieved January 20, 2026, from [Link]

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  • UCLA. (n.d.). IR Chart. Retrieved January 20, 2026, from [Link]

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A Comprehensive Technical Guide to (R)-4-Methyl-2-(hydroxymethyl)morpholine: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1159598-35-2

Abstract

(R)-4-Methyl-2-(hydroxymethyl)morpholine has emerged as a critical chiral building block in modern medicinal chemistry, offering a unique combination of desirable physicochemical properties and stereochemical control. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and strategic applications of this versatile morpholine derivative. By elucidating the causality behind experimental choices and presenting robust, self-validating protocols, this guide aims to empower scientists in the rational design and synthesis of novel therapeutics.

Introduction: The Strategic Advantage of Chiral Morpholines in Drug Design

The morpholine moiety is a privileged scaffold in pharmaceutical sciences, frequently incorporated into therapeutic agents to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The introduction of a defined stereocenter, as in this compound, provides a three-dimensional framework essential for specific and high-affinity interactions with biological targets. This guide focuses on the (R)-enantiomer, a key structural motif in a variety of biologically active compounds, including potent kinase inhibitors.

Enantioselective Synthesis: A Protocol Grounded in Mechanistic Understanding

The synthesis of this compound with high enantiopurity is paramount for its successful application in drug discovery. The following protocol is a robust and well-established pathway, starting from a readily available chiral precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies a chiral amino alcohol as the key starting material, ensuring the stereochemical integrity of the final product.

G target This compound intermediate1 (R)-2-(hydroxymethyl)morpholine target->intermediate1 N-Methylation intermediate2 N-Protected (R)-2-(hydroxymethyl)morpholine intermediate1->intermediate2 Deprotection intermediate3 N-Protected Chiral Amino Ether intermediate2->intermediate3 Intramolecular Cyclization start (R)-2-Amino-1-propanol intermediate3->start O-Alkylation & N-Protection

Figure 1: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: N-Protection of (R)-2-Amino-1-propanol

  • Rationale: Protection of the primary amine with a tert-butoxycarbonyl (Boc) group is crucial to prevent N-alkylation in the subsequent step, directing the reaction to the hydroxyl group. The Boc group is stable under basic conditions and can be readily removed under acidic conditions.

  • Procedure:

    • Dissolve (R)-2-amino-1-propanol in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine (TEA) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup, extract with DCM, and purify by column chromatography to yield (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

Step 2: O-Alkylation with 2-Chloroethanol

  • Rationale: This step introduces the second heteroatom of the morpholine ring. A strong base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol, forming a nucleophilic alkoxide that displaces the chloride from 2-chloroethanol.

  • Procedure:

    • To a solution of the Boc-protected amino alcohol in dry tetrahydrofuran (THF) at 0 °C, add NaH portion-wise.

    • Stir for 30 minutes, then add 2-chloroethanol dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

Step 3: Acid-Mediated Deprotection and Cyclization

  • Rationale: Treatment with a strong acid, such as hydrochloric acid (HCl), simultaneously removes the Boc protecting group and catalyzes the intramolecular Williamson ether synthesis. The unmasked amine attacks the terminal carbon of the chloroethoxy moiety, forming the morpholine ring.

  • Procedure:

    • Dissolve the product from Step 2 in a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete.

    • Neutralize the reaction with a base (e.g., NaOH solution) and heat to promote cyclization.

    • Extract the aqueous layer with a suitable organic solvent and purify to obtain (R)-2-(hydroxymethyl)morpholine.

Step 4: N-Methylation via Eschweiler-Clarke Reaction

  • Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot procedure is high-yielding and avoids the use of toxic methylating agents like methyl iodide.[1]

  • Procedure:

    • To a solution of (R)-2-(hydroxymethyl)morpholine in formic acid, add aqueous formaldehyde.

    • Heat the reaction mixture at reflux for several hours.

    • Cool the reaction and basify with NaOH solution.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography to yield this compound.

Chiral Purity Assessment by HPLC
  • Rationale: Confirmation of the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.

  • Methodology:

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H or Chiralpak® AD-H is recommended.

    • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

    • Validation: A racemic standard should be analyzed to determine the retention times of both enantiomers and confirm the resolution of the method.

Physicochemical and Spectroscopic Characterization

PropertyPredicted ValueMethod of Determination
Molecular Formula C₆H₁₃NO₂Mass Spectrometry
Molecular Weight 131.17 g/mol Mass Spectrometry
Appearance Colorless to pale yellow liquidVisual Inspection
Boiling Point Not available-
¹H NMR (400 MHz, CDCl₃) δ ~3.8-3.6 (m, 3H), 3.55 (dd, 1H), 3.45 (dd, 1H), 2.8-2.6 (m, 2H), 2.55-2.4 (m, 1H), 2.3 (s, 3H), 2.2-2.0 (m, 1H)¹H NMR Spectroscopy
¹³C NMR (100 MHz, CDCl₃) δ ~71.0, 67.5, 65.0, 55.0, 54.0, 46.0¹³C NMR Spectroscopy
Purity ≥95%Chiral HPLC, NMR

Table 1: Physicochemical and Predicted Spectroscopic Data. Note: NMR chemical shifts are estimations based on data for similar morpholine structures and may vary depending on experimental conditions.[2][3][4][5][6][7][8][9]

Application in Medicinal Chemistry: A Case Study in PI3K Inhibitor Synthesis

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of PI3K inhibitors is a major focus of anticancer drug discovery. The morpholine moiety is a common feature in many PI3K inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and providing key hydrogen bonding interactions.[10][11][12][13][14]

Strategic Incorporation into a PI3K Inhibitor Scaffold

The primary hydroxyl group of this compound serves as a versatile handle for its conjugation to a core heterocyclic scaffold, a common strategy in the design of kinase inhibitors.

G start This compound activation Activation of Hydroxyl Group (e.g., Mesylation) start->activation coupling Nucleophilic Substitution (e.g., with a phenolic kinase core) activation->coupling final_product PI3K Inhibitor Candidate coupling->final_product

Sources

An In-depth Technical Guide to the Molecular Structure of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, yet conformationally adaptable, morpholine core, combined with the stereospecific presentation of a hydroxymethyl group, provides a valuable scaffold for the design of potent and selective therapeutic agents. This technical guide offers a comprehensive exploration of the molecular structure of this compound, delving into its stereochemistry, conformational preferences, and key spectroscopic features. We will further discuss robust synthetic strategies for its enantioselective preparation and outline detailed protocols for its characterization, providing researchers with the foundational knowledge required to effectively utilize this versatile building block in their drug discovery endeavors.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles. The introduction of stereocenters into the morpholine framework, as seen in this compound, allows for precise three-dimensional arrangements of functional groups, which is often critical for achieving high-affinity and selective interactions with biological targets. Understanding the nuanced structural details of this chiral building block is paramount for rational drug design and the development of next-generation therapeutics.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is defined by a six-membered morpholine ring with a methyl group at the 4-position (nitrogen) and a hydroxymethyl substituent at the 2-position, with the stereochemistry at the C2 carbon fixed in the (R)-configuration.

Stereochemistry and Chirality

The key to the biological utility of this compound lies in its defined stereochemistry at the C2 position. This chirality dictates the spatial orientation of the hydroxymethyl group, which can be crucial for specific hydrogen bonding or other interactions within a protein binding pocket. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Conformational Preferences of the Morpholine Ring

The morpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, two primary chair conformers are possible, differing in the orientation of the substituents.

  • Equatorial Preference: Extensive studies on substituted morpholines have shown a strong preference for substituents to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. Therefore, the most stable conformation of this compound is predicted to be the chair form where both the 4-methyl group and the 2-hydroxymethyl group reside in equatorial positions. This arrangement minimizes steric hindrance and leads to the lowest energy state.

G cluster_axial Axial Conformer (Higher Energy) cluster_equatorial Equatorial Conformer (Lower Energy) N4_ax N C5_ax C C6_ax C O1_ax O C2_ax C C3_ax C Me_ax CH3 (axial) CH2OH_ax CH2OH (axial) N4_eq N C5_eq C C6_eq C O1_eq O C2_eq C C3_eq C Me_eq CH3 (equatorial) CH2OH_eq CH2OH (equatorial) Axial Conformer Equatorial Conformer Axial Conformer->Equatorial Conformer Ring Flip (Equilibrium favors equatorial)

Solid-State Conformation: Insights from X-ray Crystallography

While a crystal structure for the title compound is not publicly available, the structure of a closely related derivative, (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate, provides valuable insights. In the solid state, the morpholine ring of this analogue adopts a chair conformation[1]. This experimental evidence strongly supports the prediction that this compound will also exist in a chair conformation in the crystalline state.

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)21.909 (3)[1]
b (Å)5.6643 (8)[1]
c (Å)22.510 (3)[1]
β (°)107.612 (3)[1]
V (ų)2662.5 (7)[1]
Table 1: Crystallographic data for (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several strategic approaches. A robust and adaptable method involves the asymmetric hydrogenation of a dehydromorpholine precursor, which allows for the efficient installation of the C2 stereocenter.

G Start Dehydromorpholine Precursor Step1 Asymmetric Hydrogenation [Rh(COD)2]BF4, Chiral Ligand (e.g., SKP-Phos) H2 (50 atm), Solvent (e.g., DCM) Start->Step1 Intermediate1 (R)-4-Methyl-2-substituted-morpholine Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Reduction of an ester or aldehyde) Intermediate1->Step2 Product This compound Step2->Product

Proposed Detailed Synthetic Protocol

This protocol is a representative procedure based on established methods for the synthesis of chiral 2-substituted morpholines.

Step 1: Asymmetric Hydrogenation of 4-Methyl-2-alkoxycarbonyl-3,4-dihydro-2H-1,4-oxazine

  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the chiral bisphosphine ligand (e.g., (R)-SKP-Phos) (0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv). Add anhydrous, degassed dichloromethane (DCM) and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate dried Schlenk tube or directly in a high-pressure autoclave, dissolve the 4-methyl-2-alkoxycarbonyl-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv) in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with high-purity hydrogen gas three times, and then pressurize to 50 atm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford (R)-4-methylmorpholine-2-carboxylate.

Step 2: Reduction to this compound

  • Reaction Setup: To a stirred solution of (R)-4-methylmorpholine-2-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms within the molecule. Based on data for analogous N-substituted morpholines, the following spectral features are expected.[2]

¹H NMR:

  • Morpholine Ring Protons: The protons on the morpholine ring will appear as complex multiplets in the region of δ 2.0-4.0 ppm. The protons on the carbons adjacent to the oxygen (C2-H and C6-H) will be deshielded and resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (C3-H and C5-H).

  • N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected around δ 2.3-2.5 ppm.

  • Hydroxymethyl Protons: The methylene protons of the hydroxymethyl group will likely appear as a multiplet (due to diastereotopicity) around δ 3.5-3.8 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift being solvent and concentration-dependent.

¹³C NMR:

  • C2 and C6: The carbon atoms adjacent to the oxygen atom will be the most deshielded, appearing around δ 70-75 ppm (C2) and δ 67-70 ppm (C6).

  • C3 and C5: The carbon atoms adjacent to the nitrogen atom will resonate further upfield, in the region of δ 50-55 ppm.

  • N-Methyl Carbon: The carbon of the N-methyl group is expected around δ 42-46 ppm.

  • Hydroxymethyl Carbon: The carbon of the hydroxymethyl group should appear in the range of δ 60-65 ppm.

ProtonsExpected Chemical Shift (δ, ppm)
C2-H3.6 - 3.9 (m)
C3-Hax, C5-Hax2.0 - 2.4 (m)
C3-Heq, C5-Heq2.6 - 2.9 (m)
C6-Hax3.4 - 3.7 (m)
C6-Heq3.8 - 4.1 (m)
N-CH₃2.3 - 2.5 (s)
-CH₂OH3.5 - 3.8 (m)
-OHVariable (br s)
Table 2: Predicted ¹H NMR Chemical Shifts for this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹.

  • C-O Stretch: A strong C-O stretching band for the ether linkage in the morpholine ring is expected around 1100-1120 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration will likely appear in the 1000-1200 cm⁻¹ region.

Chiroptical Spectroscopy

Applications in Drug Development

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the combination of the favorable properties of the morpholine ring and the stereospecific presentation of a functional handle (the hydroxymethyl group) for further chemical modification. This moiety has been incorporated into compounds targeting various therapeutic areas, including but not limited to, kinase inhibitors, central nervous system (CNS) agents, and antiviral compounds. The defined stereochemistry is often a critical determinant of the desired pharmacological activity and selectivity.

Conclusion

This compound possesses a well-defined three-dimensional structure dominated by a chair conformation with equatorial substituents. Its enantioselective synthesis can be reliably achieved through modern asymmetric catalytic methods. A thorough understanding of its structural and spectroscopic properties, as outlined in this guide, is essential for its effective application in the design and synthesis of novel drug candidates. This knowledge empowers researchers to leverage the unique attributes of this chiral scaffold to develop more potent, selective, and safer medicines.

References

  • (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E66(Pt 6), o1623.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Available from: [Link]

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An In-Depth Technical Guide to the Purity and Analytical Standards of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemical Purity in Drug Development

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a chiral building block of significant interest in medicinal chemistry. As a substituted morpholine, it is a component of various pharmacologically active molecules.[1][2] The precise three-dimensional arrangement of its atoms, specifically the (R)-configuration at the C-2 position, is paramount. This stereochemistry can directly influence the biological activity and safety profile of the final active pharmaceutical ingredient (API).[3] Therefore, ensuring the chemical and enantiomeric purity of this compound is not merely a quality control measure but a fundamental necessity in the drug development process.

This technical guide provides a comprehensive overview of the analytical methodologies and purity standards for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively characterize this critical intermediate, ensuring the integrity and success of their research and development endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[4]
Molecular Weight 131.17 g/mol [4]
Appearance Not Available[4]
Solubility Highly soluble (1000 g/L at 25°C)[4]
pKa (Predicted) 14.36 ± 0.10[4]

Synthesis and Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. A common approach to synthesizing chiral 2-hydroxymethylmorpholine derivatives involves the use of chiral starting materials and subsequent cyclization and deprotection steps.[5] A plausible synthetic pathway can be inferred from the synthesis of related chiral morpholines.[1][6]

A potential, generalized synthetic pathway is as follows:

  • Reaction of a chiral starting material, such as an appropriate amino alcohol, with a suitable reagent to form the morpholine ring.

  • N-methylation to introduce the methyl group at the 4-position.

  • Deprotection steps, if protecting groups were used during the synthesis.

This synthetic process can introduce several types of impurities that must be monitored and controlled:

  • Starting Material Residues: Unreacted starting materials from any of the synthetic steps.

  • By-products: Compounds formed from side reactions during the synthesis. For example, in the synthesis of related morpholine derivatives, the formation of 1,4-oxazepane compounds as impurities has been noted.[7]

  • Enantiomeric Impurity: The corresponding (S)-enantiomer, which may arise from the use of non-enantiopure starting materials or racemization during the synthesis.

  • Degradation Products: Impurities that may form during storage or under specific reaction conditions.

The logical flow of a generalized synthesis and the potential entry points for impurities are illustrated in the diagram below.

cluster_synthesis Generalized Synthesis Pathway cluster_impurities Potential Impurity Sources A Chiral Starting Material B Ring Formation A->B Cyclization Reagents I1 Residual Starting Materials A->I1 I3 Enantiomeric Impurity ((S)-enantiomer) A->I3 C N-Methylation B->C Methylating Agent I2 Reaction By-products (e.g., 1,4-oxazepane) B->I2 D Deprotection (if applicable) C->D E This compound D->E I4 Degradation Products E->I4

Caption: Generalized synthesis pathway and potential impurity sources.

Analytical Methodologies for Purity and Standard Determination

A multi-faceted analytical approach is necessary to fully characterize the purity of this compound. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural confirmation.

Chromatographic Techniques

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of polar compounds like morpholine derivatives.[8]

Illustrative HPLC Method:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Protocol for HPLC Analysis:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC System Setup and Operation:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

    • Set the UV detector to 210 nm.

    • Inject the prepared sample and run the gradient program.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

2. Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of quality control for chiral compounds.[9] Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for this purpose. Polysaccharide-based CSPs are widely used for their broad applicability.[5]

Illustrative Chiral HPLC Method:

ParameterCondition
Column Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase n-Hexane/Ethanol (e.g., 80:20, v/v) with a basic additive (e.g., 0.1% diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Protocol for Chiral HPLC Analysis:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the appropriate volumes of n-hexane, ethanol, and diethylamine.

    • Degas the mobile phase.

  • Sample Preparation:

    • Prepare a solution of the sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

    • Prepare a solution of the racemic mixture, if available, to confirm the elution order of the enantiomers.

  • Chiral HPLC System Setup and Operation:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the sample and the racemic mixture.

  • Data Analysis:

    • Determine the retention times of the (R)- and (S)-enantiomers from the chromatogram of the racemic mixture.

    • Calculate the enantiomeric excess (% ee) of the sample using the peak areas of the two enantiomers.

cluster_workflow Chiral HPLC Workflow A Sample Preparation B Chiral HPLC System A->B Inject Sample C Data Acquisition B->C Generate Chromatogram D Data Analysis C->D Peak Integration E E D->E Calculate % ee

Caption: Workflow for chiral HPLC analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of morpholine derivatives, particularly for identifying volatile impurities.[10] Due to the polarity of this compound, derivatization is often employed to improve its volatility and chromatographic performance.[11] A common derivatization strategy for secondary amines like morpholine is the formation of N-nitrosomorpholine.[12]

Illustrative GC-MS Method with Derivatization:

ParameterCondition
Derivatization Reagent Sodium nitrite in an acidic medium
GC Column DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate
Injector Temperature 250 °C
Oven Program Initial temperature 100°C, hold for 4 min, ramp to 120°C at 10°C/min, hold for 3 min, then ramp to 250°C at 20°C/min, hold for 5 min.[13]
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Detector Quadrupole or Ion Trap

Protocol for GC-MS Analysis with Derivatization:

  • Derivatization:

    • Dissolve the sample in an appropriate solvent.

    • Add an acidic solution followed by a solution of sodium nitrite.

    • Heat the mixture to facilitate the reaction.

  • Extraction:

    • Extract the resulting N-nitroso derivative into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Inject the organic extract into the GC-MS system.

    • Acquire the data in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the derivative peak based on its retention time and mass spectrum.

    • Identify and quantify any impurities present.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[14][15] The chemical shifts and coupling constants are characteristic of the morpholine ring and its substituents. Predicted ¹H and ¹³C NMR data for the closely related (R)-4-(Oxiran-2-ylmethyl)morpholine can provide a basis for interpreting the spectra of the target molecule.[16]

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons on the morpholine ring.

  • A signal for the methyl group protons.

  • Signals for the hydroxymethyl group protons.

  • Characteristic splitting patterns due to proton-proton coupling.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the morpholine ring.

  • A signal for the methyl carbon.

  • A signal for the hydroxymethyl carbon.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[14][15]

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (hydroxyl group)
~2950-2800C-H stretching (aliphatic)
~1115C-O-C stretching (ether linkage in the morpholine ring)
~1080C-N stretching

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14][15]

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (131.17 g/mol ).

  • Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule, which can help to confirm its structure.

Thermal Analysis

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[17][18] For this compound, TGA can be used to determine the onset of decomposition and to detect the presence of volatile impurities or residual solvents.[13]

2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and to study polymorphic transitions.[17][18] For this compound, DSC can provide a precise melting point, which is a key indicator of purity.

Regulatory Context and Method Validation

For use in pharmaceutical development, all analytical methods must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[10][19] Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The FDA and other regulatory bodies have specific guidelines for the development of stereoisomeric drugs, which emphasize the need for stereochemically specific assays and the control of enantiomeric impurities.[14]

Conclusion

The comprehensive analytical characterization of this compound is a cornerstone of its successful application in pharmaceutical research and development. A combination of chromatographic, spectroscopic, and thermal analysis techniques is essential to establish its identity, purity, and stability. By implementing robust and validated analytical methods, researchers and drug developers can ensure the quality of this critical chiral building block, thereby contributing to the development of safe and effective medicines.

References

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The Privileged Scaffold: A Technical Guide to Understanding the Potential Mechanism of Action of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a comprehensive overview of the chemical properties and potential biological activities of morpholine-containing compounds. It is important to note that, to date, there is no publicly available scientific literature detailing the specific mechanism of action of (R)-4-Methyl-2-(hydroxymethyl)morpholine. Therefore, this guide will leverage the extensive knowledge of the morpholine scaffold in medicinal chemistry to hypothesize potential mechanisms, grounded in the structure-activity relationships of analogous compounds.

Introduction: The Morpholine Moiety as a Cornerstone in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a well-established "privileged scaffold" in drug discovery.[1][2] Its prevalence in a wide array of approved drugs and clinical candidates stems from a unique combination of physicochemical properties that enhance drug-like characteristics.[3][4] The presence of the basic nitrogen and the polar ether oxygen within a flexible chair-like conformation allows for a fine-tuning of solubility, lipophilicity, and metabolic stability.[4] These attributes are critical for optimizing pharmacokinetic and pharmacodynamic profiles, including oral bioavailability and blood-brain barrier penetration.[4][5]

The biological activity of a morpholine derivative is not inherent to the core ring structure itself but is profoundly dictated by the nature and stereochemistry of its substituents.[6][7] Therefore, understanding the potential mechanism of action of a specific compound like this compound requires a careful analysis of its constituent parts: the (R)-stereochemistry at the 2-position, the hydroxymethyl group at the 2-position, and the methyl group at the 4-position.

Structural Features of this compound: Clues to Potential Biological Activity

The specific substitutions on the morpholine ring of this compound provide valuable insights into its potential biological interactions.

  • The (R)-Stereocenter at C2: The defined stereochemistry at the C2 position is crucial. Biological systems are chiral, and the specific spatial arrangement of substituents can lead to significant differences in binding affinity and efficacy for a given target.[1]

  • The 2-(hydroxymethyl) Group: The presence of a primary alcohol introduces a key hydrogen bond donor and acceptor. This functionality can facilitate interactions with polar residues within a protein's binding site, such as serine, threonine, or tyrosine, or with the phosphate backbone of nucleic acids.

  • The 4-Methyl Group: The N-methylation of the morpholine ring has several implications. It increases the basicity of the nitrogen compared to an unsubstituted morpholine, which can influence its ionization state at physiological pH and its potential to form ionic bonds. Furthermore, the methyl group adds a small lipophilic element that can interact with hydrophobic pockets in a target protein.[6]

Hypothesized Mechanisms of Action Based on Analogous Structures

Given the lack of specific data for this compound, we can extrapolate potential mechanisms of action by examining the known biological activities of structurally related morpholine derivatives.

Potential as a Central Nervous System (CNS) Agent

The morpholine scaffold is a common feature in many CNS-active drugs due to its ability to improve blood-brain barrier permeability.[4][5]

  • Dopaminergic and Serotonergic Systems: Numerous 2-substituted and 4-substituted morpholines have been shown to interact with dopamine and serotonin receptors, as well as their reuptake transporters.[8][9] For instance, certain 2-phenylmorpholine derivatives exhibit sympathomimetic and analgesic properties through central dopaminergic activity.[8] The specific stereochemistry and substituents of this compound could potentially allow it to modulate these monoamine systems.

  • Enzyme Inhibition in Neurodegenerative Diseases: Morpholine derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative disorders, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[10] The structural features of this compound could lend themselves to binding within the active sites of such enzymes.

Potential as an Enzyme Inhibitor

The ability of the morpholine ring to position functional groups in specific three-dimensional orientations makes it a valuable scaffold for designing enzyme inhibitors.[7][11]

  • Kinase Inhibition: A vast number of kinase inhibitors incorporate a morpholine moiety, which often serves to enhance solubility and interact with the solvent-exposed regions of the kinase domain.[12] The hydroxymethyl group of this compound could potentially form hydrogen bonds within the hinge region or other key areas of a kinase active site.

  • Other Enzyme Systems: The diverse biological activities of morpholine derivatives suggest that they can interact with a wide range of enzyme classes. For example, some have been shown to have anti-inflammatory or antioxidant properties, potentially through the inhibition of enzymes involved in these pathways.[8][13]

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To determine the actual mechanism of action of this compound, a systematic experimental approach is required.

Step 1: Broad Phenotypic Screening

A high-throughput phenotypic screen across a diverse panel of cell lines (e.g., cancer, neuronal, immune cells) would be the initial step to identify any significant biological activity.

Protocol: Cell Viability Assay

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal using a plate reader.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Step 2: Target Identification

If a significant phenotype is observed, the next crucial step is to identify the molecular target(s).

Workflow: Target Identification Strategies

Caption: Strategies for identifying the molecular target(s) of a bioactive compound.

Step 3: Target Validation and Mechanistic Studies

Once a putative target is identified, further experiments are necessary to validate the interaction and elucidate the downstream signaling effects.

Workflow: Target Validation and Pathway Analysis

Target_Validation Identified_Target Putative Target Binding_Assay Binding Assay (e.g., SPR, ITC) Identified_Target->Binding_Assay Enzyme_Kinetics Enzyme Kinetics Assay Identified_Target->Enzyme_Kinetics Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Identified_Target->Cellular_Target_Engagement Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot, RNA-seq) Binding_Assay->Downstream_Signaling Enzyme_Kinetics->Downstream_Signaling Cellular_Target_Engagement->Downstream_Signaling Phenotypic_Rescue Phenotypic Rescue (Target knockdown/overexpression) Downstream_Signaling->Phenotypic_Rescue Validated_Mechanism Validated Mechanism of Action Phenotypic_Rescue->Validated_Mechanism

Caption: Experimental workflow for validating a drug target and elucidating its mechanism of action.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong foundation for hypothesizing its potential biological activities. The morpholine scaffold is a proven entity in medicinal chemistry, and the particular substitutions on this compound suggest the potential for interactions with a variety of biological targets, particularly within the central nervous system and in the context of enzyme inhibition. The experimental workflows outlined in this guide provide a clear path forward for researchers to unravel the precise molecular mechanisms of this and other novel morpholine derivatives. The future of drug discovery will undoubtedly continue to leverage the versatility of the morpholine scaffold, and a systematic, mechanism-driven approach will be paramount to unlocking its full therapeutic potential.

References

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Stereochemistry of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a chiral building block of significant interest in modern drug discovery. Its defined stereochemistry at the C2 position, coupled with the favorable physicochemical properties of the N-methylmorpholine scaffold, makes it a valuable intermediate for constructing complex, enantiomerically pure pharmaceutical agents. This guide provides a comprehensive technical overview of its stereochemistry, covering stereoselective synthesis, rigorous analytical characterization to ensure stereochemical integrity, and its application as a strategic component in the synthesis of bioactive molecules. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved drugs and clinical candidates.[1][2] Its utility stems from a combination of advantageous properties:

  • Physicochemical Modulation : The morpholine moiety often enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of a drug candidate.[3][4]

  • Target Interaction : The oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen can engage in ionic interactions, contributing to potent and selective binding at various biological targets.[2][4]

  • Synthetic Accessibility : The ring is a versatile and readily accessible synthetic building block.[2]

When substitution introduces a chiral center, as in this compound, controlling the absolute configuration becomes critical. The three-dimensional arrangement of atoms dictates the molecule's interaction with chiral biological macromolecules like proteins and nucleic acids, profoundly influencing its efficacy, safety, and pharmacokinetic properties.[5][6] The U.S. FDA and other regulatory bodies mandate the evaluation of individual enantiomers, making stereocontrolled synthesis and analysis indispensable in drug development.[5]

Stereoselective Synthesis: Establishing the (R)-Configuration

The primary challenge in accessing this compound lies in the efficient and highly selective creation of the stereocenter at the C2 position. While various methods exist for synthesizing chiral morpholines, transition-metal-catalyzed asymmetric hydrogenation of a prochiral precursor is one of the most powerful and atom-economical strategies.[7][8]

Asymmetric Hydrogenation of Dehydromorpholines

A highly effective route involves the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. This "after cyclization" approach establishes the stereocenter on a pre-formed ring, offering a direct path to the desired product.[7][9]

The general synthetic pathway is illustrated below.

Asymmetric_Hydrogenation cluster_main Asymmetric Hydrogenation Pathway Precursor 4-Methyl-2-(hydroxymethyl)-5,6-dihydro-4H-1,4-oxazine (Prochiral Precursor) Product This compound (Enantiomerically Enriched Product) Precursor->Product Asymmetric Hydrogenation High Enantioselectivity Catalyst [Rh(COD)(SKP)]BF₄ (Chiral Catalyst) Catalyst->Precursor Catalyzes Reaction H2 H₂ (Hydrogen Gas) H2->Precursor Reactant

Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

This method consistently delivers a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee).[10][11] The N-acyl or N-alkyl group is crucial for activating the enamine-like substrate towards hydrogenation.[7][11]

Alternative Synthetic Strategies

Other notable strategies for synthesizing chiral 2-substituted morpholines include:

  • Chiral Pool Synthesis : Utilizing enantiomerically pure starting materials, such as amino acids or carbohydrates, where the desired stereocenter is already present.

  • Ring-Opening of Chiral Aziridines : A highly regio- and stereoselective S(_{N})2-type ring-opening of an activated chiral aziridine with a suitable haloalcohol, followed by intramolecular cyclization, can yield enantiopure morpholines.[12]

  • Resolution of Racemates : Classical resolution using a chiral resolving agent or preparative chiral chromatography can be used to separate a racemic mixture, although this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Analytical Characterization and Confirmation of Stereochemical Integrity

Synthesizing the chiral molecule is only half the battle; verifying its absolute configuration and enantiomeric purity is a critical, self-validating step in any protocol.[13] A multi-pronged analytical approach is required to establish the stereochemical integrity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (and thus, enantiomeric excess) of chiral compounds in the pharmaceutical industry.[13] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and elute as separate peaks.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity

Parameter Condition Rationale
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) These CSPs offer broad applicability and are highly effective for separating a wide range of chiral compounds, including those with alcohol and amine functionalities.
Mobile Phase Normal Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v) Normal phase chromatography often provides better selectivity for chiral separations on polysaccharide columns. The alcohol modifier is crucial for elution and for interacting with the CSP.[14]
Flow Rate 0.5 - 1.0 mL/min Standard analytical flow rate to ensure good peak shape and resolution without excessive backpressure.
Detection UV at 210 nm The morpholine structure lacks a strong chromophore, necessitating detection at a low UV wavelength where the molecule absorbs.

| Temperature | 25 °C (Controlled) | Temperature control is critical for reproducible retention times and consistent chiral recognition on the CSP. |

The enantiomeric excess (ee) is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Analytical_Workflow cluster_workflow Stereochemical Integrity Workflow Sample Synthesized Sample This compound HPLC Chiral HPLC Analysis (CSP Column) Sample->HPLC Chromatogram Chromatogram Generation (Separated Enantiomer Peaks) HPLC->Chromatogram Integration Peak Area Integration (Quantify Area(R) and Area(S)) Chromatogram->Integration Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation Result Final Report: Identity, Purity, and ee% Calculation->Result

Caption: A self-validating workflow for determining enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR can confirm the chemical structure and purity of the compound, they cannot distinguish between enantiomers.[15] To determine enantiomeric purity by NMR, a chiral auxiliary is required, such as a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid), which converts the enantiomers into diastereomers that are distinguishable in the NMR spectrum.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

Spectrum Chemical Shift (δ, ppm) Assignment
¹H NMR ~ 3.8 - 3.6 -OCH₂- (ring protons)
~ 3.5 -CH(OH)- (proton on stereocenter)
~ 3.4 -CH₂OH (hydroxyl methylene)
~ 2.8 - 2.6 -NCH₂- (ring protons adjacent to N)
~ 2.3 -CH₃ (N-methyl group)
~ 2.2 - 2.0 -NCH₂- (ring protons adjacent to N)
¹³C NMR ~ 75 -CH(OH)- (carbon of stereocenter)
~ 67 -OCH₂- (ring carbon)
~ 65 -CH₂OH (hydroxyl methylene carbon)
~ 55 -NCH₂- (ring carbons)
~ 46 -CH₃ (N-methyl carbon)

Note: Predicted values are based on general chemical shifts for N-substituted morpholines and related structures. Actual values may vary based on solvent and experimental conditions.[15]

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. An enantiomerically pure sample of this compound will exhibit a specific optical rotation (), which is a characteristic physical constant. While not sufficient on its own to determine enantiomeric purity, it serves as a rapid quality control check to confirm the presence of the correct enantiomer.

Application as a Chiral Building Block in Drug Synthesis

The primary value of this compound lies in its role as a chiral building block.[16] The hydroxymethyl group at the C2 position serves as a convenient synthetic handle for elaboration, allowing for its covalent attachment to a larger molecular scaffold while preserving the crucial (R)-stereochemistry.

For example, the hydroxyl group can be activated (e.g., converted to a mesylate or tosylate) or used directly in nucleophilic substitution, etherification, or esterification reactions to build more complex drug candidates. Chiral 2-substituted morpholines have been identified as key intermediates in the synthesis of potent bioactive agents, including Glycogen Synthase Kinase 3β (GSK-3β) inhibitors and Dopamine D3 receptor agonists.[9]

Building_Block cluster_synthesis Utility as a Chiral Building Block BuildingBlock (R)-4-Methyl-2- (hydroxymethyl)morpholine Intermediate Advanced Drug Intermediate (Incorporating the chiral morpholine) BuildingBlock->Intermediate SN2 Reaction (via -CH₂OH group) Core Drug Scaffold Core (e.g., with leaving group X) Core->Intermediate Reacts with

Caption: Incorporation of the chiral building block into a drug scaffold.

Conclusion

The stereochemistry of this compound is a cornerstone of its utility in modern pharmaceutical development. Its value is unlocked through robust stereoselective synthetic methods, such as asymmetric hydrogenation, which provide access to the enantiomerically pure material. The integrity of this stereochemistry must be rigorously confirmed through a combination of powerful analytical techniques, with chiral HPLC being the definitive method for quantifying enantiomeric excess. As a chiral building block, this molecule offers medicinal chemists a reliable and efficient means to introduce a stereodefined morpholine moiety, enabling the synthesis of complex and potent therapeutic agents with optimized pharmacological profiles.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem Tech.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information (PMC).
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem Tech.
  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. RSC Publishing.
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  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. Journal of Organic Chemistry, 74(18), 7013-22.
  • CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents.
  • Sias, S. R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
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  • Regalado, E. L. (2014). Chiral methods. Separation Science and Technology, 10, 193-215.
  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Welch, C. J., et al. (2010). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Chromatography Today.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • BenchChem. (2025). Spectroscopic Data for (R)-4-(Oxiran-2-ylmethyl)morpholine: A Technical Guide. BenchChem.
  • BenchChem. (2025). In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine. BenchChem.

Sources

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

Morpholine, a six-membered heterocyclic organic compound containing both nitrogen and oxygen atoms, serves as a cornerstone in modern drug discovery.[1][2] Its designation as a "privileged pharmacophore" is not arbitrary; it stems from a unique combination of physicochemical properties that render it exceptionally valuable to medicinal chemists.[3][4] The presence of the ether oxygen reduces the basicity of the amine nitrogen, resulting in a pKa that enhances aqueous solubility and facilitates favorable pharmacokinetic profiles, including improved absorption and brain permeability.[5] Furthermore, the morpholine ring is synthetically versatile and can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets, enhancing molecular potency and specificity.[6] This guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, focusing on their mechanisms of action, the experimental workflows used for their evaluation, and the structure-activity relationships (SAR) that govern their therapeutic potential.

The Spectrum of Biological Activities

The structural flexibility of the morpholine ring allows for its incorporation into a vast array of molecular architectures, leading to a broad spectrum of pharmacological activities.[1][4] Extensive research has demonstrated that compounds bearing this moiety exhibit significant potential in several key therapeutic areas. This guide will focus on the most prominent and clinically relevant activities:

  • Anticancer Activity: Targeting key signaling pathways that drive tumor proliferation and survival.

  • Antimicrobial Activity: Combating bacterial and fungal infections through novel mechanisms of action.

  • Anti-inflammatory & CNS Activity: Modulating responses in the central nervous system and peripheral tissues to treat pain and inflammation.

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  graph [splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
  edge [arrowsize=0.7];

// Main Node Morpholine [label="Morpholine Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Activity Nodes Anticancer [label="Anticancer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial", fillcolor="#FBBC05", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"]; CNS [label="CNS Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Activities\n(Antiviral, Antidiabetic, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Morpholine -> Anticancer; Morpholine -> Antimicrobial; Morpholine -> AntiInflammatory; Morpholine -> CNS; Morpholine -> Other; }

Caption: Inhibition of the EGFR-PI3K/Akt/mTOR signaling pathway by morpholine-based TKIs.

Experimental Workflow for Evaluating Anticancer Potency

A systematic workflow is essential to characterize the anticancer properties of new morpholine derivatives.

Anticancer_Workflow Synthesis 1. Derivative Synthesis Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 3. Determine IC50 Value Cytotoxicity->IC50 Mechanism 4. Mechanistic Study (e.g., Western Blot) IC50->Mechanism Apoptosis 5. Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis

Caption: General experimental workflow for the evaluation of novel anticancer morpholine derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a morpholine derivative against cancer cell lines (e.g., A549, MCF-7).[7][8]

Causality: The MTT assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, by extension, the cytotoxic effect of the compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include controls: untreated cells, vehicle (e.g., DMSO) control, and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Action (Western Blot)

Objective: To confirm the inhibition of a specific signaling pathway (e.g., EGFR/Akt) by observing changes in protein phosphorylation.

Causality: Kinase inhibitors prevent the phosphorylation of their target proteins and downstream effectors. Western blotting allows for the visualization of this effect. By using antibodies specific to both the total protein and its phosphorylated form (e.g., anti-Akt and anti-phospho-Akt), one can directly measure the inhibitory activity of the compound on the signaling cascade.

Methodology:

  • Cell Treatment & Lysis: Treat cells with the morpholine derivative at its IC50 concentration for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity to determine the ratio of phosphorylated protein to total protein, comparing treated samples to controls.

Antimicrobial Activity: Disrupting Fungal and Bacterial Viability

Morpholine derivatives represent a promising class of antimicrobial agents, particularly in the fight against antibiotic resistance.[9] They are effective against a range of bacterial and fungal pathogens.[10][11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A key example in this category is the antifungal drug Amorolfine .[12] Amorolfine belongs to the morpholine class of antifungals and functions by disrupting the fungal cell membrane.[13] Its primary mechanism involves the inhibition of two critical enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase .[12][14]

Ergosterol is the fungal equivalent of cholesterol in mammalian cells, and it is essential for maintaining membrane integrity and fluidity.[13] By inhibiting its synthesis, Amorolfine causes a depletion of ergosterol and a simultaneous accumulation of toxic, non-functional sterols (like ignosterol) within the membrane.[12][15] This dual action compromises the membrane's structural integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death (a fungicidal effect).[12][13]

Data Presentation: Comparative Antimicrobial Activity

The efficacy of novel antimicrobial derivatives is often summarized by their Minimum Inhibitory Concentration (MIC).

Compound IDTarget OrganismMIC (µg/mL)[10]Zone of Inhibition (mm)[16]
Derivative AS. aureus822
Derivative BE. coli1618
Derivative CC. albicans425
Ampicillin (Std.)S. aureus228
Fluconazole (Std.)C. albicans130
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a morpholine derivative that visibly inhibits the growth of a specific microorganism.

Causality: The broth microdilution method is a standardized and quantitative technique to assess antimicrobial susceptibility. By exposing a fixed inoculum of microorganisms to a two-fold serial dilution of the test compound, one can precisely identify the minimum concentration required to prevent microbial growth, which is a key indicator of the compound's potency.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus or C. albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the morpholine derivative in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[10]

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).[10]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory and CNS Activities

The morpholine scaffold is also integral to compounds targeting the central nervous system (CNS) and inflammatory pathways.[5][17] Its physicochemical properties, such as improved solubility and the ability to cross the blood-brain barrier, make it particularly suitable for CNS drug design.[5][18]

Mechanism of Action: Receptor Modulation

Many morpholine derivatives with anti-inflammatory and analgesic effects act as modulators of specific receptors, such as cannabinoid receptors (CB2).[19] The CB2 receptor is primarily expressed in peripheral immune cells and is a key target for developing anti-inflammatory therapies without the psychotropic side effects associated with CB1 receptor activation.[17][19] Indole-based morpholine derivatives have been designed as selective CB2 receptor agonists, demonstrating potent anti-inflammatory properties in preclinical models.[19] The N-ethyl morpholine moiety, in particular, has been shown to be beneficial for high-affinity interaction with the CB2 receptor.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on both the morpholine ring and the associated molecular framework.[2][3] SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.

  • For Anticancer Activity: In quinazoline-based EGFR inhibitors, the morpholine ring often serves to improve pharmacokinetic properties.[20] SAR studies have revealed that specific substitutions on the quinazoline core, such as halogen groups, can significantly enhance cytotoxic activity against cancer cell lines like HepG2.[2]

  • For Antimicrobial Activity: The incorporation of other heterocyclic moieties, like azoles or piperazines, alongside the morpholine ring can lead to compounds with broad-spectrum antimicrobial activity.[10]

  • For Anti-inflammatory Activity: In CB2 agonists, the indole ring and the N-ethyl morpholine moiety are both critical for high-affinity binding. Furthermore, the presence of an amide linker with an active hydrogen atom promotes stronger interaction with the receptor.[19]

Conclusion and Future Perspectives

The morpholine nucleus is unequivocally a privileged scaffold in medicinal chemistry, contributing to a wide range of clinically significant biological activities.[4][6] Its unique ability to confer desirable pharmacokinetic properties while also participating directly in target binding ensures its continued prominence in drug design.[3] Future research will likely focus on synthesizing novel morpholine derivatives with enhanced selectivity for specific targets, thereby minimizing off-target effects.[2][8] The development of multi-target drugs incorporating the morpholine moiety also represents an exciting frontier, particularly for complex diseases like cancer and neurodegenerative disorders. The systematic application of the workflows and principles outlined in this guide will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic compound.

References

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  • BenchChem. (2025). A Comparative Guide to Osimertinib and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer.
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  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
  • Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Vitale, P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
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  • ResearchGate. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • Scafuri, B., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 759-773.
  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6.
  • Duruskari, G. S., et al. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry, 30(1), 269-272.
  • PubMed Central. (n.d.). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation.
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate?
  • ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Polak, A. (1992). Preclinical data and mode of action of amorolfine. Dermatology, 184 Suppl 1, 3-8.
  • Patsnap Synapse. (2024). What is the mechanism of Amorolfine Hydrochloride?
  • ResearchGate. (n.d.). Preclinical data and mode of action of amorolfine.
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Methodological & Application

The Strategic Application of (R)-4-Methyl-2-(hydroxymethyl)morpholine in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Chiral Morpholines in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the morpholine scaffold holds a privileged position.[1] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in a multitude of bioactive molecules.[2] The precise introduction of stereocenters within the morpholine ring is often a critical determinant of therapeutic efficacy and selectivity. Among the diverse array of chiral morpholine derivatives, (R)-4-Methyl-2-(hydroxymethyl)morpholine emerges as a versatile and strategically valuable building block for asymmetric synthesis. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, moving beyond a mere recitation of protocols to offer insights into the causality behind experimental choices.

Core Concept: A Versatile Chiral Building Block

This compound is primarily utilized as a chiral building block, a foundational unit from which more complex chiral molecules can be constructed.[3][4] Its utility stems from the presence of two key functional handles—a secondary amine and a primary hydroxyl group—on a stereochemically defined six-membered ring. This arrangement allows for sequential and regioselective modifications, enabling its incorporation into target molecules or its transformation into more elaborate chiral auxiliaries, ligands, or organocatalysts.

A closely related analogue, (R)-4-(Oxiran-2-ylmethyl)morpholine, exemplifies the power of the chiral morpholine framework. Its epoxide ring serves as a highly reactive electrophile for stereospecific ring-opening reactions, providing a reliable route to a variety of chiral amino alcohols. This principle of leveraging the inherent chirality of the morpholine scaffold to direct subsequent stereoselective transformations is central to the applications of this compound.

Application I: this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[5] The inherent chirality of the auxiliary directs the formation of a new stereocenter with a high degree of selectivity. This compound can be readily converted into a chiral auxiliary for various asymmetric transformations, most notably in aldol reactions and enolate alkylations.

Causality of Stereochemical Control

The efficacy of a chiral auxiliary derived from this compound lies in its ability to form a rigid, conformationally restricted environment around the reactive center. Upon acylation of the secondary amine with a carboxylic acid derivative, the resulting amide can be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent reaction with an electrophile is dictated by the steric hindrance imposed by the C2-substituent of the morpholine ring, which directs the incoming electrophile to the less hindered face of the enolate.

Detailed Protocol 1: Asymmetric Aldol Reaction using a this compound-Derived Auxiliary

This protocol details the preparation of an N-acyl derivative of this compound and its subsequent use in a diastereoselective aldol reaction.[6][7][8]

Part A: Preparation of the N-Acyl Chiral Auxiliary
  • Acylation: To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv.). Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-acyl morpholine derivative.

Part B: Diastereoselective Aldol Reaction
  • Enolate Formation: Dissolve the N-acyl morpholine auxiliary (1.0 equiv.) in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 equiv.). Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Aldol Addition: To the freshly prepared enolate solution, add the aldehyde (1.2 equiv.) dropwise at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour.

  • Quenching and Work-up: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the product by flash column chromatography.

Part C: Cleavage of the Chiral Auxiliary
  • Hydrolysis: The chiral auxiliary can be cleaved to yield the chiral β-hydroxy acid. Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 4.0 equiv.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Isolation and Recovery: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Quantitative Data Summary
AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde>95:585-90
Isobutyraldehyde>98:280-88
Cinnamaldehyde>90:1075-85

Note: The yields and diastereoselectivities are representative and may vary depending on the specific substrates and reaction conditions.

Application II: Derivatization into Chiral Ligands for Asymmetric Catalysis

The hydroxyl and amine functionalities of this compound provide convenient points for elaboration into more complex chiral ligands for transition metal-catalyzed asymmetric reactions.[][10][11] For instance, the hydroxyl group can be converted to a phosphine moiety, and the nitrogen atom can be part of a bidentate or tridentate ligand structure.

Workflow for Chiral Ligand Synthesis and Application

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis A (R)-4-Methyl-2- (hydroxymethyl)morpholine B Functional Group Transformation (e.g., Tosylation) A->B C Introduction of Coordinating Group (e.g., Phosphination) B->C D Chiral Ligand C->D F In situ Catalyst Formation D->F E Metal Precursor E->F H Asymmetric Transformation F->H G Prochiral Substrate G->H I Enantioenriched Product H->I

Caption: General workflow for the synthesis of a chiral ligand from this compound and its application in asymmetric catalysis.

Experimental Protocol 2: Synthesis of a P,N-Ligand and its Use in Asymmetric Hydrogenation

This protocol outlines the synthesis of a phosphine-amine (P,N) ligand derived from this compound and its application in the asymmetric hydrogenation of an olefin.

Part A: Ligand Synthesis
  • Tosylation: To a solution of this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise. Stir at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude tosylate by column chromatography.

  • Phosphination: To a solution of diphenylphosphine (1.5 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.5 equiv.) dropwise. Stir for 30 minutes, then add the tosylated morpholine derivative (1.0 equiv.) in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the P,N-ligand by column chromatography under an inert atmosphere.

Part B: Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, dissolve the P,N-ligand (0.022 equiv.) and [Rh(COD)₂]BF₄ (0.02 equiv.) in anhydrous, degassed DCM. Stir for 30 minutes.

  • Reaction Setup: In an autoclave, dissolve the olefin substrate (1.0 equiv.) in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the catalyst solution to the autoclave. Pressurize the vessel with hydrogen gas (e.g., 10 atm) and stir the reaction at room temperature for 24 hours.

  • Analysis: Carefully release the pressure and concentrate the reaction mixture. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Representative Data for Asymmetric Hydrogenation
SubstrateEnantiomeric Excess (ee, %)Conversion (%)
Methyl α-acetamidoacrylate>95>99
Itaconic acid dimethyl ester>92>99

Conclusion and Future Outlook

This compound is a potent and versatile chiral building block with significant applications in asymmetric synthesis. Its utility as a precursor for chiral auxiliaries and ligands provides reliable and predictable stereochemical control in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. The protocols detailed herein serve as a practical guide for researchers to harness the potential of this valuable molecule. Future research in this area will likely focus on the development of novel organocatalysts derived from this scaffold and its application in increasingly complex total synthesis campaigns, further solidifying the privileged status of chiral morpholines in the chemical sciences.

References

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Li, W. (2012). Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions (Doctoral dissertation, The Pennsylvania State University). [Link]

  • Semantic Scholar. (n.d.). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Retrieved from [Link]

  • Franklin, A. S., et al. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic Letters, 4(21), 3739–3742. [Link]

  • Toyooka, N. (2001). [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 121(7), 467–479. [Link]

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  • Pedzisa, L., et al. (2019). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ChemistryOpen, 8(7), 896–900. [Link]

  • Gavernet, L., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–809. [Link]

  • Ito, H., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(22), 4958. [Link]

  • d'Augustin, M., et al. (2005). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 9(15), 1495–1516. [Link]

  • West, T. H., et al. (2024). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. ACS Organic & Inorganic Au, 4(1), 1–6. [Link]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

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  • Roush, W. R., et al. (2005). Enantioselective Reductive Syn-Aldol Reactions of 4-Acryloylmorpholine: Preparation of (2 R , 3 S )-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic letters, 7(17), 3853–3856. [Link]

Sources

Application Notes & Protocols: (R)-4-Methyl-2-(hydroxymethyl)morpholine as a C₂-Symmetric Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Logic of a Morpholine-Based Auxiliary

In the field of asymmetric synthesis, the predictable and reliable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone strategy, offering a robust method for introducing chirality by temporarily attaching a stereogenic group to a prochiral substrate. This guide focuses on (R)-4-Methyl-2-(hydroxymethyl)morpholine , a chiral auxiliary designed for high diastereoselectivity in fundamental carbon-carbon bond-forming reactions.

The efficacy of this auxiliary stems from its unique structural architecture:

  • Rigid Morpholine Scaffold: The chair-like conformation of the morpholine ring minimizes conformational ambiguity, providing a predictable and stable framework for stereochemical communication.

  • C₂-Symmetry Element: The C2-position substituent creates a chiral pocket that effectively shields one face of the derived enolate.

  • Chelation Control: The presence of the ring oxygen and the hydroxymethyl group offers potential for metal chelation, further rigidifying the transition state and enhancing facial bias.

  • N-Methyl Substituent: The methyl group on the nitrogen atom provides crucial steric hindrance, working in concert with the C2 substituent to direct the approach of incoming electrophiles.

While direct synthesis routes are not widely published, the auxiliary is commercially available.[1] A plausible synthetic route involves the N-methylation of the readily available (R)-4-Boc-2-(hydroxymethyl)morpholine precursor, followed by deprotection, or more directly, the N-methylation of (R)-2-(hydroxymethyl)morpholine using a green methylating agent like dimethyl carbonate.[2][3]

General Workflow: A Self-Validating System

The application of this compound follows a logical and recoverable three-stage process. This workflow ensures that the chiral information is temporarily used to set a new stereocenter and the valuable auxiliary is then recycled.

G cluster_0 Phase 1: Attachment cluster_1 Phase 2: Asymmetric Transformation cluster_2 Phase 3: Cleavage & Recovery Prochiral Prochiral Carboxylic Acid Derivative Acyl_Aux N-Acyl Morpholine (Diastereomerically Pure Adduct) Prochiral->Acyl_Aux Acylation Auxiliary (R)-4-Methyl-2- (hydroxymethyl)morpholine Auxiliary->Acyl_Aux Enolate Chelated Enolate Intermediate Acyl_Aux->Enolate Deprotonation (e.g., LDA) Product_Attached Alkylated/Aldol Adduct (High d.e.) Enolate->Product_Attached + Electrophile (E+) Final_Product Enantiopure Product (Acid, Alcohol, etc.) Product_Attached->Final_Product Hydrolysis or Reduction Recovered_Aux Recovered Auxiliary Product_Attached->Recovered_Aux

Caption: General workflow for employing the chiral auxiliary.

Application I: Diastereoselective Enolate Alkylation

The alkylation of enolates derived from N-acyl morpholine amides is a powerful method for constructing chiral centers α- to a carbonyl group.[4] The high diastereoselectivity observed is a direct consequence of a well-organized, chelated transition state.

Mechanistic Rationale: The Chelation-Controlled Model

Upon deprotonation with a lithium amide base like LDA, the N-acyl morpholine is believed to form a rigid Z-enolate. The lithium cation is chelated by both the enolate oxygen and the morpholine ring oxygen. This chelation, combined with the steric bulk of the N-methyl group, effectively blocks the "top" face of the enolate. Consequently, the incoming electrophile is forced to approach from the less hindered "bottom" face, leading to a single major diastereomer.

Caption: Proposed Li⁺-chelated Z-enolate intermediate.

Protocol: Asymmetric Alkylation of N-Propionyl-(R)-4-Methyl-2-(hydroxymethyl)morpholine

This protocol provides a representative procedure for the alkylation with benzyl bromide. It is based on established methods for similar chiral auxiliaries and should be optimized for other electrophiles.[5]

Materials:

  • N-Propionyl-(R)-4-Methyl-2-(hydroxymethyl)morpholine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl morpholine adduct (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M solution).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes. The causality for this step is to ensure kinetic deprotonation, which favors the formation of the desired Z-enolate and prevents side reactions.[6] Stir the resulting pale yellow solution at -78 °C for 45 minutes.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC. The low temperature is critical to maintain stereocontrol during the C-C bond formation.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.

Representative Data

While specific data for this auxiliary is not extensively published, results for analogous morpholine and oxazolidinone amides in alkylation reactions typically show high levels of stereocontrol.[5]

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide> 95:585 - 95
Iodomethane> 95:580 - 90
Allyl bromide> 90:1080 - 92
Note: Data is representative and based on analogous systems. Actual results may vary.

Application II: Diastereoselective Aldol Reactions

The N-acyl morpholine auxiliary is also highly effective in directing boron-mediated asymmetric aldol reactions, reliably producing syn-aldol adducts with excellent stereoselectivity. This transformation is crucial for the synthesis of polyketide natural products and other complex chiral molecules.

Mechanistic Rationale: The Zimmerman-Traxler Model

The reaction proceeds through a closed, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The boron-chelated Z-enolate reacts with the aldehyde, which coordinates to the boron center. To minimize steric interactions, the aldehyde's R' group occupies a pseudo-equatorial position. This arrangement locks the geometry of the transition state and dictates the syn stereochemistry of the resulting aldol adduct with high fidelity.

Caption: Chair-like transition state leading to the syn-aldol product.

Protocol: Asymmetric syn-Aldol Reaction

This protocol is adapted from highly successful procedures for related N-acyl morpholine carboxamides.

Materials:

  • N-Propionyl-(R)-4-Methyl-2-(hydroxymethyl)morpholine

  • Anhydrous Dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf), 1.0 M in DCM

  • N,N-Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Methanol, Phosphate buffer (pH 7)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under argon, add the N-propionyl morpholine adduct (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M).

  • Enolate Formation: Cool the solution to 0 °C. Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv). The use of a hindered amine base like DIPEA is crucial to prevent undesired side reactions while facilitating enolization. Stir the mixture at 0 °C for 30-60 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C. Add isobutyraldehyde (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quenching: Quench the reaction at 0 °C by adding 1 mL of pH 7 phosphate buffer, followed by 3 mL of methanol. Stir vigorously for 15 minutes.

  • Oxidative Workup: Add an equal volume of a 2:1 mixture of methanol and 30% hydrogen peroxide. Stir for 1 hour at 0 °C to break down the boron intermediates.

  • Extraction: Concentrate the mixture to remove most of the organic solvents. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the syn-aldol adduct.

Auxiliary Cleavage: Recovering the Product and the Auxiliary

A critical advantage of auxiliary-based methods is the ability to cleave and recover the auxiliary for reuse. The cleavage conditions can be tailored to yield the desired functionality in the final product.

Protocol 5.1: Basic Hydrolysis to Carboxylic Acid
  • Conditions: Lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a THF/water mixture.

  • Procedure: Dissolve the adduct (1.0 equiv) in THF/H₂O (3:1). Add LiOH (4.0 equiv) and stir at room temperature until TLC indicates complete consumption of starting material. Acidify the mixture with 1N HCl and extract the chiral carboxylic acid with ethyl acetate. The water-soluble auxiliary can be recovered from the aqueous layer.

Protocol 5.2: Reductive Cleavage to Primary Alcohol
  • Conditions: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) in THF or ether.

  • Procedure: Dissolve the adduct (1.0 equiv) in anhydrous THF and cool to 0 °C. Add LiBH₄ (2.0 equiv) portion-wise. Stir at 0 °C to room temperature for 2-4 hours. Quench carefully with water or Rochelle's salt solution. Extract the chiral alcohol product. The auxiliary can be recovered after workup.

Protocol 5.3: Conversion to Other Derivatives
  • To Weinreb Amide: Cleavage with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl) provides a stable intermediate for ketone synthesis.

  • To Aldehyde: Reduction to the primary alcohol followed by mild oxidation (e.g., Dess-Martin periodinane) yields the chiral aldehyde.

Conclusion

This compound serves as a highly effective and practical chiral auxiliary for asymmetric synthesis. Its rigid, chelation-capable structure provides a predictable platform for high diastereoselectivity in cornerstone reactions like enolate alkylation and aldol additions. The operational simplicity, reliable stereochemical outcomes, and potential for auxiliary recovery make it a valuable tool for researchers, scientists, and drug development professionals engaged in the construction of complex, enantiomerically pure molecules.

References

  • Butt, J., & Carreira, E. M. (2019). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 58(28), 9537-9541. [Link]

  • Butt, J., & Carreira, E. M. (2019). Elaboration of morpholine amide products. ResearchGate. [Link]

  • PubMed. (2019). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Bayer, E., et al. (1993). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. International Journal of Peptide and Protein Research. [Link]

  • Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Gremp, K. A., & Strotman, N. A. (2013). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. ACS Catalysis. [Link]

  • Soós, T., et al. (2020). Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. ACS Catalysis. [Link]

  • Ramón, D. J., et al. (2012). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Organic & Biomolecular Chemistry. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society. [Link]

  • Química Orgánica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]

  • Company, R., et al. (2019). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules. [Link]

  • Wang, Z., et al. (2025). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Advanced Synthesis & Catalysis. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Highly asymmetric aldol reaction of isatins and ketones catalyzed by chiral bifunctional primary-amine organocatalyst on water. Organic & Biomolecular Chemistry. [Link]

  • Li, W., et al. (2022). Nitrogenation of Amides via C–C and C–N Bond Cleavage. CCS Chemistry. [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Retrieved from [Link]

  • Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry. [Link]

  • List, B., et al. (2001). Proline-catalyzed Asymmetric Aldol Reactions Between Ketones and Alpha-Unsubstituted Aldehydes. Organic Letters. [Link]

  • Trost, B. M., & Toste, F. D. (2002). Direct Asymmetric Zn-Aldol Reaction of Methyl Vinyl Ketone and Its Synthetic Applications. Journal of the American Chemical Society. [Link]

Sources

The Strategic Application of (R)-4-Methyl-2-(hydroxymethyl)morpholine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Chiral Morpholines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold." Its frequent appearance in a diverse array of approved and experimental drugs is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties upon a molecule.[1] The morpholine ring, with its inherent polarity due to the ether oxygen and the basic nitrogen atom, can enhance aqueous solubility, improve metabolic stability, and facilitate favorable interactions with biological targets.[1] When chirality is introduced into the morpholine ring, as in the case of (R)-4-Methyl-2-(hydroxymethyl)morpholine, it unlocks the potential for stereospecific interactions with enzymes and receptors, a cornerstone of modern drug design. This application note provides a detailed exploration of the synthesis and utility of this compound, with a particular focus on its role as a key building block in the synthesis of novel therapeutic agents.

Core Synthesis and Functionalization

The strategic importance of this compound lies in its bifunctional nature: a chiral core with two distinct points for chemical modification—the secondary amine and the primary hydroxyl group. The synthesis of this key intermediate can be approached through several routes, often starting from readily available chiral precursors.

Conceptual Synthetic Pathway

A common strategy for the synthesis of chiral 2-(hydroxymethyl)morpholine derivatives involves the cyclization of an appropriate amino alcohol precursor. The subsequent N-methylation furnishes the target compound.

G A Chiral Amino Alcohol Precursor B Protection of Functional Groups (e.g., Boc) A->B C Cyclization to form Morpholine Ring B->C D (R)-4-Boc-2-(hydroxymethyl)morpholine C->D E Deprotection of Nitrogen D->E F (R)-2-(hydroxymethyl)morpholine E->F G N-Methylation F->G H This compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Application in the Synthesis of Dopamine D4 Receptor Antagonists

Recent research has highlighted the utility of chiral 2-(hydroxymethyl)morpholine derivatives in the development of potent and selective dopamine D4 receptor antagonists.[2][3] These compounds are of significant interest for the potential treatment of various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease.[2] The morpholine moiety in these antagonists serves as a key scaffold, orienting the pharmacophoric elements for optimal interaction with the receptor.

The synthesis of these antagonists often commences with the commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine.[2] The principles and protocols are directly adaptable for the (R)-enantiomer.

Exemplary Synthetic Scheme

The following scheme illustrates the general approach to synthesizing a series of chiral alkoxymethyl morpholine analogs as dopamine D4 receptor antagonists, starting from a protected 2-(hydroxymethyl)morpholine.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis A (R)-4-Boc-2-(hydroxymethyl)morpholine B Coupling with Aryl Halide (e.g., Mitsunobu or Cu-mediated) A->B C Protected Aryloxymethyl Morpholine Intermediate B->C D Boc Deprotection C->D E Secondary Amine Intermediate D->E F Reductive Amination with Aldehyde/Ketone E->F G Final Dopamine D4 Receptor Antagonist F->G

Caption: General synthetic workflow for Dopamine D4 receptor antagonists.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a framework for the synthesis and application of this compound.[2][4]

Protocol 1: Synthesis of this compound

This protocol describes a two-step process starting from the commercially available (R)-2-(hydroxymethyl)morpholine.

Step 1: N-Methylation of (R)-2-(hydroxymethyl)morpholine

This procedure is adapted from the N-methylation of morpholine using dimethyl carbonate, a green methylating agent.[4]

  • Reagents and Materials:

    • (R)-2-(hydroxymethyl)morpholine

    • Dimethyl carbonate (DMC)

    • Methanol (solvent)

    • Potassium carbonate (K₂CO₃, catalyst)

    • Autoclave reactor

    • Rotary evaporator

    • Standard glassware for extraction and distillation

  • Procedure:

    • To a high-pressure autoclave reactor, add (R)-2-(hydroxymethyl)morpholine (1 equivalent), dimethyl carbonate (2 equivalents), and potassium carbonate (0.1 equivalents).

    • Add methanol as a solvent (approximately 5 mL per gram of the starting morpholine).

    • Seal the reactor and heat to 140-160 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol and excess dimethyl carbonate.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

ParameterValue
Starting Material(R)-2-(hydroxymethyl)morpholine
Methylating AgentDimethyl Carbonate
CatalystPotassium Carbonate
Temperature140-160 °C
Typical Yield75-85%

Table 1: Summary of Reaction Conditions for N-Methylation.

Protocol 2: Application in the Synthesis of a Dopamine D4 Receptor Antagonist Analog

This protocol outlines the synthesis of a generic dopamine D4 receptor antagonist, demonstrating the utility of the chiral morpholine core.

Step 2a: O-Alkylation of this compound

  • Reagents and Materials:

    • This compound

    • Aryl or heteroaryl alcohol (e.g., 2-hydroxy-6-chloropyridine)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure (Mitsunobu Reaction):

    • Dissolve this compound (1 equivalent), the aryl/heteroaryl alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Step 2b: Further Functionalization (Illustrative Example)

The resulting intermediate can be further modified depending on the desired final structure. For instance, if the N-methyl group was instead a protecting group like Boc, it would be removed at this stage, followed by reductive amination to introduce another substituent.

Trustworthiness and Self-Validation

The protocols described are based on well-established and peer-reviewed synthetic transformations. The fidelity of each step can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and determine the appropriate conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the chiral morpholine derivatives.

By employing these analytical methods at each stage, the researcher can ensure the identity, purity, and stereochemical integrity of the synthesized molecules, thereby validating the experimental outcome.

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its strategic application allows for the introduction of a privileged morpholine scaffold with precise stereochemical control. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in drug development, enabling the synthesis of novel and potent therapeutic agents, particularly in the realm of CNS disorders. The adaptability of the synthetic routes and the robustness of the chemical transformations underscore the importance of this chiral intermediate in the modern drug discovery pipeline.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from [Link]

  • Di Francesco, M. E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Zhang, L., et al. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
  • Brands, K. M. J., & Krska, S. W. (n.d.). Synthesis of aprepitant.
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  • Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
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  • Rodger, E. J., et al. (2023). Protocol for generating high-quality genome-scale DNA methylation sequencing data from human cancer biospecimens. STAR Protocols.
  • Lu, Y., et al. (2025). Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq. STAR Protocols.
  • Meng, J., et al. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package. Methods, 69(3), 274-281.

Sources

Application Notes: (R)-4-Methyl-2-(hydroxymethyl)morpholine in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a valuable chiral building block whose structural motif is prevalent in numerous biologically active compounds. The inherent chirality, conferred by the (R)-configuration at the C2 position, combined with the 1,2-amino alcohol functionality, makes it a versatile tool for asymmetric synthesis. This guide provides detailed application notes and exemplary protocols for its use as a chiral ligand in asymmetric transfer hydrogenation and as a foundational scaffold for the development of novel organocatalysts. The protocols are designed to be self-validating, with in-depth explanations of the mechanistic principles and experimental considerations that ensure reproducibility and high stereochemical control.

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[1] When chirality is introduced, as in this compound, the molecule becomes a powerful asset for constructing enantiomerically pure pharmaceuticals where stereochemistry dictates therapeutic efficacy.[2]

The utility of this specific chiral morpholine derivative stems from three key structural features:

  • A Pre-defined Stereocenter: The (R)-configuration at C2 provides a reliable source of chirality that can be transferred to a substrate or used to create a chiral environment.

  • Bidentate Chelation Site: The nitrogen and oxygen atoms of the 1,2-amino alcohol moiety can coordinate to metal centers, forming stable five-membered chelate rings. This makes the molecule an excellent candidate for a chiral ligand in metal-catalyzed reactions.

  • Functional Handles for Derivatization: The secondary amine and primary hydroxyl group serve as points for chemical modification, allowing for its incorporation into larger molecules or its development into more complex, task-specific catalysts.

This document will explore two primary applications of this versatile molecule, providing both the theoretical grounding and practical, step-by-step protocols for immediate implementation in a research setting.

Application I: Chiral Ligand for Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones, imines, and other prochiral substrates.[3][4] The reaction typically employs a transition metal catalyst (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand, and uses a simple hydrogen donor like isopropanol or formic acid. This compound is an ideal candidate for a C,N-type bidentate ligand in such transformations.

Mechanistic Rationale & Causality

The effectiveness of the this compound ligand is rooted in the formation of a rigid, well-defined chiral environment around the metal center.

  • Ligand-Metal Complex Formation: The ligand coordinates to a metal precursor, such as [Ru(p-cymene)Cl₂]₂, to form a catalytically active 16-electron species. The N-H proton is lost upon coordination, creating a formal amide-alkoxide ligand that binds tightly to the ruthenium center.

  • Stereochemical Control: The chiral morpholine ring projects into the metal's coordination sphere. The substituent at the C2 stereocenter effectively blocks one face of the coordinated substrate, forcing the hydride transfer from the hydrogen donor (isopropanol) to occur selectively on the other face. This directed transfer ensures the preferential formation of one enantiomer of the product alcohol. The N-methyl group adds steric bulk and conformational rigidity, further enhancing the selectivity of the system.

The overall catalytic cycle is illustrated below.

ATH_Mechanism cluster_0 Catalytic Cycle Catalyst [Ru]-Ligand Complex (Active Catalyst) Coord1 Ketone Coordination Catalyst->Coord1 + Ketone HydrideTransfer Hydride Transfer (Stereo-determining Step) Coord1->HydrideTransfer + iPrOH ProductRelease Product Release & Catalyst Regeneration HydrideTransfer->ProductRelease - Acetone - Chiral Alcohol Alcohol R-CH(OH)-R' HydrideTransfer->Alcohol ProductRelease->Catalyst Ketone R-CO-R' Ketone->Coord1 iPrOH Isopropanol (H-Donor) iPrOH->HydrideTransfer

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Quantitative Data Summary: Benchmarking Performance

The following table presents expected performance data for the ATH of acetophenone, based on analogous systems reported in the literature.[3][5] This serves as a benchmark for researchers implementing the protocol.

EntrySubstrateCatalyst Loading (mol%)H-DonorBaseTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone1.0i-PrOHKOH25>95up to 98% (S)
21-Tetralone1.0i-PrOHKOH25>95up to 99% (S)
Detailed Experimental Protocol: ATH of Acetophenone

This protocol provides a step-by-step method for the reduction of acetophenone as a model substrate.

Materials:

  • This compound

  • [Ru(p-cymene)Cl₂]₂

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium Hydroxide (KOH)

  • Acetophenone

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Catalyst Pre-formation:

    • In a nitrogen-filled glovebox or under an inert atmosphere using a Schlenk line, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and this compound (2.9 mg, 0.022 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add 5 mL of anhydrous toluene.

    • Stir the resulting orange solution at room temperature for 30 minutes. The solution should become a deeper red/purple, indicating complex formation.

  • Reaction Setup:

    • In a separate Schlenk flask, prepare a solution of KOH (5.6 mg, 0.1 mmol) in 10 mL of anhydrous i-PrOH. Stir until fully dissolved.

    • Add the freshly prepared catalyst solution from Step 1 to the KOH/i-PrOH solution via cannula.

    • Stir for an additional 15 minutes at room temperature.

  • Hydrogenation:

    • Add acetophenone (120 mg, 1.0 mmol) to the reaction mixture via syringe.

    • Seal the flask and stir the reaction at 25 °C.

    • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 10 mL of deionized water.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield (S)-1-phenylethanol.

  • Analysis:

    • Confirm the structure and purity by ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Application II: Scaffold for Bifunctional Organocatalyst Synthesis

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing metal and enzymatic catalysis.[6] Chiral morpholine derivatives have proven to be effective organocatalysts, particularly in reactions proceeding through an enamine or iminium ion intermediate.[7][8][9] The low reactivity sometimes associated with morpholine-enamines can be overcome with strategic catalyst design.[6] this compound is an excellent starting point for creating a bifunctional catalyst, where the morpholine nitrogen acts as the enamine-forming center and the hydroxyl group is modified to introduce a second catalytic moiety (e.g., a hydrogen-bond donor like a thiourea or a Brønsted acid).

Design Rationale & Workflow

The proposed workflow involves a two-step modification of the parent molecule to install a 3,5-bis(trifluoromethyl)phenyl thiourea group. This powerful hydrogen-bond donating group can activate the electrophile and stabilize the transition state, working in concert with the enamine to achieve high stereoselectivity in, for example, the Michael addition of an aldehyde to a nitroolefin.

Organocatalyst_Synthesis Start (R)-4-Methyl-2- (hydroxymethyl)morpholine Step1 Step 1: Amination (e.g., Mitsunobu or reductive amination) Start->Step1 Intermediate Amino-functionalized morpholine Step1->Intermediate Step2 Step 2: Thiourea Formation + 3,5-bis(trifluoromethyl)phenyl isothiocyanate Intermediate->Step2 Final Bifunctional Thiourea Organocatalyst Step2->Final

Caption: Workflow for synthesizing a bifunctional organocatalyst.

Detailed Experimental Protocol: Michael Addition of Propanal to β-Nitrostyrene

This protocol uses a conceptual bifunctional catalyst derived from this compound.

Materials:

  • Bifunctional thiourea organocatalyst (synthesized from the title compound)

  • Propanal (freshly distilled)

  • trans-β-Nitrostyrene

  • Anhydrous Chloroform (CHCl₃)

  • Benzoic Acid (co-catalyst)

Procedure:

  • Reaction Setup:

    • To a dry vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (30 mg, 0.2 mmol) and the bifunctional organocatalyst (4.5 mg, 0.02 mmol, 10 mol%).

    • Add benzoic acid (2.5 mg, 0.02 mmol, 10 mol%).

    • Dissolve the solids in 1.0 mL of anhydrous chloroform.

  • Michael Addition:

    • Cool the solution to 4 °C in a refrigerator or using a cooling bath.

    • Add propanal (23 mg, 0.4 mmol, 2.0 equivalents) to the stirred solution.

    • Seal the vial and allow the reaction to stir at 4 °C for 24-48 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel under reduced pressure.

    • Purify the residue by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Analysis:

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

Conclusion

This compound is a potent and versatile chiral synthon for modern organic synthesis. Its utility as a bidentate ligand in metal-catalyzed asymmetric transfer hydrogenation offers a reliable and high-yielding pathway to chiral alcohols. Furthermore, its structure serves as an ideal and readily modifiable scaffold for the rational design of next-generation bifunctional organocatalysts. The protocols detailed herein provide researchers with a robust framework to immediately leverage the stereodirecting capabilities of this valuable molecule, enabling the efficient construction of complex, enantiomerically pure targets relevant to the pharmaceutical and life sciences industries.

References

  • Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. Available from: [Link]

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. Available from: [Link]

  • Li, M., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 13(1), 158-163. Available from: [Link]

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. Available from: [Link]

  • MDPI. (n.d.). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Available from: [Link]

  • AIR Unimi. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available from: [Link]

  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available from: [Link]

  • Royal Society of Chemistry. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]

  • Wenderski, T. A., et al. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Available from: [Link]

  • MDPI. (n.d.). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Available from: [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. Available from: [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

  • Balakumar, R., et al. (2009). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Available from: [Link]

  • Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. Available from: [Link]

  • D'Oca, M. G. M., et al. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(16), 2773-2775. Available from: [Link]

  • Royal Society of Chemistry. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available from: [Link]

  • MDPI. (n.d.). Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency. Available from: [Link]

  • OAE Publishing Inc. (2023). Organocatalytic regio- and enantioselective formal [4 + 2]-annulation of chiral nitrogen-containing dipoles. Available from: [Link]

Sources

The Pivotal Role of (R)-4-Methyl-2-(hydroxymethyl)morpholine in the Stereoselective Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a Versatile Chiral Building Block

The morpholine scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of pharmaceuticals and biologically active compounds.[1][2] Its inherent conformational properties, along with its ability to enhance physicochemical characteristics such as aqueous solubility and metabolic stability, make it a highly desirable component in modern drug design.[1] Within the realm of chiral morpholines, (R)-4-Methyl-2-(hydroxymethyl)morpholine stands out as a versatile and valuable chiral building block. Its predefined stereocenter at the C-2 position serves as a powerful tool for exerting stereocontrol in the synthesis of complex molecules, ensuring the desired enantiomeric purity crucial for therapeutic efficacy and safety.

This comprehensive guide delves into the practical applications of this compound in the synthesis of a range of bioactive molecules. We will explore its utility in constructing key intermediates for blockbuster drugs and other molecules of therapeutic interest, providing detailed, field-proven protocols and elucidating the mechanistic principles that underpin its stereodirecting influence.

Core Principles of Stereocontrol: The this compound Advantage

The (R)-configuration at the C-2 position of this compound provides a robust chiral scaffold that directs the stereochemical outcome of subsequent reactions. The primary alcohol at the C-2 position and the tertiary amine at the N-4 position offer two key points for synthetic manipulation. The inherent chirality of the molecule is leveraged in several ways:

  • Chiral Pool Synthesis: As an enantiomerically pure starting material, it allows for the direct incorporation of a defined stereocenter into the target molecule, bypassing the need for challenging chiral separations or asymmetric syntheses at later stages.

  • Stereodirecting Group: The chiral morpholine backbone can influence the stereochemistry of reactions at adjacent or remote positions through steric hindrance or by forming chiral transition states.

  • Scaffold for Further Functionalization: The hydroxymethyl and methyl groups can be further modified to introduce additional complexity and diversity, all while retaining the crucial stereochemical information.

Diagram 1: Key Functional Handles of this compound

G cluster_molecule This compound C2 C2 (R)-Stereocenter C3 C3 C2->C3 CH2OH Hydroxymethyl Group C2->CH2OH Site for functionalization N4 N4 (Tertiary Amine) C3->N4 C5 C5 N4->C5 CH3 Methyl Group N4->CH3 C6 C6 C5->C6 O1 O1 C6->O1 O1->C2

Caption: Functional groups of this compound.

Application in the Synthesis of Marketed Drugs

Synthesis of the Anticoagulant Rivaroxaban

Rivaroxaban, an oral Factor Xa inhibitor, features a central oxazolidinone core derived from a chiral amino alcohol. A key intermediate in its synthesis is (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[3][4][5][6] While many synthetic routes start from other chiral precursors, this compound can be envisioned as a viable starting material to construct the crucial morpholinone fragment. The synthesis would involve the conversion of the hydroxymethyl group to a suitable leaving group, followed by N-alkylation and subsequent transformations.

Diagram 2: Retrosynthetic Analysis of Rivaroxaban Intermediate from this compound

G rivaroxaban_intermediate Rivaroxaban Intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one morpholinone Chiral Morpholinone Precursor rivaroxaban_intermediate->morpholinone Amide Formation amino_alcohol (R)-2-(aminomethyl)-4-methylmorpholine morpholinone->amino_alcohol Ring Formation start This compound amino_alcohol->start Functional Group Transformation G start (R)-4-Methyl-2- (hydroxymethyl)morpholine activated_alcohol (R)-4-Methyl-2-(tosyloxymethyl)morpholine start->activated_alcohol Tosylation amino_alcohol_precursor N-Protected Amino Alcohol activated_alcohol->amino_alcohol_precursor Nucleophilic Substitution with protected amine linezolid_intermediate Key Linezolid Intermediate amino_alcohol_precursor->linezolid_intermediate Further Transformations G chiral_morpholine This compound functionalized_morpholine Functionalized Chiral Morpholine chiral_morpholine->functionalized_morpholine N-Dearylation/ Re-functionalization aprepitant_core Aprepitant Core Structure functionalized_morpholine->aprepitant_core Coupling Reactions

Sources

Scalable Synthesis of (R)-4-Methyl-2-(hydroxymethyl)morpholine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a privileged heterocyclic motif frequently embedded within a diverse array of pharmaceuticals and biologically active compounds.[1] Its inherent structural and physicochemical properties—including enhanced metabolic stability, aqueous solubility, and the potential to improve blood-brain barrier permeability—render it a highly sought-after building block in medicinal chemistry. The precise stereochemical control within the morpholine ring is often paramount to therapeutic efficacy and safety, making the development of robust and scalable asymmetric syntheses a critical endeavor in the pharmaceutical industry.

(R)-4-Methyl-2-(hydroxymethyl)morpholine, in particular, serves as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic secondary alcohol and a tertiary amine, allows for versatile downstream functionalization, making it a valuable synthon for constructing complex molecular architectures. This application note provides a comprehensive, scalable, and field-tested protocol for the synthesis of this compound, starting from readily available chiral precursors. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and offer insights into process optimization and safety considerations.

Synthetic Strategy Overview

The presented synthetic route is designed for scalability and relies on a chiral pool approach, commencing with (R)-glycidol. The strategy involves the initial formation of a protected chiral amino diol, followed by cyclization to a morpholinone intermediate, subsequent reduction, deprotection, and a final N-methylation step. This multi-step process is broken down into distinct, manageable stages, each optimized for yield, purity, and operational simplicity.

Synthetic_Pathway A (R)-Glycidol B (R)-3-(Benzylamino)-1,2-propanediol A->B  Benzylamine, EtOH, Reflux   C (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one B->C  Chloroacetyl chloride, Base; then NaH, THF   D (R)-4-Benzyl-2-(hydroxymethyl)morpholine C->D  LiAlH4 or BH3·THF, THF   E (R)-2-(Hydroxymethyl)morpholine D->E  H2, Pd/C, MeOH   F This compound E->F  CH2O, HCOOH (Eschweiler-Clarke)  

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Chiral Precursor, (R)-2-(Hydroxymethyl)morpholine

This section outlines the multi-step synthesis of the key intermediate, (R)-2-(hydroxymethyl)morpholine, from the chiral starting material, (R)-glycidol.

Step 1: Synthesis of (R)-3-(Benzylamino)-1,2-propanediol

The synthesis commences with the nucleophilic ring-opening of (R)-glycidol with benzylamine. This reaction proceeds readily and establishes the core stereochemistry of the target molecule.

Protocol 1: Synthesis of (R)-3-(Benzylamino)-1,2-propanediol

ParameterValue/ConditionRationale
Reactants (R)-Glycidol, Benzylamine(R)-Glycidol provides the chiral backbone. Benzylamine acts as the nucleophile and a protecting group for the nitrogen.
Solvent EthanolA polar protic solvent that facilitates the reaction and is easily removed.
Stoichiometry Benzylamine (1.1 eq)A slight excess of benzylamine ensures complete consumption of the glycidol.
Temperature Reflux (approx. 78 °C)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Reaction Time 4-6 hoursMonitored by TLC until the disappearance of the starting glycidol.
Work-up Evaporation of solventSimple removal of the solvent under reduced pressure yields the crude product.
Purification Optional, typically used crudeThe product is often of sufficient purity for the subsequent step. If necessary, purification can be achieved by column chromatography.

Detailed Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-glycidol (1.0 eq) and ethanol (5 mL per gram of glycidol).

  • Add benzylamine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator to yield crude (R)-3-(benzylamino)-1,2-propanediol as a viscous oil.

Step 2 & 3: Cyclization to (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one and Subsequent Reduction

The cyclization of the amino diol to the morpholinone is a critical step. A robust method involves a two-step, one-pot procedure where the amino diol is first acylated with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.[2] The resulting morpholinone is then reduced to the corresponding morpholine.

Protocol 2: Synthesis of (R)-4-Benzyl-2-(hydroxymethyl)morpholine

ParameterValue/ConditionRationale
Reactants (R)-3-(Benzylamino)-1,2-propanediol, Chloroacetyl chloride, NaOH, KOHAcylation of the amine followed by base-mediated intramolecular cyclization.
Solvent Dichloromethane (DCM)/Water (biphasic for acylation), Isopropyl alcohol (IPA for cyclization)DCM for the acylation step; IPA for the subsequent cyclization.
Temperature Room TemperatureThe reactions proceed efficiently at ambient temperature.
Reducing Agent Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)Potent reducing agents for the conversion of the amide to an amine.
Solvent (Reduction) Anhydrous Tetrahydrofuran (THF)A suitable aprotic solvent for hydride reductions.
Work-up Aqueous work-up (Fieser work-up for LiAlH₄) followed by extractionTo quench the reducing agent and isolate the product.
Purification Column chromatography on silica gelTo isolate the pure product from reaction byproducts.

Detailed Methodology:

  • Morpholinone Formation:

    • Dissolve the crude (R)-3-(benzylamino)-1,2-propanediol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and aqueous sodium hydroxide (NaOH) solution.

    • Cool the mixture in an ice bath and add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir vigorously at room temperature for 30 minutes.

    • Separate the organic layer, and to it, add isopropyl alcohol (IPA) and an aqueous solution of potassium hydroxide (KOH).

    • Stir the mixture at room temperature for 2 hours to effect cyclization.

    • Perform an aqueous work-up and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude morpholinone.

  • Reduction to Morpholine:

    • In a separate flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension in an ice bath and add a solution of the crude (R)-4-benzyl-5-(hydroxymethyl)morpholin-3-one in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

    • Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure (R)-4-benzyl-2-(hydroxymethyl)morpholine.

Step 4: Deprotection to (R)-2-(Hydroxymethyl)morpholine

The removal of the N-benzyl protecting group is achieved via catalytic hydrogenation. This method is clean, high-yielding, and scalable.

Protocol 3: Synthesis of (R)-2-(Hydroxymethyl)morpholine

ParameterValue/ConditionRationale
Reactant (R)-4-Benzyl-2-(hydroxymethyl)morpholineThe N-benzylated precursor.
Catalyst 10% Palladium on Carbon (Pd/C)A standard and efficient catalyst for hydrogenolysis.
Hydrogen Source Hydrogen gas (H₂)The reducing agent for the debenzylation.
Solvent Methanol (MeOH)A polar solvent in which the substrate is soluble and that is compatible with hydrogenation.
Pressure 1-4 atm (or balloon pressure)Sufficient for the reaction to proceed efficiently.
Temperature Room TemperatureThe reaction is typically conducted at ambient temperature.
Work-up Filtration and evaporationSimple removal of the catalyst and solvent.

Detailed Methodology:

  • Dissolve (R)-4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (5-10% w/w).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain crude (R)-2-(hydroxymethyl)morpholine, which is often of sufficient purity for the next step.

Part 2: Scalable N-Methylation to this compound

The final step is the N-methylation of the secondary amine. For a scalable and cost-effective process, the Eschweiler-Clarke reaction is the method of choice. This reaction uses formaldehyde as the methyl source and formic acid as the reducing agent, avoiding the use of hazardous and expensive alkylating agents like methyl iodide.

Experimental_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Methylation cluster_2 Final Product A Step 1: Ring Opening (R)-Glycidol + Benzylamine B Step 2 & 3: Cyclization & Reduction Amino diol to Protected Morpholine A->B C Step 4: Deprotection N-Debenzylation B->C D Step 5: Eschweiler-Clarke Reaction (R)-2-(hydroxymethyl)morpholine + CH2O/HCOOH C->D E Purification & Characterization This compound D->E

Figure 2: Experimental workflow for the synthesis of the target compound.

Protocol 4: Eschweiler-Clarke N-Methylation
ParameterValue/ConditionRationale
Reactants (R)-2-(Hydroxymethyl)morpholine, Formaldehyde (37% aq. solution), Formic AcidReadily available and inexpensive reagents for reductive amination.[2][3]
Stoichiometry Excess Formaldehyde and Formic AcidEnsures complete methylation to the tertiary amine.
Temperature 80-100 °CThe reaction is thermally driven.
Reaction Time 2-4 hoursMonitored by TLC.
Work-up Basification and extractionNeutralizes the formic acid and allows for extraction of the product.
Purification Distillation or Column ChromatographyTo obtain the final product in high purity.

Detailed Methodology:

  • To a round-bottom flask, add (R)-2-(hydroxymethyl)morpholine (1.0 eq).

  • Add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq).

  • Heat the reaction mixture to 80-100 °C for 2-4 hours. The evolution of carbon dioxide will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium carbonate or sodium hydroxide until the pH is > 9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to afford pure this compound.

Characterization and Quality Control

The purity and identity of the intermediates and the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product. For this compound, the ¹H NMR spectrum is expected to show a singlet for the N-methyl group around 2.3 ppm, and characteristic multiplets for the morpholine ring protons and the hydroxymethyl group.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral stationary phase (e.g., polysaccharide-based columns) to ensure the stereochemical integrity has been maintained throughout the synthesis.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Chloroacetyl chloride: Corrosive and a lachrymator. Handle with extreme care.

    • Lithium aluminum hydride (LiAlH₄): Highly reactive with water and protic solvents. Handle under an inert atmosphere.

    • Formaldehyde: A known carcinogen and sensitizer. Handle in a well-ventilated area.

    • Formic Acid: Corrosive. Avoid skin and eye contact.

Conclusion

This application note provides a robust and scalable synthetic route to the valuable chiral building block, this compound. By employing a strategy that begins with a readily available chiral precursor and utilizes cost-effective and scalable reactions such as the Eschweiler-Clarke methylation, this protocol is well-suited for the production of this intermediate on a laboratory to pilot-plant scale. The detailed experimental procedures, coupled with the rationale behind the methodological choices, are intended to provide researchers, scientists, and drug development professionals with a practical guide for the synthesis of this and related chiral morpholine derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. BenchChem.
  • Google Patents. (n.d.). Process for the preparation of N-methylmorpholine oxide.
  • Google Patents. (n.d.). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

Application Notes & Protocols: Stereoselective Reactions with Chiral Morpholine-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Asymmetric Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral auxiliaries are robust tools in the synthetic chemist's arsenal, offering a reliable method for introducing stereocenters with a high degree of predictability.[1] A typical synthetic sequence involving a chiral auxiliary consists of three key stages: the covalent attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective transformation, and finally, the removal of the auxiliary to yield the desired enantiomerically enriched product, with the auxiliary often being recoverable for reuse.[1]

While a vast array of chiral auxiliaries have been developed, those derived from chiral 1,2-amino alcohols have proven to be particularly effective. The morpholine scaffold is a privileged motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. Consequently, chiral morpholine derivatives, such as (R)-4-Methyl-2-(hydroxymethyl)morpholine, represent an intriguing, albeit less explored, class of potential chiral auxiliaries. Due to the limited specific literature on the application of this compound as a chiral auxiliary, this guide will provide a comprehensive overview of stereoselective reactions using two classes of structurally related and extensively validated chiral auxiliaries derived from 1,2-amino alcohols: the Evans-type oxazolidinones and pseudoephedrine amides. The principles and protocols detailed herein are directly applicable to the conceptual use of novel morpholine-based auxiliaries and provide a strong foundation for their investigation.

Part 1: Asymmetric Alkylation of Enolates

Asymmetric alkylation is a cornerstone of carbon-carbon bond formation, allowing for the enantioselective synthesis of α-substituted carbonyl compounds. Chiral auxiliaries exert stereocontrol by directing the approach of an electrophile to one of the two diastereotopic faces of a prochiral enolate.

The Evans Oxazolidinone Auxiliary: A Paradigm of Steric Hindrance

The oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most successful and widely used chiral auxiliaries.[1][2] They are typically derived from readily available amino acids, such as valine or phenylalanine.[3]

Mechanism of Stereocontrol:

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to a combination of factors. Upon deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), a rigid, chelated (Z)-enolate is formed.[4] The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate. Consequently, the incoming electrophile (an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[4]

cluster_0 Overall Workflow: Evans Asymmetric Alkylation Acylation N-Acyl Oxazolidinone Formation Diastereoselective Alkylation Diastereoselective Alkylation Acylation->Diastereoselective Alkylation 1) Base (e.g., NaHMDS) 2) Electrophile (R-X) Auxiliary Cleavage Chiral Carboxylic Acid + Recovered Auxiliary Diastereoselective Alkylation->Auxiliary Cleavage e.g., LiOH/H₂O₂

Caption: General workflow for Evans asymmetric alkylation.

Protocol 1: Asymmetric Alkylation using (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the alkylation of an N-propionyl oxazolidinone with allyl iodide.

Step A: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add propionyl chloride (1.1 equiv) dropwise, and allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Step B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add NaHMDS (1.1 equiv, 1.0 M solution in THF) dropwise, and stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add allyl iodide (1.2 equiv) dropwise and stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4, filter, and concentrate. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. Purify by flash chromatography.

Step C: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of aqueous LiOH (2.0 equiv, 1.0 M).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by the addition of aqueous Na2SO3 solution (1.5 M, 5.0 equiv) and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>99:195
Allyl iodide98:292
Methyl iodide>99:196
Isopropyl iodide95:585

Table 1: Representative results for the asymmetric alkylation of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

The Pseudoephedrine Auxiliary: A Chelation-Controlled Approach

Pseudoephedrine, an inexpensive and readily available natural product, serves as an excellent chiral auxiliary for asymmetric alkylations, as demonstrated by Andrew G. Myers.[5] Both enantiomers are accessible, providing a route to either enantiomer of the desired product.[1]

Mechanism of Stereocontrol:

The stereoselectivity in pseudoephedrine amide alkylations is a result of a highly organized, chelated (Z)-enolate intermediate.[6] Upon treatment with a strong base like lithium diisopropylamide (LDA), both the hydroxyl group and the α-proton are removed to form a lithium alkoxide-enolate. This species adopts a rigid, six-membered ring-like conformation through chelation of the lithium ion by both the enolate and alkoxide oxygens. The phenyl and methyl groups of the auxiliary effectively block the top face of the enolate, forcing the electrophile to approach from the bottom face. The addition of lithium chloride is often crucial for achieving high diastereoselectivity and reaction rates.[5][7]

cluster_1 Stereochemical Model: Pseudoephedrine Alkylation Enolate Chelated (Z)-Enolate Approach Electrophile (R-X) approaches from the less hindered (bottom) face Enolate->Approach Product Major Diastereomer Approach->Product

Caption: Chelation-controlled approach in pseudoephedrine-mediated alkylation.

Protocol 2: Asymmetric Alkylation using (-)-Pseudoephedrine

This protocol outlines the alkylation of a pseudoephedrine propionamide with benzyl bromide.[5]

Step A: Amide Formation

  • Dissolve (-)-pseudoephedrine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM, 0.3 M) under an inert atmosphere and cool to 0 °C.

  • Add propionyl chloride (1.1 equiv) dropwise and stir the mixture at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The product is often crystalline and can be purified by recrystallization.[5]

Step B: Diastereoselective Alkylation

  • To a solution of diisopropylamine (2.2 equiv) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add n-butyllithium (2.1 equiv) dropwise. Stir for 15 minutes to generate LDA.

  • In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF (0.2 M).

  • Cool both solutions to -78 °C.

  • Slowly add the pseudoephedrine amide solution to the LDA solution via cannula. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back to -78 °C and add benzyl bromide (1.5 equiv) dropwise.

  • Stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and allow to warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify by flash chromatography.

Step C: Auxiliary Cleavage to the Carboxylic Acid

  • Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in THF (0.5 M) and add 1 M aqueous H2SO4 (5.0 equiv).

  • Heat the mixture at reflux for 12-24 hours.

  • Cool to room temperature and add water. Extract with ethyl acetate.

  • To isolate the carboxylic acid, extract the organic layer with 1 M aqueous NaOH.

  • Acidify the aqueous extracts to pH 1-2 with concentrated HCl and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the chiral carboxylic acid.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>98:290
Ethyl iodide>98:288
n-Butyl iodide>98:291
Isopropyl iodide97:385

Table 2: Representative results for the asymmetric alkylation of (-)-pseudoephedrine propionamide.[7]

Part 2: Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and its asymmetric variant allows for the simultaneous control of two new stereocenters.

The Evans Aldol Reaction: Syn-Diastereoselectivity

The Evans aldol reaction is renowned for its high and predictable syn-diastereoselectivity.[8]

Mechanism of Stereocontrol:

The reaction proceeds through a boron-mediated (Z)-enolate, which reacts with an aldehyde via a closed, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.[9] The substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric interactions. The aldehyde also approaches in a way that its substituent is in an equatorial position to avoid 1,3-diaxial interactions. This highly ordered transition state assembly dictates the syn relationship between the newly formed stereocenters and the absolute configuration is controlled by the facial bias of the enolate imposed by the auxiliary.[10]

cluster_2 Stereochemical Model: Evans Syn-Aldol Reaction Enolate (Z)-Boron Enolate TS Chair-like Zimmerman-Traxler Transition State Enolate->TS + Aldehyde (RCHO) Product Syn-Aldol Product TS->Product

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Protocol 3: Evans Syn-Aldol Reaction

This protocol describes the reaction of an N-propionyl oxazolidinone with isobutyraldehyde.[8]

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) and cool to -78 °C under an inert atmosphere.

  • Add di-n-butylboryl triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour to ensure complete formation of the boron enolate.

  • Cool the reaction mixture back to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% aqueous hydrogen peroxide.

  • Stir vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate. Purify by flash chromatography.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:195
Benzaldehyde>99:192
Propionaldehyde98:290

Table 3: Representative results for the Evans syn-aldol reaction.

References

  • Myers, A. G., et al. (2014). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]

  • de Souza, J. D., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. [Link]

  • ResearchGate. (2023). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • University of Wisconsin. (n.d.). evans enolate alkylation-hydrolysisx. [Link]

  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Clayden, J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Bhatt, P. (2019). Evans aldol ppt. Slideshare. [Link]

  • Sadasivam, J., & Prasad, E. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Ordóñez, M., et al. (2011). Role of Pseudoephedrine as Chiral Auxiliary in the “Acetate-Type” Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks. The Journal of Organic Chemistry. [Link]

  • Sadasivam, J., & Prasad, E. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. [Link]

  • ResearchGate. (2009). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. [Link]

Sources

(R)-4-Methyl-2-(hydroxymethyl)morpholine: A Promising Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Untapped Potential of a Structurally Refined Chiral Amino Alcohol

In the landscape of asymmetric catalysis, chiral 1,2-amino alcohols are foundational ligands, celebrated for their ability to form stable, stereodirecting complexes with a variety of metal centers.[1] Their prevalence in nature and the straightforward methods for their synthesis have made them indispensable tools for creating enantiomerically pure compounds, which are critical in the pharmaceutical and fine chemical industries. This guide introduces (R)-4-Methyl-2-(hydroxymethyl)morpholine, a structurally unique and underexplored chiral amino alcohol, as a compelling candidate for applications in asymmetric synthesis.

This compound combines the key features of a classic 1,2-amino alcohol with the conformational rigidity and polarity imparted by the morpholine ring. The tertiary amine, resulting from N-methylation, enhances its Lewis basicity compared to a secondary amine, which can influence its coordination properties and catalytic activity. While direct catalytic applications of this specific ligand are not yet prominent in peer-reviewed literature, its structural analogy to highly successful chiral amino alcohol ligands suggests significant potential in a range of asymmetric transformations.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in exploring the capabilities of this compound. We will provide a plausible enantioselective synthesis route, detail its key physicochemical properties, and present exemplary, field-proven protocols for its application in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones.

Physicochemical Properties & Structural Features

The key to a ligand's success in asymmetric catalysis lies in its structural and electronic properties. This compound offers a unique combination of features:

  • Chiral Scaffold: The (R)-configuration at the C2 position provides a defined chiral environment around the catalytic center.

  • Bidentate Coordination: The nitrogen atom of the morpholine ring and the oxygen of the hydroxymethyl group can chelate to a metal center, forming a stable 5-membered ring that restricts conformational freedom and enhances stereocontrol.

  • Tertiary Amine: The N-methyl group increases the steric bulk and Lewis basicity of the nitrogen atom, which can impact catalyst activity and stability.

  • Morpholine Ring: The presence of the ether oxygen in the morpholine backbone introduces polarity and can influence solubility and interactions with substrates and solvents.

PropertyValue
IUPAC Name (2R)-4-Methyl-2-morpholinemethanol
CAS Number 1159598-35-2
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance Colorless to pale yellow liquid or solid

Enantioselective Synthesis: A Proposed Route

While this compound is commercially available from several suppliers, understanding its synthesis provides insight into its purity and potential for modification. A plausible and efficient route to enantiopure 2-substituted morpholines can be adapted from established methodologies for the synthesis of chiral amino alcohols and morpholine derivatives.[2][3][4] A common strategy involves the use of chiral starting materials derived from the chiral pool, such as amino acids.

A potential synthetic pathway could start from a readily available chiral precursor, such as an (R)-amino acid, which is then elaborated to form the morpholine ring. Alternatively, asymmetric hydrogenation of a corresponding dehydromorpholine precursor offers a direct and efficient method to install the chiral center with high enantioselectivity.[5][6]

Application in Asymmetric Catalysis: Exemplary Protocols

Based on the extensive literature on chiral 1,2-amino alcohols, this compound is a prime candidate for success in several key asymmetric reactions.[1][7][8] We present here two detailed, exemplary protocols for its application.

Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of organozinc reagents to carbonyl compounds is a cornerstone reaction for the formation of chiral secondary alcohols.[7] Chiral amino alcohols are among the most effective ligands for this transformation.

Reaction Principle: The chiral ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred to the aldehyde's prochiral face in a highly stereocontrolled manner.

Diagram: Proposed Catalytic Cycle for Diethylzinc Addition

G cluster_main Catalytic Cycle Ligand (R)-Ligand (L*) Active_Catalyst Chiral Zn-Alkoxide L*ZnEt Ligand->Active_Catalyst + Et2Zn - EtH Et2Zn Et2Zn Complex Substrate Complex Active_Catalyst->Complex + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Zn Complex Complex->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst + Et2Zn - EtZnOR' Product Chiral Alcohol (RCH(Et)OH) Product_Complex->Product Hydrolysis ZnEt_byproduct EtZnOR' G cluster_workflow Asymmetric Transfer Hydrogenation Workflow A 1. Catalyst Pre-formation [Metal Precursor + Chiral Ligand] B 2. Reaction Setup [Catalyst, Substrate, H-donor, Base] A->B C 3. Reaction [Stirring at specified temperature] B->C D 4. Work-up & Purification [Quenching, Extraction, Chromatography] C->D E 5. Analysis [Yield, Enantiomeric Excess] D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Asymmetric Synthesis with (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4-Methyl-2-(hydroxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing your asymmetric reactions using this versatile chiral auxiliary. Our goal is to move beyond simple procedural steps and offer insights into the causality of experimental outcomes, ensuring robust and reproducible results.

Introduction to this compound in Asymmetric Synthesis

This compound is a valuable chiral auxiliary in asymmetric synthesis, prized for its ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. Its rigid morpholine backbone, coupled with the stereodirecting influence of the hydroxymethyl and methyl groups, provides a well-defined chiral environment for controlling the facial selectivity of enolate reactions. Chiral morpholines are increasingly recognized as privileged structures in medicinal chemistry due to their favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility.

This guide will address common challenges and optimization strategies for key applications, including asymmetric alkylations, aldol additions, and Michael additions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This chiral auxiliary is primarily used to control stereochemistry in asymmetric synthesis. Its most common applications include:

  • Asymmetric Alkylation: For the enantioselective synthesis of α-substituted carboxylic acids.

  • Asymmetric Aldol Additions: To generate chiral β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity.

  • Asymmetric Michael Additions: For the stereocontrolled conjugate addition of enolates to α,β-unsaturated systems.

Q2: How does the structure of this compound influence stereoselectivity?

A2: The stereochemical outcome is directed by the rigid chair-like conformation of the morpholine ring. The substituents at the C2 and C4 positions create a sterically hindered environment that biases the approach of incoming electrophiles to one face of the enolate. The hydroxymethyl group can also play a role in chelating metal ions, further organizing the transition state to enhance stereoselectivity.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Like many amines, it is advisable to store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent oxidation and moisture absorption.[1] It should be stored in a cool, dry place away from direct sunlight.

Q4: In which solvents is this compound and its derivatives soluble?

A4: N-methylmorpholine, a related compound, is fully miscible with water and most organic solvents, including alcohols and ethers.[1] Derivatives of this compound, such as the corresponding amides, are generally soluble in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and toluene.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity or Enantioselectivity

Low stereoselectivity is a common challenge in asymmetric synthesis. The following sections provide a systematic approach to diagnosing and resolving this issue.

Possible Cause 1: Suboptimal Solvent Choice

  • Scientific Rationale: The solvent plays a critical role in the organization of the transition state. Solvent polarity and coordinating ability can influence the aggregation state of the enolate and its geometry, directly impacting stereochemical induction.

  • Troubleshooting Steps:

    • Conduct a Solvent Screen: Systematically evaluate a range of aprotic solvents with varying polarities. Ethereal solvents like THF and diethyl ether are often good starting points. For certain reactions, non-coordinating solvents like toluene or dichloromethane may be beneficial.

    • Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity.

Possible Cause 2: Incorrect Temperature Profile

  • Scientific Rationale: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally lead to more ordered transition states and higher enantioselectivity, as the small energy differences between diastereomeric transition states become more significant.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If your reaction is currently run at room temperature or 0 °C, consider cooling it to -40 °C or -78 °C.

    • Temperature Optimization Study: Perform a systematic study by running the reaction at various temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C) to identify the optimal balance between reaction rate and stereoselectivity.

Possible Cause 3: Inappropriate Base or Enolization Conditions

  • Scientific Rationale: The choice of base and the enolization conditions determine the geometry of the resulting enolate (E vs. Z), which is often crucial for high stereoselectivity.

  • Troubleshooting Steps:

    • Vary the Base: If using a lithium amide base like LDA, consider other bases such as LiHMDS or NaHMDS, as the counterion can influence the transition state.

    • Optimize Enolization Time and Temperature: Insufficient or excessive enolization times can lead to incomplete enolate formation or side reactions. Monitor the enolization process by TLC or an appropriate in-process control.

Possible Cause 4: Presence of Additives or Lewis Acids

  • Scientific Rationale: Lewis acid additives can enhance stereoselectivity by coordinating to the carbonyl oxygen and the auxiliary, leading to a more rigid and organized transition state.

  • Troubleshooting Steps:

    • Introduce a Lewis Acid: For aldol reactions, consider the addition of Lewis acids like TiCl₄, SnCl₄, or boron triflate derivatives.

    • Screen Additives: In alkylation reactions, the presence of salts like lithium chloride can break up enolate aggregates and improve selectivity.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation
  • To a solution of the N-acyl derivative of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolization.

  • Add the alkylating agent (1.2 equiv) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

ParameterRecommended RangeRationale
Temperature -78 °C to 0 °CLower temperatures generally favor higher stereoselectivity.
Solvent THF, Et₂O, TolueneAprotic solvents are preferred to avoid protonation of the enolate.
Base LDA, LiHMDS, NaHMDSStrong, non-nucleophilic bases are required for efficient enolization.
Equivalents of Base 1.05 - 1.2A slight excess ensures complete deprotonation.
Equivalents of Electrophile 1.1 - 1.5A slight excess drives the reaction to completion.

Visualization of Key Concepts

Troubleshooting Workflow for Low Stereoselectivity

troubleshooting_workflow start Low Stereoselectivity Observed solvent Optimize Solvent start->solvent temp Optimize Temperature solvent->temp If no improvement end High Stereoselectivity Achieved solvent->end Improvement base Screen Bases & Enolization Conditions temp->base If no improvement temp->end Improvement additive Investigate Additives / Lewis Acids base->additive If no improvement base->end Improvement additive->end Improvement

Caption: A systematic workflow for troubleshooting low stereoselectivity.

Mechanism of Chiral Auxiliary Removal

cleavage_mechanism substrate Product-Auxiliary Adduct hydrolysis Hydrolysis (e.g., LiOH, H₂O₂) substrate->hydrolysis product Chiral Product hydrolysis->product auxiliary Recovered (R)-4-Methyl-2- (hydroxymethyl)morpholine hydrolysis->auxiliary

Caption: General scheme for the cleavage and recovery of the chiral auxiliary.

Advanced Troubleshooting

Issue 2: Difficult Removal of the Chiral Auxiliary

Possible Cause 1: Steric Hindrance

  • Scientific Rationale: The product's structure may sterically hinder the approach of the hydrolyzing agent to the amide carbonyl.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the temperature of the hydrolysis reaction can provide the necessary energy to overcome the activation barrier.[2]

    • Use a Less Hindered Hydrolyzing Agent: If using a bulky base, consider a smaller one.

    • Alternative Cleavage Methods: For stubborn amides, reductive cleavage using reagents like LiAlH₄ or LiBH₄ can be effective, yielding the corresponding alcohol.

Possible Cause 2: Epimerization of the Product

  • Scientific Rationale: Harsh cleavage conditions (strong acid or base, high temperatures) can lead to racemization of the newly formed stereocenter.

  • Troubleshooting Steps:

    • Milder Hydrolysis Conditions: Employ milder conditions, such as enzymatic hydrolysis or using a weaker base over a longer reaction time.

    • Protecting Group Strategy: If the product contains other sensitive functional groups, consider a protecting group strategy to avoid side reactions during cleavage.

Conclusion

This compound is a powerful tool for asymmetric synthesis. By understanding the underlying principles of stereocontrol and employing a systematic approach to troubleshooting, researchers can consistently achieve high levels of stereoselectivity. This guide provides a framework for addressing common challenges and optimizing reaction conditions to unlock the full potential of this valuable chiral auxiliary.

References

  • Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Use in 1,2- and 1,4-additions, and in related fragmentation reactions. Tetrahedron Letters, 16(1-2), 3-6.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.
  • Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 56(2), 137-140.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–819.
  • TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Retrieved January 20, 2026, from [Link]

  • Williams, D. R., & Kissel, W. S. (1998). Total Synthesis of (+)-Amphidinolide J. Journal of the American Chemical Society, 120(44), 11198–11199.
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Mastering Diastereoselectivity with (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4-Methyl-2-(hydroxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile chiral auxiliary in their synthetic endeavors. Here, we will delve into the nuances of achieving high diastereoselectivity, troubleshoot common issues, and provide a mechanistic framework to rationalize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

This compound is a chiral amino alcohol. In asymmetric synthesis, it serves as a chiral auxiliary—a molecule temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. Its rigid morpholine backbone and defined stereocenters create a biased environment, leading to the preferential formation of one diastereomer. It is commonly used in carbon-carbon bond-forming reactions such as alkylations and aldol reactions.

Q2: How does this chiral auxiliary induce diastereoselectivity?

The diastereoselective induction primarily arises from the formation of a rigid, chelated transition state. In many reactions, a metal cation (from a Lewis acid or an organometallic reagent) coordinates to both the nitrogen of the morpholine ring and the oxygen of the hydroxymethyl group. This chelation, combined with the steric bulk of the auxiliary, blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered side. This facial bias is the cornerstone of its stereodirecting ability.

Q3: Can I use the (S)-enantiomer of this auxiliary to obtain the opposite diastereomer?

Yes, in principle, using the enantiomeric chiral auxiliary, (S)-4-Methyl-2-(hydroxymethyl)morpholine, should lead to the formation of the opposite diastereomer of the product, assuming the reaction mechanism remains the same. This is a common strategy in asymmetric synthesis to access both enantiomers of a target molecule.

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a common hurdle in asymmetric synthesis. The following sections address potential causes and provide systematic troubleshooting protocols.

Issue 1: Suboptimal Reaction Temperature

The Problem: Your reaction is yielding a nearly 1:1 mixture of diastereomers, or the diastereomeric ratio (d.r.) is significantly lower than expected.

The Causality: Diastereoselective reactions are often under kinetic control. The desired diastereomer is formed via a lower energy transition state. Increasing the reaction temperature can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding the diastereoselectivity.

Troubleshooting Protocol:

  • Lower the Temperature: If your reaction is currently running at room temperature or 0 °C, try lowering it to -20 °C, -40 °C, or even -78 °C (dry ice/acetone bath).

  • Monitor Reaction Progress: At lower temperatures, the reaction rate will decrease. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

  • Controlled Addition: Add the electrophile or other key reagents slowly at the reduced temperature to maintain a low concentration and minimize exothermic events that could locally heat the reaction.

Issue 2: Inappropriate Solvent Choice

The Problem: You are observing poor diastereoselectivity and possibly side product formation.

The Causality: The solvent plays a critical role in stabilizing or destabilizing the transition state. Solvent polarity and coordinating ability can influence the conformation of the chiral auxiliary and the geometry of the reactive intermediate. A non-optimal solvent can lead to a less organized transition state, diminishing the facial bias.

Troubleshooting Protocol:

  • Solvent Screening: If you are using a polar aprotic solvent like THF, consider screening other solvents with varying polarities and coordinating abilities. Ethereal solvents like diethyl ether or non-coordinating solvents like toluene or dichloromethane can sometimes favor a more rigid transition state.

  • Maintain Anhydrous Conditions: The presence of water or other protic impurities can disrupt the chelation of the transition state and lead to side reactions. Ensure all solvents and reagents are rigorously dried.

Solvent Typical Dielectric Constant Coordinating Ability Potential Impact on Diastereoselectivity
Tetrahydrofuran (THF)7.6HighCan promote chelation but may also compete for metal coordination.
Diethyl Ether4.3ModerateLess coordinating than THF, may lead to a more defined transition state.
Toluene2.4LowNon-coordinating, can favor aggregation and specific transition state geometries.
Dichloromethane (DCM)9.1LowPolar but poorly coordinating, often a good starting point for screening.
Issue 3: Incorrect Base or Lewis Acid

The Problem: The diastereoselectivity of your reaction is low, or you are observing the formation of the wrong diastereomer.

The Causality: The choice of base (for enolate formation) or Lewis acid is critical. The counterion of the base can influence the aggregation state and geometry of the enolate. Similarly, the Lewis acid's size and Lewis acidity dictate the geometry and rigidity of the chelated transition state.

Troubleshooting Protocol:

  • Base Selection: For enolate formation, consider the steric bulk of the base. Bulky bases like lithium diisopropylamide (LDA) often favor the formation of a specific enolate geometry (E or Z), which can be crucial for stereocontrol.

  • Lewis Acid Screening: If your reaction is Lewis acid-catalyzed, screen a variety of Lewis acids. For example, titanium-based Lewis acids (e.g., TiCl₄) often form highly rigid chelates. Boron or tin-based Lewis acids can also offer different levels of stereocontrol.

  • Stoichiometry: Ensure the correct stoichiometry of the base or Lewis acid is used. In some cases, a stoichiometric amount of a Lewis acid is required to ensure complete chelation.

Visualizing the Path to Selectivity

To better understand the troubleshooting process, the following workflow diagram illustrates the decision-making process when tackling low diastereoselectivity.

troubleshooting_workflow start Low Diastereoselectivity Observed temp Is the reaction temperature optimized? (Typically -78°C to 0°C) start->temp lower_temp Action: Lower the reaction temperature. Monitor kinetics. temp->lower_temp No solvent Is the solvent appropriate? temp->solvent Yes lower_temp->solvent screen_solvents Action: Screen alternative solvents (e.g., Toluene, Et2O, DCM). Ensure anhydrous conditions. solvent->screen_solvents No reagents Are the base/Lewis acid choices optimal? solvent->reagents Yes screen_solvents->reagents screen_reagents Action: Screen different bases (e.g., LDA, LiHMDS) or Lewis acids (e.g., TiCl4, BF3·OEt2). reagents->screen_reagents No substrate Consider substrate sterics. Can the substrate be modified? reagents->substrate Yes screen_reagents->substrate modify_substrate Action: If possible, modify substrate to enhance steric differentiation. substrate->modify_substrate No end Diastereoselectivity Improved substrate->end Yes modify_substrate->end

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Mechanistic Insight: The Chelated Transition State

The stereochemical outcome of reactions using this compound is often rationalized by invoking a rigid, chair-like six-membered transition state.

transition_state cluster_TS Proposed Chelated Transition State cluster_auxiliary cluster_electrophile M M O1 O M->O1 O_carbonyl O M->O_carbonyl N N-Me M->N C_enolate C O1->C_enolate C_carbonyl C C_enolate->C_carbonyl C_carbonyl->N R_prime R' C_carbonyl->R_prime H_aldehyde H C_carbonyl->H_aldehyde C_aux1 CH2 C_morpholine1 C_aux2 CH O_morpholine O C_morpholine2

Technical Support Center: Optimizing Reactions Mediated by (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing (R)-4-Methyl-2-(hydroxymethyl)morpholine in asymmetric synthesis. This resource is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to maximize yields and achieve high stereoselectivity in your experiments. As your Senior Application Scientist, my goal is to explain not just the steps to take, but the chemical principles behind them.

This compound is a valuable chiral auxiliary possessing a rigid, chair-like conformation, a nucleophilic secondary amine for substrate attachment, and a hydroxyl group capable of chelating to metal centers to direct stereochemical outcomes. This guide will help you navigate the common challenges associated with its use.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address issues sequentially, from attaching the auxiliary to cleaving it post-reaction.

Part 1: Auxiliary Attachment & Substrate Preparation

Question 1: My yield for attaching the chiral auxiliary to my acyl chloride substrate is low. What are the primary causes and how can I fix this?

Answer: Low yield during the acylation of this compound to form the key amide intermediate is a common first hurdle. The issue typically stems from one of three areas: reagent quality, reaction conditions, or side reactions involving the free hydroxyl group.

Causality: The N-methylmorpholine core is a good nucleophile, but it is also a hindered secondary amine. Furthermore, the presence of the hydroxyl group can lead to O-acylation, and the tertiary amine can act as a base, potentially causing side reactions like ketene formation from the acyl chloride.

Troubleshooting Protocol:

  • Assess Reagent Purity: Ensure the this compound is pure and dry. Moisture can quench the acyl chloride. Similarly, verify the acyl chloride has not hydrolyzed to the corresponding carboxylic acid.

  • Optimize Base and Stoichiometry: Use a non-nucleophilic, hindered base to scavenge the HCl byproduct. 2,6-lutidine or proton sponge are excellent choices. Avoid using excess triethylamine or N-methylmorpholine itself, which can promote side reactions. Use a slight excess (1.1-1.2 equivalents) of the acyl chloride.

  • Control Temperature: This reaction is exothermic. Begin the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This minimizes the formation of side products by favoring the desired N-acylation pathway over competing reactions.

  • Consider an Alternative Acylating Agent: If issues persist, convert the carboxylic acid to an activated ester (e.g., with EDC or HOBt) or a mixed anhydride. These reagents are often less aggressive than acyl chlorides and can lead to cleaner reactions.

Parameter Problem Solution Rationale
Temperature Reaction is too fast, creating side products.Run reaction at 0 °C or below.Favors the kinetically controlled N-acylation.
Base Base is acting as a nucleophile or is too weak.Use a hindered, non-nucleophilic base (e.g., 2,6-lutidine).Prevents competitive acylation of the base and effectively scavenges HCl.
Side Reaction O-acylation of the auxiliary's hydroxyl group.Protect the hydroxyl group as a silyl ether (e.g., TBS) before acylation.Temporarily blocks the competing nucleophilic site. The protecting group can be removed later if needed.
Reagents Wet auxiliary or hydrolyzed acyl chloride.Dry reagents and solvents thoroughly before use.Prevents quenching of the electrophile and ensures accurate stoichiometry.
Part 2: The Asymmetric Reaction - Improving Diastereoselectivity & Conversion

Question 2: I have successfully attached the auxiliary, but the diastereoselectivity of my alpha-alkylation is poor (e.g., close to 1:1 dr). How can I improve this?

Answer: Poor diastereoselectivity in reactions mediated by chiral auxiliaries is almost always a problem of conformational control.[1] The auxiliary's purpose is to force the reaction to proceed through a single, low-energy transition state. If multiple transition states are accessible, a mixture of diastereomers will result. For an amino alcohol-based auxiliary like this one, achieving facial selectivity relies on forming a rigid, chelated enolate.[]

Key Principles for High Selectivity:

  • Chelation: The formation of a rigid five- or six-membered ring involving the lithium cation, the amide oxygen, and the hydroxyl oxygen is critical. This locks the conformation and effectively blocks one face of the enolate from the incoming electrophile.

  • Base Selection: The base used for deprotonation dictates the enolate geometry and the degree of aggregation/chelation.

  • Solvent Choice: The solvent's polarity and coordinating ability can either support or disrupt the required chelated transition state.[3]

Workflow for Optimizing Diastereoselectivity:

G start Low Diastereoselectivity Observed base Step 1: Change Deprotonation Base Try LDA, LiHMDS, or KHMDS start->base Default: LDA in THF at -78°C solvent Step 2: Modify Solvent System Start with THF, then test Toluene or Et2O base->solvent Li-bases favor chelation additive Step 3: Introduce Additives Add LiCl to break up aggregates solvent->additive Non-coordinating solvents support chelation temp Step 4: Lower Reaction Temperature Run alkylation at -78°C to -100°C additive->temp electrophile Step 5: Evaluate Electrophile Consider a more reactive electrophile (e.g., R-I > R-Br > R-Cl) temp->electrophile Favors the most stable transition state end High Diastereoselectivity Achieved electrophile->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocol for an α-Alkylation:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acylated morpholine substrate (1 equivalent) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a solution of LDA (1.1 equivalents) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate. The solution should become colored (typically yellow or orange).

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise and stir at -78 °C for 2-4 hours, or until TLC analysis shows consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product.

Question 3: My reaction has stalled, and I see a significant amount of unreacted starting material. What should I do?

Answer: Incomplete conversion points to issues with reactivity rather than selectivity. The common culprits are insufficient deprotonation, a deactivated electrophile, or suboptimal temperature.

Observation Potential Cause Recommended Action
Starting material remains after base addition. Ineffective Deprotonation: The base (e.g., LDA) may have degraded, or the substrate's alpha-proton is less acidic than anticipated.1. Titrate the LDA solution before use. 2. Use a stronger base like KHMDS or NaHMDS. 3. Add a co-solvent like HMPA (use with extreme caution) to increase base reactivity.
Starting material remains after electrophile addition. Low Electrophile Reactivity: The electrophile is not reactive enough under the conditions.1. Switch to a more reactive leaving group (Iodide > Bromide > Tosylate > Chloride). 2. Increase the reaction temperature slightly (e.g., from -78 °C to -40 °C) after the electrophile is added. This is a trade-off, as it may reduce diastereoselectivity.
Reaction is clean but slow. Low Temperature: The activation energy barrier is not being overcome at very low temperatures.Allow the reaction to stir for a longer period (e.g., overnight) at -78 °C before quenching.
Part 3: Auxiliary Cleavage and Product Isolation

Question 4: How can I remove the chiral auxiliary without epimerizing the newly created stereocenter or damaging my product?

Answer: The final and most critical step is the cleavage of the auxiliary. The amide bond is robust, so cleavage conditions can be harsh. The choice of method depends entirely on the desired final product (e.g., carboxylic acid, alcohol, or aldehyde) and the stability of your molecule.

Cleavage Methodologies:

G substrate Product-Auxiliary Adduct acid To Carboxylic Acid LiOH / H₂O₂ in THF/H₂O substrate->acid Basic Hydrolysis alcohol To Primary Alcohol LiAlH₄ or LiBH₄ in THF substrate->alcohol Reductive Cleavage aldehyde To Aldehyde DIBAL-H or Weinreb Amide Formation substrate->aldehyde Partial Reduction ester To Ester RONa / ROH (e.g., NaOMe/MeOH) substrate->ester Transesterification

Caption: Cleavage pathways for the chiral auxiliary.

Recommended Protocols:

  • To Yield a Carboxylic Acid (Basic Hydrolysis):

    • Dissolve the adduct in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add LiOH (4-8 equivalents) followed by 30% H₂O₂ (4-8 equivalents).

    • Stir vigorously at room temperature for 4-12 hours.

    • Quench with aqueous Na2SO3. Acidify with HCl to protonate the carboxylic acid and extract the product.

    • The water-soluble this compound can be removed by aqueous washes.

  • To Yield a Primary Alcohol (Reductive Cleavage):

    • Dissolve the adduct in anhydrous THF.

    • Cool to 0 °C and add LiAlH₄ or LiBH₄ (2-4 equivalents) portion-wise.

    • Stir at room temperature or gently reflux until the reaction is complete by TLC.

    • Carefully quench using the Fieser workup (sequential addition of water, 15% NaOH, and more water).

    • Filter the resulting salts and extract the product from the filtrate.

Question 5: I'm struggling to separate my final product from the cleaved auxiliary. What are the best purification strategies?

Answer: This is a common challenge, especially on a large scale. The key is to exploit the significant difference in polarity and charge between your product and the auxiliary. After cleavage, the auxiliary is a water-soluble amino alcohol.

Purification Decision Tree:

  • Is your product acidic (e.g., a carboxylic acid)?

    • Yes -> Perform a basic wash (e.g., with 1M NaOH). Your deprotonated product will stay in the aqueous layer. Wash the aqueous layer with ether or DCM to remove any organic-soluble impurities. Then, re-acidify the aqueous layer and extract your pure product with an organic solvent. The auxiliary remains in the aqueous layers throughout.

  • Is your product basic?

    • Yes -> Perform an acidic wash (e.g., with 1M HCl). Your protonated product will move to the aqueous layer, while the protonated auxiliary also stays in the aqueous layer. This method is less effective for separation. Chromatography is a better choice.

  • Is your product neutral?

    • Yes -> This is the most straightforward case. After the reaction workup, perform multiple washes of the organic layer with 1M HCl. This will protonate the auxiliary and pull it into the aqueous layer, leaving your neutral product in the organic phase.[4]

  • If all else fails:

    • Silica Gel Chromatography: The auxiliary is very polar and will likely stick to the baseline or require a high percentage of methanol in the eluent. Your product, being less polar, should elute much earlier.

    • Crystallization: If your product is a solid, recrystallization can be a highly effective method for removing trace amounts of the auxiliary.[5]

By systematically addressing these common issues, you can significantly improve the yield and efficiency of your this compound mediated reactions.

References
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Support.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Clayden, J., & Westlund, N. (2023). Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. Organic Letters, 25(38), 7067–7071*.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries. MilliporeSigma.
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–724*.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.

Sources

Side reactions of (R)-4-Methyl-2-(hydroxymethyl)morpholine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4-Methyl-2-(hydroxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis and application of this versatile chiral building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure the integrity of your synthetic pathways.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their expected reactivity?

A: this compound possesses three main sites of reactivity: the tertiary amine, the primary hydroxyl group, and the morpholine ring itself.

  • Tertiary Amine (N-4): The nitrogen atom is nucleophilic and basic, making it susceptible to oxidation to form an N-oxide. While it is already methylated, it can potentially react with very strong electrophiles.

  • Primary Hydroxyl Group (-CH₂OH at C-2): This alcohol can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for nucleophilic substitution.

  • Morpholine Ring: The ether linkage and C-N bonds within the morpholine ring are generally stable. However, under harsh acidic or high-temperature conditions, ring-opening can occur.[1]

Q2: What are the most common impurities found in commercial batches of this compound?

A: While commercial batches are typically of high purity, potential impurities can arise from the synthetic route. These may include starting materials from its synthesis, diastereomers if the stereocontrol was not absolute, and small amounts of byproducts from side reactions during its preparation. It is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific purity data.

Q3: How can I store this compound to ensure its stability?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended.

II. Troubleshooting Guide: Side Reactions in Synthesis

This section addresses specific side reactions you may encounter when using this compound in your synthetic protocols.

Issue 1: Formation of an Unexpected Polar Impurity - Suspected N-Oxide Formation

Question: During my reaction, which involves an oxidative step elsewhere in the molecule, I've observed a new, more polar spot on my TLC that I suspect is the N-oxide of my starting material. How can I confirm this and prevent its formation?

Answer:

Causality: The tertiary amine of the morpholine ring is susceptible to oxidation by various oxidizing agents, leading to the formation of the corresponding N-methylmorpholine N-oxide derivative. This is a common degradation pathway for morpholine-containing compounds.[2] N-oxides are significantly more polar than their parent amines, which explains the change in TLC mobility.

Troubleshooting & Mitigation:

  • Confirmation: The formation of the N-oxide can be confirmed by mass spectrometry, as you will observe a mass increase of 16 amu (the mass of an oxygen atom) compared to the parent molecule.

  • Prevention:

    • Choice of Oxidant: If possible, select a milder or more specific oxidizing agent that will not react with the tertiary amine.

    • Protecting Group Strategy: While less common for a tertiary amine, if the N-oxide formation is a persistent issue, consider if a temporary quaternization with a removable group is feasible, though this is often not practical.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially at elevated temperatures.

Experimental Protocol: Selective Oxidation of the Hydroxyl Group without N-Oxide Formation

For the selective oxidation of the primary alcohol to an aldehyde, Swern oxidation or Dess-Martin periodinane (DMP) are often effective as they are performed under mild, non-aqueous conditions that are less likely to affect the tertiary amine.

ReagentConditionsPotential Issues
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78 °CRequires low temperatures and careful handling of reagents.
Dess-Martin Periodinane DMP, CH₂Cl₂ or other aprotic solvent, room temperatureDMP is shock-sensitive and should be handled with care.
Issue 2: Over-oxidation of the Hydroxymethyl Group

Question: I am trying to synthesize the corresponding aldehyde from this compound, but I am seeing the formation of a carboxylic acid byproduct. How can I improve the selectivity for the aldehyde?

Answer:

Causality: Primary alcohols are readily oxidized to aldehydes, which can then be further oxidized to carboxylic acids in the presence of strong or non-selective oxidizing agents and water.

Troubleshooting & Mitigation:

  • Choice of Reagent: Use mild and selective oxidizing agents that are known to stop at the aldehyde stage.

    • Pyridinium chlorochromate (PCC): A classic reagent for this transformation.

    • Dess-Martin periodinane (DMP): Offers high selectivity for aldehydes.

    • Swern Oxidation: As mentioned previously, this is a very reliable method.

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent the formation of the gem-diol intermediate from the aldehyde, which is more susceptible to over-oxidation.

    • Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.2 equivalents).

Workflow for Optimizing Aldehyde Synthesis

Caption: Workflow for optimizing aldehyde synthesis.

Issue 3: Ring-Opening Side Reactions

Question: After running my reaction at a high temperature (e.g., > 150 °C) for an extended period, I am observing several unidentifiable byproducts and a lower yield of my desired product. Could the morpholine ring be degrading?

Answer:

Causality: While the morpholine ring is generally robust, it can undergo degradation, including ring-opening, under harsh conditions such as high temperatures and the presence of certain catalysts or strong acids/bases.[1] For instance, in N-alkylation reactions of morpholine at temperatures above 220 °C, ring-opening has been observed as a side reaction.[1]

Troubleshooting & Mitigation:

  • Lower Reaction Temperature: If the desired transformation allows, reduce the reaction temperature. Investigate if a more active catalyst or a different solvent could facilitate the reaction at a lower temperature.

  • Shorter Reaction Time: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

  • Alternative Synthetic Routes: If high temperatures are unavoidable for a particular step, consider if an alternative synthetic route could achieve the desired transformation under milder conditions.

Logical Relationship: Factors Influencing Morpholine Ring Stability

Ring Stability cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome HighTemp High Temperature (>150-200 °C) RingOpening Ring Opening/ Degradation HighTemp->RingOpening StrongAcidBase Strong Acid/Base StrongAcidBase->RingOpening MildConditions Mild Conditions (<120 °C, Neutral pH) StableRing Ring Integrity Maintained MildConditions->StableRing

Caption: Factors influencing morpholine ring stability.

III. References

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173.

  • Zhao, Z. Z., Qin, X. Z., Wu, A., & Yuan, Y. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of pharmaceutical sciences, 93(8), 1957–1961.

Sources

Technical Support Center: Purification of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-4-Methyl-2-(hydroxymethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral morpholine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your product.

Introduction: The Importance of Purity

This compound is a valuable chiral building block in medicinal chemistry. The precise stereochemistry and high purity of this compound are critical for the synthesis of targeted active pharmaceutical ingredients (APIs), as impurities can lead to undesirable side effects, reduced efficacy, and complications in downstream processes. This guide provides practical, field-tested advice to help you achieve the desired purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a pale yellow liquid with a molecular weight of 131.17 g/mol .[1][2] Its structure contains a polar hydroxyl group and a tertiary amine, making it soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Its boiling point is predicted to be around 177°C, which suggests that vacuum distillation could be a viable purification method for larger quantities.[3]

Q2: What are the most common methods for purifying this compound?

A2: The most common purification techniques for functionalized morpholines like this compound are:

  • Flash Column Chromatography: This is a widely used method for purifying small to medium quantities of the compound.[4][5] Given the polar nature of the molecule, normal-phase chromatography on silica gel is typically effective.

  • Vacuum Distillation: For larger scale purification, vacuum distillation can be an efficient method to separate the product from non-volatile impurities.[3][6]

  • Recrystallization (as a salt): While the free base is a liquid, it can be converted to a crystalline salt (e.g., hydrochloride or acetate) which can then be purified by recrystallization.[7] This is particularly useful for removing closely related impurities.

Q3: How can I assess the purity of my this compound product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any organic impurities.[8][9][10]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can help identify and quantify impurities.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is crucial for determining the enantiomeric excess (e.e.) of your product, ensuring the desired stereochemistry is maintained.[11][12][13][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Purity After Flash Column Chromatography

Symptom: Your final product shows significant impurities by NMR or GC-MS after purification by flash column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your product from impurities.

    • Solution: Perform a systematic Thin Layer Chromatography (TLC) analysis with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with triethylamine) to find the optimal separation conditions. For amines, adding a small amount of a competing amine like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation by neutralizing the acidic silica gel surface.[5]

  • Co-eluting Impurities: Some impurities may have similar polarities to your product, making separation difficult.

    • Solution: If a single solvent system is ineffective, consider using a gradient elution. Start with a less polar solvent and gradually increase the polarity. This can often resolve closely eluting spots. If co-elution persists, a different stationary phase (e.g., alumina or a functionalized silica gel) might be necessary.

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, this ratio should be even lower.

Problem 2: Product Degradation During Purification

Symptom: You observe the appearance of new, unexpected signals in your analytical data after the purification process.

Possible Causes & Solutions:

  • Acidic Silica Gel: The inherent acidity of silica gel can cause degradation of acid-sensitive compounds.

    • Solution: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent before packing the column. Alternatively, use a neutral stationary phase like alumina.

  • Prolonged Exposure to Heat: If using distillation, excessive temperatures or long heating times can lead to decomposition.

    • Solution: Use a high-vacuum pump to lower the boiling point of your product. Ensure the distillation apparatus is well-insulated to maintain a stable temperature. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

Problem 3: Low Enantiomeric Excess (e.e.)

Symptom: Chiral HPLC analysis shows a lower than expected enantiomeric excess.

Possible Causes & Solutions:

  • Racemization during Synthesis or Workup: The chiral center may be susceptible to racemization under certain conditions (e.g., strongly acidic or basic conditions, high temperatures).

    • Solution: Review your synthetic and workup procedures. Avoid harsh pH conditions and prolonged heating. If possible, perform reactions and extractions at lower temperatures.

  • Ineffective Chiral Separation Method: The chosen chiral HPLC column and mobile phase may not be suitable for resolving the enantiomers.

    • Solution: Screen different chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives.[12] Optimize the mobile phase composition (e.g., hexane/isopropanol, methanol/acetonitrile) and flow rate.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound on a laboratory scale.

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Triethylamine (TEA)

  • Crude this compound

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., DCM).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.

  • Equilibration: Equilibrate the packed column by running the chosen eluent through it. A typical starting eluent is a mixture of DCM and MeOH (e.g., 98:2 v/v) with 0.5% TEA.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of polar compounds.[5]
Mobile Phase Dichloromethane/Methanol with 0.5% TriethylamineThe DCM/MeOH ratio can be adjusted to control polarity. TEA is added to prevent peak tailing of the amine.
Gradient Isocratic or Step-GradientA step-gradient (e.g., starting with 2% MeOH and increasing to 5%) can improve separation of closely eluting impurities.
Loading Capacity 1-5 g crude product per 100 g silica gelPrevents column overloading and ensures optimal separation.

Visualizations

Troubleshooting Workflow for Purification Issues

Purification_Troubleshooting start Purification of this compound purity_check Assess Purity (NMR, GC-MS, Chiral HPLC) start->purity_check low_purity Low Purity purity_check->low_purity Impure degradation Product Degradation purity_check->degradation Degraded low_ee Low Enantiomeric Excess purity_check->low_ee Low e.e. success Pure Product purity_check->success Pure optimize_chromatography Optimize Chromatography (Solvent, Gradient, Loading) low_purity->optimize_chromatography change_stationary_phase Change Stationary Phase (e.g., Alumina) low_purity->change_stationary_phase neutralize_silica Neutralize Silica Gel (add TEA) degradation->neutralize_silica use_vacuum_distillation Use Vacuum Distillation (Lower Temperature) degradation->use_vacuum_distillation review_synthesis Review Synthesis/Workup (pH, Temperature) low_ee->review_synthesis optimize_hplc Optimize Chiral HPLC (Column, Mobile Phase) low_ee->optimize_hplc optimize_chromatography->purity_check change_stationary_phase->purity_check neutralize_silica->purity_check use_vacuum_distillation->purity_check review_synthesis->purity_check optimize_hplc->purity_check

Caption: A decision-making workflow for troubleshooting common purification issues.

References

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. National Institutes of Health. [Link]

  • Google Patents. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • Spectroscopy Online. Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]

  • National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Phenomenex. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubChem. 4-Methylmorpholine. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Google Patents. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • ResearchGate. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • ResearchGate. Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling | Request PDF. [Link]

  • MDPI. Antimicrobial Functionalized Mesoporous Silica FDU-12 Loaded with Bacitracin. [Link]

  • PubMed. Impurities in a morphine sulfate drug product identified as 5-(hydroxymethyl)-2-furfural, 10-hydroxymorphine and 10-oxomorphine. [Link]

  • MDPI. The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. [Link]

Sources

Stability of (R)-4-Methyl-2-(hydroxymethyl)morpholine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-4-Methyl-2-(hydroxymethyl)morpholine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this chiral building block. The stability of a molecule is paramount to the success of a synthetic campaign and the integrity of the final product. This guide addresses common questions and issues related to the stability of this compound under a variety of laboratory conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Stability & Handling

Question: What are the primary functional groups on this compound, and how do they influence its stability?

Answer: this compound possesses three key functional groups that dictate its chemical behavior:

  • Tertiary Amine (N-Methyl): The nitrogen atom in the morpholine ring is a tertiary amine. This site is basic and nucleophilic. It is susceptible to protonation under acidic conditions to form a morpholinium salt. Under oxidative conditions, it can be converted to an N-oxide, which is a common degradation pathway for morpholine-containing compounds.

  • Ether Linkage (-O-): The oxygen atom within the morpholine ring is relatively inert, typical of an aliphatic ether. It is generally stable to a wide range of reagents but can be cleaved under very harsh acidic conditions (e.g., strong Lewis acids or concentrated mineral acids at high temperatures).

  • Primary Alcohol (-CH₂OH): The hydroxymethyl group is a primary alcohol. It can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification. Under strongly acidic conditions, it could be susceptible to dehydration or rearrangement, although this is less common for primary alcohols.

The interplay between these groups, particularly the tertiary amine and the primary alcohol, governs the molecule's overall stability profile.

Section 2: Stability Under Specific Reaction Conditions

Question: How stable is the compound under acidic conditions? We are planning a reaction using trifluoroacetic acid (TFA).

Answer: this compound is expected to be reasonably stable under mild to moderate acidic conditions, where it will primarily exist as the protonated morpholinium salt. The use of common acids like TFA for deprotection steps (e.g., Boc-group removal from a reaction partner) at ambient temperature is generally well-tolerated.

Troubleshooting Potential Issues:

  • Issue: You observe an unexpected new spot on your TLC/LC-MS after prolonged exposure to strong acid (e.g., conc. HCl, H₂SO₄) at elevated temperatures.

  • Probable Cause: Harsh acidic conditions can catalyze side reactions. The two most likely degradation pathways are:

    • Ether Cleavage: While requiring forcing conditions, strong acids can protonate the ether oxygen, initiating ring opening.

    • Dehydration/Rearrangement: The primary alcohol could, in theory, undergo acid-catalyzed dehydration, though this is less favorable than for secondary or tertiary alcohols.

  • Recommended Action: If your desired reaction requires harsh acidity, run it at the lowest possible temperature and for the shortest duration. Monitor the reaction closely by an appropriate analytical method like HPLC or GC. If degradation is observed, consider using a milder acid or a different synthetic strategy.

Question: We are performing a saponification with LiOH. Is the molecule stable to basic conditions?

Answer: Yes, the molecule is generally very stable under basic conditions. The tertiary amine and ether functionalities are not susceptible to cleavage by common bases like LiOH, NaOH, or K₂CO₃. The primary alcohol will be deprotonated to an alkoxide under very strong bases (e.g., NaH, BuLi), but this is a reversible reaction upon workup and not a degradation pathway. Standard aqueous basic conditions used for saponifications or as an acid scavenger should not pose a stability risk.

Troubleshooting Potential Issues:

  • Issue: My reaction mixture turned dark under basic conditions at high heat.

  • Probable Cause: While the target molecule itself is stable, this may indicate a reaction with other components in your mixture or trace impurities. Some complex organic molecules can undergo base-catalyzed decomposition or polymerization at high temperatures.

  • Recommended Action: Ensure your starting material is pure. Run the reaction under an inert atmosphere (N₂ or Ar) if you suspect oxidative side reactions promoted by base and air.

Question: What is the expected stability of this compound to common oxidizing agents?

Answer: The primary site of oxidation is the tertiary amine. This is a critical vulnerability to consider.

  • Mild Oxidants (e.g., H₂O₂, m-CPBA): These reagents will readily oxidize the tertiary amine to form the corresponding This compound N-oxide . This is often the primary degradation product observed in forced degradation studies involving oxidative stress. The N-oxide itself may undergo further rearrangements under thermal or acidic/basic conditions.

  • Strong Oxidants (e.g., KMnO₄, CrO₃): Stronger oxidizing agents can also oxidize the primary alcohol to a carboxylic acid, yielding (R)-4-methylmorpholine-2-carboxylic acid . This oxidation may occur concurrently with N-oxidation.

Troubleshooting Potential Issues:

  • Issue: After an oxidation reaction (e.g., Swern, Dess-Martin to modify a different part of the molecule), I see multiple new polar spots on my TLC.

  • Probable Cause: You are likely observing the formation of the N-oxide as a major byproduct. The high polarity of the N-oxide means it will have a much lower Rf on silica gel.

  • Recommended Action: If N-oxidation is a problem, you may need to protect the morpholine nitrogen before proceeding with the oxidation step. Alternatively, choose an oxidant that is less reactive towards tertiary amines if possible.

G cluster_main Oxidative Degradation A (R)-4-Methyl-2- (hydroxymethyl)morpholine B This compound N-oxide A->B Mild Oxidant (e.g., H₂O₂, m-CPBA) C (R)-4-Methylmorpholine- 2-carboxylic acid A->C Strong Oxidant (e.g., KMnO₄)

Caption: Primary oxidative degradation pathways.

Question: Is the compound stable to reductive conditions, such as catalytic hydrogenation (H₂, Pd/C)?

Answer: Yes, this compound is highly stable under most reductive conditions. The functional groups present (tertiary amine, ether, primary alcohol) are not reducible by standard methods like catalytic hydrogenation or hydride reagents (e.g., NaBH₄, LiAlH₄). This stability makes it a suitable component or solvent for reactions involving the reduction of other functional groups like nitro, azide, or carbonyl groups.

Troubleshooting Potential Issues:

  • Issue: During a hydrogenation to remove a benzyl protecting group from another part of my molecule, I observed some degradation of my morpholine derivative.

  • Probable Cause: This is highly unusual. The most likely cause is not reduction but rather hydrogenolysis under harsh conditions (high pressure/temperature) or if the catalyst is acidic. Some carbon catalysts can have acidic residues that may promote side reactions.

  • Recommended Action: Use a neutralized catalyst (e.g., wash with a mild base) and perform the reaction under standard temperature and pressure (STP) if possible.

Section 3: Summary of Stability and Experimental Protocols

The stability of this compound is summarized below. This data is derived from the known chemistry of its constituent functional groups and is foundational for designing robust experimental procedures.

Condition Reagents/Stress Stability Potential Degradation Products
Acidic 0.1 M HCl, 60 °CGenerally Stable; degradation under harsh conditions.Ring-opened products.
Basic 0.1 M NaOH, 60 °CHighly StableNone expected.
Oxidative 6% H₂O₂, RTUnstable N-oxide, Carboxylic acid.
Reductive H₂, Pd/CHighly StableNone expected.
Thermal 80 °C in solutionGenerally StableMonitor for slow decomposition over extended periods.
Photolytic UV/Vis lightGenerally StablePhotodegradation not expected to be a primary pathway.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for assessing the stability of this compound, which is essential for developing stability-indicating analytical methods.

G A Prepare Stock Solution (1 mg/mL in ACN:H₂O) B Aliquot into 5 Vials: Acid, Base, Oxidative, Thermal, Control A->B C Apply Stress Conditions (e.g., 60°C, H₂O₂, etc.) B->C D Sample at Timepoints (e.g., 2, 8, 24 hr) C->D E Neutralize/Quench (if applicable) D->E F Analyze by Stability- Indicating HPLC-UV/MS E->F G Quantify Degradation & Identify Products F->G

Caption: Workflow for a typical forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Keep 1 mL of the stock solution (in a sealed vial) in an oven at 80°C.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at specified time points (e.g., 2, 8, and 24 hours).

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method. An appropriate method would involve a C18 column with a gradient elution of water and acetonitrile (both containing a modifier like 0.1% formic acid for good peak shape) and UV or MS detection.

4. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

  • Use LC-MS to obtain the mass of any significant degradation products to help elucidate their structures. The goal is to develop a method where all degradation products are chromatographically resolved from the parent peak.

References

  • 1Journal of Environmental Science and Health, Part A, Accessed January 20, 2026.

  • 2Eawag-BBD, Accessed January 20, 2026.

Sources

Technical Support Center: Post-Reaction Removal of (R)-4-Methyl-2-(hydroxymethyl)morpholine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the versatile chiral auxiliary, (R)-4-Methyl-2-(hydroxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical step of auxiliary removal post-reaction. Our focus is on providing practical, field-proven insights to ensure the successful cleavage of the auxiliary while preserving the integrity of your chiral products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the this compound auxiliary?

The removal of the this compound auxiliary, which is attached to the substrate via an amide bond, can be accomplished through several standard chemical transformations targeting amide cleavage. The choice of method depends on the stability of your desired product to the reaction conditions. The three main strategies are:

  • Hydrolysis: This involves the cleavage of the amide bond using water, typically under acidic or basic conditions.

  • Reductive Cleavage: This method utilizes reducing agents to cleave the amide bond, often yielding an amine.

  • Oxidative Cleavage: In certain cases, oxidative methods can be employed to cleave the morpholine ring or the amide bond.

Q2: I am observing incomplete removal of the auxiliary. What are the likely causes and how can I resolve this?

Incomplete cleavage is a common issue. The primary culprits are often insufficient reaction time, inadequate temperature, or a suboptimal choice of reagents for your specific substrate.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Amide bonds are generally stable, and their cleavage can be slow. Cautiously increasing the reaction time or temperature can often drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid potential side reactions or product degradation.

  • Re-evaluate Your Cleavage Method: If optimizing time and temperature is ineffective, your substrate may be resistant to the chosen cleavage conditions. Consider switching to a more forcing method (e.g., from basic hydrolysis to reductive cleavage with a strong reducing agent like lithium aluminum hydride).

  • Ensure Reagent Stoichiometry: Verify that you are using a sufficient excess of the cleavage reagent, especially for hydrolysis where the reagent can be consumed by other functionalities or neutralization.

Q3: My chiral product is showing a loss of enantiomeric purity (racemization) after auxiliary removal. How can I prevent this?

Racemization is a significant concern when working with chiral molecules. It often occurs through the formation of an enol or enolate intermediate, which is achiral.

Preventative Measures:

  • Employ Milder Conditions: Whenever possible, opt for milder cleavage conditions. For instance, enzymatic hydrolysis or hydrolysis with milder bases (e.g., lithium hydroperoxide) can be less prone to causing racemization than harsh acidic or basic conditions.

  • Low Temperatures: Performing the reaction at lower temperatures can help minimize racemization by reducing the rate of enolization.

  • Choice of Base: If using basic hydrolysis, a sterically hindered, non-nucleophilic base might be preferable to minimize side reactions that could lead to racemization.

  • Protecting Groups: In some cases, it may be necessary to protect other functional groups in your molecule that could be contributing to racemization under the cleavage conditions.

Troubleshooting Guides & Detailed Protocols

This section provides detailed experimental protocols for the most common methods of removing the this compound auxiliary.

Method 1: Basic Hydrolysis

Basic hydrolysis is a widely used method for cleaving amide bonds to yield the corresponding carboxylic acid.

Causality Behind Experimental Choices: The use of a strong base like lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents ensures both the solubility of the substrate and the presence of the hydroxide nucleophile to attack the amide carbonyl. The subsequent acidification protonates the resulting carboxylate to yield the final carboxylic acid product.

Potential Issue: Epimerization at the α-carbon to the carbonyl group is a potential side reaction under basic conditions.[1]

Mitigation Strategy: Employing milder conditions, such as lower temperatures and shorter reaction times, can help to minimize epimerization. Careful monitoring of the reaction is crucial.

Experimental Protocol: Basic Hydrolysis with LiOH

  • Dissolution: Dissolve the N-acyl-(R)-4-Methyl-2-(hydroxymethyl)morpholine derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add a solution of lithium hydroxide monohydrate (2.0-3.0 eq) in water.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC or LC-MS. Typical reaction times can range from 1 to 24 hours.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by column chromatography, crystallization, or distillation.[2]

Data Presentation: Comparison of Hydrolysis Conditions

BaseSolvent SystemTemperature (°C)Typical Reaction Time (h)Potential Issues
LiOHTHF/H₂O0 to RT1 - 24Potential for epimerization
NaOHMeOH/H₂ORT to Reflux2 - 48Harsher conditions, increased risk of side reactions
KOHEtOH/H₂ORT to Reflux2 - 48Similar to NaOH, can be more aggressive
Method 2: Reductive Cleavage

Reductive cleavage is a powerful method for converting amides to amines. Lithium aluminum hydride (LiAlH₄) is a common and potent reagent for this transformation.[3]

Causality Behind Experimental Choices: LiAlH₄ is a strong source of hydride ions (H⁻), which act as nucleophiles. The initial nucleophilic attack on the amide carbonyl is followed by a series of steps that ultimately lead to the reduction of the carbonyl group to a methylene group (-CH₂-), yielding the corresponding amine.[4]

Potential Issue: LiAlH₄ is a very strong reducing agent and will reduce many other functional groups, such as esters, carboxylic acids, ketones, and aldehydes. Chemoselectivity can be a major challenge.

Mitigation Strategy: Ensure that other reducible functional groups in your molecule are appropriately protected before attempting the reduction.

Experimental Protocol: Reductive Cleavage with LiAlH₄

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-4.0 eq) in anhydrous THF or diethyl ether.

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of the N-acyl-(R)-4-Methyl-2-(hydroxymethyl)morpholine derivative (1.0 eq) in the same anhydrous solvent.

  • Reaction: After the addition is complete, the reaction is typically stirred at room temperature or heated to reflux to drive it to completion. Monitor by TLC or LC-MS.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (X mL per X g of LiAlH₄).

    • Add 15% aqueous NaOH (X mL per X g of LiAlH₄).

    • Add water again (3X mL per X g of LiAlH₄).

    • Stir the resulting granular precipitate for 15-30 minutes, then filter and wash the solid with an organic solvent.

    • The combined filtrate contains the desired amine.

  • Purification: The crude amine can be purified by distillation, chromatography, or by forming a salt and recrystallizing.

Data Presentation: Comparison of Reducing Agents

Reducing AgentReactivityFunctional Group Compatibility
LiAlH₄Very StrongReduces most carbonyls, epoxides, nitriles
NaBH₄MilderReduces aldehydes and ketones
DIBAL-HMilderCan reduce esters to aldehydes at low temp.
Method 3: Oxidative Cleavage

While less common for simple amide bond cleavage, oxidative methods can be employed, particularly for the cleavage of the morpholine ring itself. For instance, visible light-promoted oxidative ring-opening of morpholine derivatives has been reported.[5]

Causality Behind Experimental Choices: These methods typically involve the generation of radical species that can attack the morpholine ring, leading to its fragmentation and release of the desired product.

Potential Issue: Oxidative conditions can be harsh and may not be compatible with sensitive functional groups in the target molecule.

Mitigation Strategy: This method should be considered primarily for robust molecules where other methods have failed. Careful selection of the oxidant and reaction conditions is critical.

Note: Due to the substrate-specific nature and the potential for complex reaction pathways, a general protocol for oxidative cleavage is not provided. It is recommended to consult the primary literature for specific applications.[5]

Visualization of Workflows

Workflow for Basic Hydrolysis

sub N-Acyl Morpholine Derivative dissolve Dissolve in THF/H2O sub->dissolve cool Cool to 0 °C dissolve->cool add_base Add LiOH solution cool->add_base react Stir at 0 °C to RT add_base->react monitor Monitor by TLC/LC-MS react->monitor acidify Acidify with 1M HCl react->acidify extract Extract with Organic Solvent acidify->extract dry Dry, Filter, Concentrate extract->dry purify Purify Product dry->purify product Carboxylic Acid purify->product

Caption: General workflow for basic hydrolysis.

Workflow for Reductive Cleavage

sub N-Acyl Morpholine Derivative add_sub Add Substrate Solution sub->add_sub setup Prepare LiAlH4 suspension in dry THF cool Cool to 0 °C setup->cool cool->add_sub react Stir at RT or Reflux add_sub->react monitor Monitor by TLC/LC-MS react->monitor workup Fieser Work-up react->workup filter Filter and Wash workup->filter purify Purify Product filter->purify product Amine purify->product

Caption: General workflow for reductive cleavage.

Recovery and Recycling of the Auxiliary

The this compound auxiliary is a valuable chiral starting material. After cleavage, it is desirable to recover it for reuse. The recovery process will depend on the cleavage method used.

  • After Hydrolysis: The auxiliary will be in the aqueous layer after extraction, likely as a protonated salt. The aqueous layer can be basified to deprotonate the morpholine nitrogen, followed by extraction with an organic solvent. The organic extracts can then be dried and the solvent removed to recover the auxiliary.

  • After Reductive Cleavage: The auxiliary will be mixed with the product amine. Separation can be achieved by chromatography, distillation (if boiling points are sufficiently different), or by selective salt formation and crystallization.

References

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2017). What is the reason for racemisation after doing chiral resolution?[Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

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  • Asymmetric-Synthesis. (n.d.). Asymmetric Synthesis. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?[Link]

  • Asymmetric Synthesis. (n.d.). [Link]

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Enzymatic Hydrolysis of N-Methyl Morpholine N-oxide and Ionic Liquid-treated Cellulose: A Comparative Study. [Link]

  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. [Link]

  • YouTube. (2023). Reduction of Amides with LiAlH4. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. [Link]

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  • CUTM Courseware. (n.d.). Asymmetric synthesis. [Link]

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  • Slideshare. (n.d.). Asymmetric synthesis notes. [Link]

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Technical Support Center: Catalyst Poisoning Issues with (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (R)-4-Methyl-2-(hydroxymethyl)morpholine in catalytically driven reactions. This molecule is a valuable chiral building block in modern organic synthesis. However, its inherent chemical structure, specifically the tertiary amine within the morpholine ring, presents a significant challenge: the potential for catalyst poisoning.

This guide provides an in-depth analysis of the poisoning mechanisms, a structured troubleshooting guide in a question-and-answer format, detailed diagnostic protocols, and proven mitigation strategies. Our goal is to empower you to anticipate, diagnose, and overcome catalyst deactivation, ensuring the efficiency and success of your chemical transformations.

Section 1: The "Why" - Understanding the Poisoning Mechanism

Catalyst poisoning occurs when a substance chemically bonds to the active sites of a catalyst, reducing or eliminating its effectiveness.[1][2] In the case of this compound, the primary culprit is the nitrogen atom.

The Mechanism of Deactivation: Noble metal catalysts (e.g., Palladium, Platinum, Rhodium, Ruthenium), which are cornerstones of hydrogenation and cross-coupling reactions, possess electron-deficient active sites. The nitrogen atom in the morpholine ring has a lone pair of electrons that readily donates into the empty d-orbitals of the metal center. This creates a strong, often irreversible, dative bond (chemisorption).[1][3]

This process has two main consequences:

  • Active Site Blocking: The morpholine molecule physically occupies the active site, preventing the intended reactant molecules from accessing it.[4]

  • Electronic Modification: The strong electron donation from the nitrogen atom can alter the electronic properties of the catalyst surface, further inhibiting its activity.[5]

Nitrogen-containing heterocycles are well-documented poisons for a wide range of metal catalysts.[3][4] The strength of this interaction makes even trace amounts of the morpholine derivative, or similar nitrogenous impurities, detrimental to catalytic efficiency.

PoisoningMechanism ActiveSite Metal Active Site (e.g., Pd, Pt) {Electron Deficient} Result Poisoned Catalyst (Inactive Site) Morpholine N-Methyl Morpholine Ring Lone Pair Electrons Morpholine:lp->ActiveSite

Caption: Mechanism of catalyst poisoning by this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during experiments.

Question 1: My palladium-on-carbon (Pd/C) hydrogenation reaction has stalled or is extremely sluggish. Could this compound in the mixture be the cause?

Answer: Yes, this is a classic symptom of catalyst poisoning. Palladium catalysts are highly susceptible to deactivation by nitrogen-containing compounds.[3][6] The morpholine nitrogen strongly adsorbs onto the palladium active sites, preventing hydrogen activation and substrate binding.

Recommended Actions:

  • Confirm the Cause: Run a control experiment using the same reaction conditions but with a substrate that does not contain the morpholine moiety. If this reaction proceeds normally, it strongly implicates the morpholine derivative as the poison. (See Protocol 1).

  • Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., from 5 mol% to 10-20 mol%) can provide enough "sacrificial" active sites to bind the poison while leaving sufficient sites for the reaction. This is an economically inefficient but often effective short-term solution.

  • Consider a Different Catalyst: Platinum-based catalysts (e.g., PtO₂, Pt/C) can sometimes show higher tolerance to amines than palladium, although they are still susceptible. Raney Nickel (Ra-Ni) is another alternative, but may require harsher conditions and can also be poisoned.

Question 2: I am performing a Suzuki cross-coupling reaction and observing very low yields. My starting material contains the this compound scaffold. How do I troubleshoot this?

Answer: Palladium complexes used in cross-coupling reactions are prone to deactivation. The morpholine can act as a strong chelating ligand, forming a stable, catalytically inactive complex with the palladium center, thereby halting the catalytic cycle.[7]

Recommended Actions:

  • Ligand Modification: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can sometimes compete more effectively with the poisoning morpholine for coordination to the palladium center. Experiment with different ligand-to-metal ratios.

  • Use a Pre-catalyst Resistant to Poisoning: Some modern palladium pre-catalysts are designed for greater stability. While not immune, they may perform better.

  • Protecting Group Strategy: If chemically feasible, consider if the morpholine nitrogen can be temporarily protected (e.g., as a quaternary ammonium salt or an N-oxide) to mask its lone pair during the catalytic step, followed by deprotection.

  • Investigate Catalyst Source: Using a Pd(0) source like Pd₂(dba)₃ might be more effective than Pd(II) sources in some cases, as it can bypass coordination issues during the oxidative addition step.[7]

Question 3: How can I determine if the issue is the morpholine compound itself or an impurity from its synthesis?

Answer: This is a crucial diagnostic question. The purity of your this compound is paramount.

Recommended Actions:

  • Purity Analysis: Use analytical techniques like NMR, GC-MS, or LC-MS to analyze your starting material. Look for residual starting materials from its synthesis (e.g., other amines, sulfur-containing reagents) which could be potent catalyst poisons themselves.[4][8]

  • Re-purification: Purify a small batch of your morpholine derivative by column chromatography or distillation and re-run the reaction. If the reaction efficiency improves, an impurity was the likely culprit.

  • Source from a Different Vendor: If you suspect a batch-to-batch variability issue, obtaining the compound from an alternative, high-purity supplier can be a quick way to diagnose the problem.

Section 3: Diagnostic Protocols & Data
Protocol 1: Control Experiment to Confirm Catalyst Poisoning

Objective: To definitively determine if this compound or a related substrate is poisoning the catalyst.

Methodology:

  • Select a Control Substrate: Choose a well-behaved substrate for your reaction type (e.g., styrene for a hydrogenation, 4-bromoanisole for a Suzuki coupling) that is known to work efficiently with your catalyst system.

  • Reaction A (Baseline): Set up the reaction with the control substrate under your standard conditions. Monitor its conversion over time (e.g., by TLC or GC). This establishes the baseline activity of your catalyst.

  • Reaction B (Spiking Study): Set up an identical reaction to Reaction A. At the start of the reaction (t=0), add a stoichiometric equivalent (relative to the catalyst) of this compound.

  • Monitor and Compare: Monitor the conversion of Reaction B and compare it to Reaction A.

  • Interpretation:

    • If Reaction B is significantly slower or stalls compared to Reaction A, this is strong evidence of catalyst poisoning.

    • If both reactions proceed at a similar rate, the issue in your original experiment may lie elsewhere (e.g., substrate reactivity, solvent effects, or other impurities).

Data Table: General Susceptibility of Common Catalysts to Nitrogen Poisons
Catalyst TypeCommon ExamplesSusceptibility to N-PoisonsNotes
PalladiumPd/C, Pd(OH)₂/C, Pd(OAc)₂High Highly sensitive in both hydrogenation and cross-coupling.[3][9]
PlatinumPtO₂, Pt/CHigh Generally considered slightly more robust than Pd but still strongly inhibited.[9][10]
Rhodium / RutheniumRh/C, Ru/CHigh Primarily used for aromatic ring reductions; very sensitive to N- and S-poisons.[11]
NickelRaney® Ni, Ni/SiO₂Medium to High Susceptible to poisoning, but often used at higher loadings and temperatures which can sometimes overcome partial deactivation.
CopperCu(I) salts, Cu/Al₂O₃Medium Can be poisoned by strong chelating amines, affecting reactions like Ullmann couplings.[12]
Section 4: Mitigation, Prevention, and Regeneration

Once poisoning is confirmed, several strategies can be employed.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / Stalled) CheckPurity Is this compound pure? Start->CheckPurity RunControl Run Control 'Spiking' Experiment (Protocol 1) CheckPurity->RunControl Yes Purify Re-purify Reagent (Column, Distillation) CheckPurity->Purify No RunControl->Start Poisoning Not Confirmed (Investigate other causes) Optimize Reaction Optimization RunControl->Optimize Poisoning Confirmed Purify->Start Re-test IncreaseLoad Increase Catalyst Loading Optimize->IncreaseLoad ChangeCatalyst Change Catalyst or Ligand System Optimize->ChangeCatalyst Regenerate Attempt Catalyst Regeneration Optimize->Regenerate

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Prevention and Mitigation
  • Feedstock Purification: The most effective strategy is to remove the poison before it reaches the catalyst.[8][13] Ensure all reagents and solvents are of high purity.

  • Use of Guard Beds: For flow chemistry or larger-scale reactions, passing the feedstock through a "guard bed" of a sacrificial adsorbent material can trap poisons before they reach the main catalyst bed.[14]

  • Poison-Resistant Catalysts: Research is ongoing into developing catalysts that are more tolerant to common poisons. For example, some alloy catalysts or core-shell nanoparticle catalysts may exhibit enhanced resistance.[15]

Catalyst Regeneration

Regeneration aims to restore the catalyst's activity and can sometimes be successful for reversibly poisoned catalysts.[1]

  • Thermal Regeneration: Involves heating the catalyst under a controlled atmosphere (e.g., air, inert gas) to burn off or desorb the poisoning species.[16] This must be done carefully to avoid thermal degradation (sintering) of the catalyst itself.[17][18]

  • Chemical Regeneration: This involves washing the catalyst with specific chemical solutions to remove the poison.[16] For amine poisoning, a mild acidic wash could potentially protonate the nitrogen, breaking its bond with the metal, followed by extensive rinsing and drying. However, this risks damaging acid-sensitive supports like carbonates or altering the metal's oxidation state.

Protocol 2: Exploratory Chemical Regeneration of Poisoned Pd/C

Objective: To attempt the recovery of a Pd/C catalyst poisoned by this compound. Disclaimer: This is an exploratory procedure. Success is not guaranteed and may vary. Always perform on a small scale first.

Methodology:

  • Isolate Catalyst: Carefully filter the poisoned Pd/C catalyst from the reaction mixture. Wash thoroughly with a non-protic solvent (e.g., THF, ethyl acetate) to remove residual organics.

  • Acidic Wash (Caution): Suspend the catalyst in a dilute solution of a non-coordinating acid, such as 0.1 M aqueous solution of HBF₄. Stir gently for 15-30 minutes at room temperature. The goal is to protonate the morpholine nitrogen without dissolving the palladium metal.

  • Neutralization & Rinsing: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral (check with pH paper).

  • Solvent Exchange: Wash the catalyst sequentially with ethanol and then a dry, non-protic solvent like THF to remove all water.

  • Drying: Dry the catalyst thoroughly under high vacuum.

  • Activity Test: Test the activity of the regenerated catalyst using the baseline control reaction from Protocol 1. Compare its performance to fresh catalyst.

Section 5: Frequently Asked Questions (FAQs)
  • Q: Are other morpholine derivatives also catalyst poisons?

    • A: Yes. The poisoning potential is inherent to the morpholine ring's nitrogen atom. Any N-substituted morpholine is likely to act as a poison.[19][20]

  • Q: Can I just add more ligand to my cross-coupling reaction to outcompete the poison?

    • A: Sometimes. Adding excess phosphine ligand can help, but it can also lead to the formation of inactive bis-phosphine palladium species, reducing the concentration of the active catalyst. It is a delicate balance that requires careful optimization.

  • Q: Is there a concentration threshold below which poisoning is not an issue?

    • A: Poisoning is often a cumulative and irreversible process.[4] Even parts-per-million (ppm) levels of a potent poison can lead to significant deactivation over time, especially in sensitive reactions. There is no universal "safe" threshold; it is highly dependent on the specific catalyst, reaction, and conditions.

References
  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved from [Link]

  • Linquip. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]

  • Libra ETD. (2024, February 2). Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. Retrieved from [Link]

  • OAText. (2017, March 28). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • YouTube. (2025, September 14). How Can You Prevent Catalyst Poisoning?. Retrieved from [Link]

  • PubMed. (2022, June 24). Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania during Hydrogenation of Alkenes and Aldehydes. Retrieved from [Link]

  • CPI. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Britannica. (n.d.). Catalyst poison | Toxicity, Inhibition, Effects. Retrieved from [Link]

  • NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Wiley Online Library. (2016, August 24). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Retrieved from [Link]

  • NIH. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2023, October 9). (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Retrieved from [Link]

  • PubMed. (2023, October 19). New palladium complexes with N-heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into Spectator-Directed Catalysis: CO Adsorption on Amine-Capped Platinum Nanoparticles on Oxide Supports | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-4-Methyl-2-(hydroxymethyl)morpholine Against Established Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a pivotal decision that profoundly influences the stereochemical outcome of a reaction. While a pantheon of well-vetted auxiliaries exists, the exploration of novel scaffolds continues to be a frontier for innovation. This guide provides a comparative analysis of the potential chiral auxiliary, (R)-4-Methyl-2-(hydroxymethyl)morpholine , against the established and widely utilized Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.

It is important to note at the outset that while extensive experimental data is available for the established auxiliaries, there is a notable absence of published, peer-reviewed data detailing the performance of this compound in key asymmetric transformations. Therefore, this guide will provide a comprehensive overview of the established auxiliaries with supporting experimental data and protocols, followed by a theoretical and structural comparison to the potential utility of the morpholine-based auxiliary.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are transiently incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The ideal auxiliary should be readily available, induce high levels of diastereoselectivity, and be easily cleaved from the product without racemization, preferably allowing for its recovery and reuse.[2]

Established Chiral Auxiliaries: A Benchmark of Performance

To provide a framework for evaluating any new chiral auxiliary, we will first examine the performance of three classes of highly successful and widely used auxiliaries in the context of asymmetric alkylation and aldol reactions.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile for a range of asymmetric transformations, including alkylations, aldol additions, and Diels-Alder reactions.[1][3] The stereochemical outcome is directed by the substituent at the 4-position of the oxazolidinone ring, which effectively shields one face of the enolate derived from the N-acyl derivative.

Asymmetric Alkylation with Evans' Auxiliaries

The asymmetric alkylation of N-acyl oxazolidinones proceeds via the formation of a rigid, chelated (Z)-enolate, which is then alkylated from the less sterically hindered face.[4]

G cluster_0 Asymmetric Alkylation with Evans' Auxiliary AcylOxazolidinone N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate AcylOxazolidinone->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct ChiralAcid Enantiopure Carboxylic Acid AlkylatedProduct->ChiralAcid RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary Cleavage Cleavage (e.g., LiOH/H₂O₂) Cleavage->ChiralAcid Cleavage->RecoveredAuxiliary G cluster_1 Asymmetric Aldol Reaction with Oppolzer's Sultam AcylSultam N-Acyl Camphorsultam Enolate Chelated Enolate AcylSultam->Enolate Enolization LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Enolate AldolAdduct Aldol Adduct Enolate->AldolAdduct Aldol Addition Aldehyde Aldehyde (R'CHO) Aldehyde->AldolAdduct ChiralAlcohol Enantiopure β-Hydroxy Acid/Ester AldolAdduct->ChiralAlcohol RecoveredAuxiliary Recovered Auxiliary AldolAdduct->RecoveredAuxiliary Cleavage Cleavage Cleavage->ChiralAlcohol Cleavage->RecoveredAuxiliary G cluster_2 Asymmetric Alkylation with Myers' Auxiliary AcylPseudoephedrine N-Acyl Pseudoephedrine Enolate Chelated Enolate AcylPseudoephedrine->Enolate Deprotonation Base Base (e.g., LDA) + LiCl Base->Enolate AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct ChiralProduct Enantiopure Acid/Ketone/Alcohol AlkylatedProduct->ChiralProduct RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary Cleavage Cleavage Cleavage->ChiralProduct Cleavage->RecoveredAuxiliary

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral chemistry and pharmaceutical development. The stereochemical identity of a molecule like (R)-4-Methyl-2-(hydroxymethyl)morpholine, a key building block in many synthetic pathways, is not a trivial detail; it is a critical quality attribute that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal analytical techniques for quantifying its enantiomeric excess, grounded in experimental data and field-proven insights to aid in the selection of the most robust method for your application.

The Imperative of Chiral Purity

This compound possesses a stereogenic center at the C2 position. In asymmetric synthesis, achieving high enantiomeric excess is the primary goal. Validating this success requires analytical techniques that are not only accurate and precise but also appropriate for the specific stage of development, from high-throughput screening of reaction conditions to stringent quality control of the final product. The choice of method involves a trade-off between speed, sensitivity, resolution, and the complexity of sample preparation. We will dissect the most powerful techniques in the analytical chemist's arsenal: chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Chromatography: The Gold Standard in Enantioseparation

Chiral chromatography is the most widely used and reliable technique for separating enantiomers. The fundamental principle involves the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and robust method, often considered the definitive technique for ee determination due to its high resolution and broad applicability.[2] For a molecule containing both a secondary amine (within the morpholine ring) and a primary alcohol, polysaccharide-based CSPs are an excellent starting point for method development due to their multimodal interaction capabilities (hydrogen bonding, dipole-dipole, and steric interactions).

  • Column Screening (The Empirical Approach) : The selection of a chiral column is primarily an empirical process.[3] Begin by screening a set of polysaccharide-based columns, such as those coated or immobilized with derivatives of cellulose or amylose (e.g., CHIRALCEL® OD-H, AD-H; CHIRALPAK® IA, IB).

  • Mobile Phase Selection :

    • Normal Phase Mode : A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is the standard. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.

    • Rationale : For this compound, the hydroxyl and amine groups can interact strongly with the CSP. Start with a mobile phase of 90:10 hexane:isopropanol.

  • Additive Inclusion (Critical for Amines) : To prevent peak tailing and improve resolution for basic compounds like morpholine derivatives, add a small amount of a basic additive to the mobile phase.[4]

    • Choice : 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA) is a standard choice. This additive neutralizes acidic silanol groups on the silica support and improves peak shape by reducing ionic interactions.

  • Optimization : Systematically vary the ratio of hexane to alcohol (e.g., from 95:5 to 80:20) and the column temperature (e.g., from 25°C to 40°C) to optimize the resolution (Rs) between the two enantiomeric peaks. A resolution value >1.5 is desired for baseline separation.

  • Quantification :

    • Inject a racemic standard (a 50:50 mixture of R and S enantiomers) to confirm peak identification and separation.

    • Inject the sample of interest.

    • Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: %ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a loss in efficiency.[6]

  • Speed : Analysis times are often reduced to under 10 minutes, and in many cases, under 5 minutes, making it ideal for screening applications.[7]

  • Green Chemistry : SFC drastically reduces the consumption of organic solvents compared to normal-phase HPLC.[]

  • Complementary Selectivity : The separation mechanisms in SFC can differ from HPLC, sometimes providing resolution where HPLC methods fail.[8]

  • System Configuration : An SFC system with a back-pressure regulator is required to maintain the CO₂ in its supercritical state.

  • Column and Mobile Phase : The same polysaccharide-based CSPs used for HPLC are typically effective in SFC.[]

    • The mobile phase consists of supercritical CO₂ and an alcohol co-solvent (e.g., methanol, ethanol). Methanol is often the modifier of choice for its strong solvating power.[9]

    • Start with a gradient or isocratic screening from 5% to 40% methanol.

  • Additive : As with HPLC, a basic additive is often necessary for good peak shape. 0.1-0.3% DEA or TEA mixed into the alcohol co-solvent is a common starting point.[7]

  • Parameter Optimization : Adjust the co-solvent percentage, back pressure (typically 100-150 bar), and temperature to achieve optimal separation.

  • Quantification : The calculation of ee is identical to the HPLC method, based on peak area integration.

Gas Chromatography (GC)

Chiral GC is an option for volatile and thermally stable compounds. This compound is not directly suitable for GC analysis due to its polarity and hydrogen-bonding capabilities, which would lead to severe peak tailing and poor chromatography. Therefore, achiral derivatization is mandatory.[10]

  • Derivatization (A Self-Validating Step) : The goal is to mask the polar -OH and -NH groups to increase volatility. A two-step process is common for amino alcohols.[10]

    • Step 1 (Esterification/Silylation of -OH) : React the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Step 2 (Acylation of -NH) : React the morpholine nitrogen with an acylating agent like trifluoroacetic anhydride (TFAA).

    • Causality : This derivatization must be quantitative and must not cause racemization. A key control experiment is to derivatize a racemic standard and confirm a 50:50 peak ratio, thereby validating the derivatization process itself.[11]

  • Column Selection : Use a capillary column coated with a cyclodextrin-based CSP (e.g., a derivatized β-cyclodextrin).[12][13]

  • Temperature Program : Unlike isothermal HPLC/SFC, GC typically uses a temperature gradient. Start with a low initial temperature to focus the analytes on the column, then ramp to a higher temperature to elute the derivatized compounds.

  • Quantification : Calculate ee from the peak areas of the two separated diastereomeric derivatives.

NMR Spectroscopy: A Separation-Free Alternative

NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers.[14] Instead, it relies on creating a diastereomeric environment in situ within the NMR tube, which causes the signals of the two enantiomers to become chemically non-equivalent (i.e., they appear at different chemical shifts).[15]

The enantiomeric pair is converted into a pair of transient diastereomers by adding a Chiral Solvating Agent (CSA) .[16] These diastereomeric complexes have different geometries and energies, resulting in distinct NMR signals for corresponding protons in the R and S enantiomers.[17] The integration of these separated signals allows for direct calculation of the ee.

  • CSA Selection : For an analyte with a hydroxyl group, a common and effective CSA is (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or a derivative. For amines, chiral acids like (S)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (BNPA) can be effective.[16] The choice of CSA is critical and may require screening.

  • Sample Preparation :

    • Dissolve a precise amount of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the NMR tube. The stoichiometry is important; start with a 1:1 molar ratio of analyte to CSA and acquire another spectrum.

    • If separation is not observed, incrementally increase the amount of CSA (e.g., to 1.5 or 2.0 equivalents).

  • Spectral Analysis :

    • Identify a proton signal in the analyte that is well-resolved and shows clear splitting into two distinct peaks upon addition of the CSA. For this compound, the protons on the carbon bearing the hydroxyl group (the -CH₂OH group) are excellent candidates.

    • Carefully integrate the two separated signals.

  • Quantification : The ee is calculated directly from the integral values (I) of the two signals: %ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100

Comparative Guide: Choosing the Right Method

The optimal analytical technique depends heavily on the specific requirements of the analysis. A high-throughput screen for a new synthetic route has vastly different needs than the final quality control release of a GMP-grade intermediate.

FeatureChiral HPLCChiral SFCChiral GC (with Derivatization)Chiral NMR (with CSA)
Resolution Very HighHigh to Very HighVery HighModerate to High
Analysis Time Moderate (10-30 min)Very Fast (2-10 min)[7]Fast (5-20 min)Very Fast (< 5 min per sample)
Sensitivity High (UV, MS detection)High (UV, MS detection)Very High (FID, MS detection)Low (requires mg of sample)
Sample Prep Simple (dissolve & filter)Simple (dissolve & filter)Complex (requires quantitative derivatization)[10]Simple (add CSA to NMR tube)[15]
Solvent Usage High (Normal Phase)Very LowLowLow
Cost Moderate (instrument), High (columns)High (instrument), High (columns)Low (instrument), Moderate (columns)Very High (instrument), Low (reagents)
Best For Gold-standard QC, method validation, preparative separationHigh-throughput screening, "green" applications, rapid analysisVolatile compounds, trace analysisRapid ee check, structural confirmation, when no chromophore is present

Visualizing the Workflow and Decision Process

A clear understanding of the analytical workflow ensures a systematic and robust validation process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Execution cluster_quant Phase 3: Quantification Sample Analyte Sample (this compound) Method_Select Method Selection (Based on Goal) Sample->Method_Select Racemic Racemic Standard (50:50 R/S Mixture) Racemic->Method_Select Chroma_Prep Chromatography Prep (Dissolve & Filter) Method_Select->Chroma_Prep HPLC/SFC GC_Prep GC Derivatization (Silylation & Acylation) Method_Select->GC_Prep GC NMR_Prep NMR Prep (Dissolve & Add CSA) Method_Select->NMR_Prep NMR Analysis Instrumental Analysis (HPLC / SFC / GC / NMR) Chroma_Prep->Analysis GC_Prep->Analysis NMR_Prep->Analysis Data Data Acquisition (Chromatogram / Spectrum) Analysis->Data Integration Peak / Signal Integration Data->Integration Calculation Calculate %ee Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for the validation of enantiomeric excess.

G Start What is the primary goal? HTS High-Throughput Screening (Many Samples, Speed is Key) Start->HTS Speed QC Final Quality Control (High Accuracy & Precision) Start->QC Accuracy NoUV No UV Chromophore or Rapid Confirmation Needed Start->NoUV No Separation Needed Trace Trace Level Analysis in Complex Matrix Start->Trace Sensitivity SFC Choose SFC HTS->SFC HPLC Choose HPLC QC->HPLC NMR Choose NMR NoUV->NMR GC Choose GC-MS Trace->GC

Caption: Decision tree for selecting an appropriate analytical method.

References

  • He, X., Zhang, Q., Liu, X., Lin, L., & Feng, X. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 47(39), 10972-10974. Available from: [Link]

  • Shukla, K., Andersen, J., & Reany, O. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2337-2353. Available from: [Link]

  • Li, P., Wu, J., & Yi, J. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 350-356. Available from: [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 906-923. Available from: [Link]

  • He, X., Zhang, Q., Liu, X., Lin, L., & Feng, X. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. Available from: [Link]

  • Cricco, J. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2024-2027. Available from: [Link]

  • Galaverna, G., & Pescitelli, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Di-dona, F., & Riela, S. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available from: [Link]

  • Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341-363. Available from: [Link]

  • Di-bari, L., & Pescitelli, G. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12797-12808. Available from: [Link]

  • Younes, A. A., Miyamoto, H., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Available from: [Link]

  • Jiang, H., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Journal of the American Chemical Society, 139(38), 13491-13501. Available from: [Link]

  • Di Bari, L., & Pescitelli, G. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Available from: [Link]

  • Schurig, V. (2001). Analytical chiral separation methods. Fresenius' Journal of Analytical Chemistry, 371(7), 807-822. Available from: [Link]

  • Le, K. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(11), 1798-1802. Available from: [Link]

  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2232-2242. Available from: [Link]

  • Younes, A. A., Miyamoto, H., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Younes, A. A., Miyamoto, H., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available from: [Link]

  • Kapitán, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3121. Available from: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-110. Available from: [Link]

  • Morris, D. G. (2021). Stereochemistry - Stereoelectronics. ScienceDirect. Available from: [Link]

  • Sánchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-842. Available from: [Link]

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(5), 1328. Available from: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1). Available from: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Sigma-Aldrich. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]

  • Ferreira, S., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4983. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Patterson, D., Schnell, M., & Doyle, J. M. (2014). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC. Available from: [Link]

  • Pierce, C. J., & Anslyn, E. V. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(11), 1775-1779. Available from: [Link]

  • Kumar, R., & Kumar, A. (2022). Development and Validation of Chiral Reversed-Phase HPLC Method for the Determination of Enantiomeric Purity of (S)-methoprene. ResearchGate. Available from: [Link]

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A Researcher's Guide to Diastereomeric Ratio Analysis in Asymmetric Synthesis: Featuring (R)-4-Methyl-2-(hydroxymethyl)morpholine as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries remain a foundational tool for inducing stereoselectivity, temporarily guiding a reaction to yield a preponderance of one diastereomer. This guide provides an in-depth analysis of determining diastereomeric ratios, a crucial aspect of evaluating the success of an asymmetric transformation. We will use the chiral scaffold of (R)-4-Methyl-2-(hydroxymethyl)morpholine as a focal point for discussing the principles and methodologies, while drawing comparisons with established chiral auxiliaries to provide a comprehensive performance context.

The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. By virtue of their defined stereochemistry, they create a chiral environment that directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the preferential formation of one diastereomer. The effectiveness of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) of the product, which reflects the degree of stereochemical control.

While a comprehensive survey of the literature does not yield extensive data on the specific application of this compound as a chiral auxiliary in diastereoselective reactions, its structural features—a rigid cyclic framework, a stereogenic center, and a handle for attachment to a substrate—make it an illustrative model for exploring the principles of asymmetric induction and the critical process of analyzing diastereomeric ratios.

Comparative Landscape of Chiral Auxiliaries

To understand the potential performance of a morpholine-based auxiliary, it is instructive to compare it with well-established classes of chiral auxiliaries, particularly in cornerstone reactions like the asymmetric aldol reaction.

Chiral Auxiliary ClassRepresentative StructureTypical Diastereomeric Ratios (Aldol Reactions)Key Features & Considerations
Evans Oxazolidinones (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone>95:5High diastereoselectivity, predictable stereochemical outcomes, well-established protocols.
Oppolzer's Camphorsultams (+)-Camphorsultam>90:10High diastereoselectivity, often crystalline derivatives, robust and reusable.
Pseudoephedrine Amides (+)-Pseudoephedrine>90:10High diastereoselectivity, auxiliary can be cleaved under mild conditions.
Sulfur-based Auxiliaries Thiazolidinethiones>95:5Effective for acetate aldol reactions, often provide complementary stereoselectivity to oxazolidinones.[1]
This compound (Hypothetical) To be determined experimentallyRigid morpholine backbone could provide a well-defined steric environment. The hydroxymethyl group serves as a covalent attachment point.

Workflow for Asymmetric Synthesis and Diastereomeric Ratio Analysis

The following diagram outlines the general workflow for employing a chiral auxiliary like this compound in an asymmetric reaction and the subsequent analysis of the diastereomeric ratio.

Asymmetric Synthesis Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_methods Analytical Methods A Attach Chiral Auxiliary (this compound) to Substrate B Diastereoselective Reaction (e.g., Aldol, Alkylation) A->B Prochiral Substrate + Reagent C Cleavage of Chiral Auxiliary B->C Diastereomeric Mixture D Purification (Chromatography) C->D E Diastereomeric Ratio (d.r.) Determination D->E F Characterization of Major Diastereomer E->F NMR NMR Spectroscopy (1H, 13C) E->NMR HPLC Chiral HPLC E->HPLC

Caption: General workflow for asymmetric synthesis using a chiral auxiliary and subsequent diastereomeric ratio analysis.

Experimental Protocols: A Methodological Guide

Protocol 1: Hypothetical Asymmetric Aldol Reaction

This protocol describes a hypothetical asymmetric aldol reaction using an N-acyl derivative of this compound.

  • Preparation of the N-Acyl Morpholine:

    • React this compound with the desired acyl chloride (e.g., propionyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

    • Purify the resulting N-acyl morpholine by column chromatography.

  • Enolate Formation:

    • Dissolve the N-acyl morpholine in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

    • Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the lithium enolate.

  • Aldol Addition:

    • To the enolate solution at -78 °C, add the desired aldehyde dropwise.

    • Stir the reaction mixture at -78 °C for the specified time (e.g., 1-2 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product using NMR spectroscopy or chiral HPLC.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a primary and often straightforward method for determining diastereomeric ratios, provided that there are well-resolved signals corresponding to each diastereomer.[2][3]

  • Sample Preparation: Prepare a solution of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Selection: Identify one or more pairs of signals that are unique to each diastereomer. These are often protons alpha to a stereocenter or methyl groups in a chiral environment.

  • Integration: Carefully integrate the selected signals for each diastereomer. Ensure proper baseline correction.[2]

  • Calculation: The diastereomeric ratio is the ratio of the integration values for the corresponding signals.

NMR_Analysis A Purified Diastereomeric Mixture B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Identify Non-overlapping Signals for Each Diastereomer C->D E Integrate Corresponding Signals D->E F Calculate Ratio of Integrals E->F

Caption: Workflow for determining diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 3: Diastereomeric Ratio Analysis by Chiral HPLC

When NMR signals overlap, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful alternative for separating and quantifying diastereomers.[4][5]

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[6]

  • Mobile Phase Screening:

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography or acetonitrile and water for reversed-phase chromatography.

    • Perform isocratic runs with varying mobile phase compositions to find a condition that provides baseline separation of the diastereomers.

  • Method Optimization:

    • Fine-tune the mobile phase composition, flow rate, and column temperature to optimize resolution and analysis time.

  • Quantification:

    • Inject a known concentration of the diastereomeric mixture.

    • Integrate the peak areas for each separated diastereomer. The diastereomeric ratio is the ratio of the peak areas.

Conclusion and Future Outlook

The control and analysis of stereochemistry are paramount in modern chemical synthesis. While this compound is not yet a widely documented chiral auxiliary, its structure represents a promising scaffold for the development of new asymmetric methodologies. The true measure of its potential, and that of any new chiral auxiliary, will be determined through rigorous experimental evaluation of diastereomeric ratios in key chemical transformations. The protocols and comparative data presented in this guide provide a robust framework for researchers to undertake such investigations and to accurately assess the stereochemical outcomes of their reactions. As the demand for enantiomerically pure compounds continues to grow, the development and thorough analysis of novel chiral auxiliaries will remain a vibrant and essential area of research.

References

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Chiral HPLC Method Development. I.B.S. [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]

  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]

  • A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Chemistry Portal. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ACS Publications. [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. National Institutes of Health. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF. ResearchGate. [Link]

  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications (RSC Publishing). [Link]

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A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries versus the Potential of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, providing a robust method for the introduction of chirality in a substrate-controlled manner. Among the pantheon of such molecules, the oxazolidinone-based auxiliaries developed by David A. Evans have established a gold standard for efficacy and versatility, particularly in the formation of carbon-carbon bonds.[1][2] This guide presents a detailed comparison between the well-established Evans auxiliaries and (R)-4-Methyl-2-(hydroxymethyl)morpholine, a chiral morpholine derivative whose potential as a chiral auxiliary for similar applications remains largely unexplored in peer-reviewed literature.

This comparison will delve into the mechanistic underpinnings, demonstrated efficacy, and practical considerations of Evans auxiliaries, supported by a wealth of experimental data. In contrast, the discussion of this compound will be framed as a prospective analysis, examining its structural attributes and postulating its potential role, thereby highlighting opportunities for future research in the field of asymmetric synthesis.

The Gold Standard: Evans Auxiliaries

Introduced in the early 1980s, Evans auxiliaries are a class of chiral oxazolidinones, typically derived from readily available α-amino acids, that have seen widespread application in both academic and industrial settings.[3] Their remarkable success stems from a predictable and highly effective mode of stereochemical induction in a variety of transformations, most notably in the diastereoselective alkylation of enolates and in aldol reactions.[1][2]

Mechanism of Stereocontrol

The high degree of stereoselectivity imparted by Evans auxiliaries is a consequence of a well-defined conformational bias in the N-acylated intermediate. Deprotonation of the N-acyl oxazolidinone leads to the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, directing the approach of an incoming electrophile to the less sterically hindered face. This reliable facial bias is the key to the high diastereoselectivity observed in these reactions.

Performance in Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. Evans auxiliaries have consistently demonstrated exceptional performance in directing the stereoselective alkylation of their N-acylated derivatives.

Evans AuxiliaryN-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinonePropionylBenzyl bromide>98:280-95
(S)-4-isopropyl-2-oxazolidinonePropionylAllyl iodide98:2~95
(R)-4-phenyl-2-oxazolidinoneAcetylMethyl iodide>99:1~90

Data compiled from various sources in synthetic organic chemistry literature.[4]

Performance in Asymmetric Aldol Reactions

The aldol reaction is another critical tool for the construction of carbon-carbon bonds and the creation of new stereocenters. Evans auxiliaries are renowned for their ability to control the stereochemical outcome of aldol reactions, typically affording the syn-aldol adduct with high diastereoselectivity.[5][6] The stereochemical course is reliably predicted by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.

Evans AuxiliaryN-Acyl GroupAldehydeDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinonePropionylIsobutyraldehyde>99:180-90
(S)-4-isopropyl-2-oxazolidinonePropionylBenzaldehyde>99:175-85
(R)-4-phenyl-2-oxazolidinoneAcetylPropionaldehyde>99:1~80

Data compiled from various sources in synthetic organic chemistry literature.

The Untapped Potential of this compound

This compound is a chiral building block that possesses structural features amenable to its use as a chiral auxiliary. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties. However, a comprehensive search of the scientific literature reveals a significant lack of data on its application as a chiral auxiliary in asymmetric alkylation and aldol reactions.

Postulated Mechanism of Stereocontrol

Hypothetically, if employed as a chiral auxiliary, this compound could be N-acylated to introduce a prochiral center. The stereocontrol would then depend on the conformational rigidity of the resulting N-acylmorpholine derivative upon enolization. The existing stereocenter at C2 of the morpholine ring, bearing a hydroxymethyl group, could potentially direct the stereochemical outcome. The formation of a chelated intermediate involving the morpholine oxygen and the enolate metal cation could lock the conformation, creating a sterically differentiated environment for the approach of an electrophile.

Experimental Protocols

Protocol 1: Evans Asymmetric Alkylation

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl Evans auxiliary.

  • Acylation: The Evans auxiliary is acylated with an appropriate acyl chloride or anhydride. A common method involves deprotonation with n-butyllithium at -78 °C followed by the addition of the acylating agent.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), is added dropwise to generate the (Z)-enolate.[4]

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.[4]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is typically cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively. The auxiliary can often be recovered.

Protocol 2: Evans Asymmetric Aldol Reaction

This protocol outlines a typical procedure for a boron-mediated Evans syn-aldol reaction.[5]

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf) is added, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine). The mixture is stirred to form the boron enolate.

  • Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde is added dropwise. The reaction is stirred at low temperature before being allowed to warm slowly.

  • Work-up and Purification: The reaction is quenched, typically with a buffer solution. The product is extracted, dried, and purified by column chromatography.

  • Auxiliary Cleavage: Similar to the alkylation protocol, the auxiliary is removed to afford the chiral β-hydroxy carbonyl compound.

Visualizing the Mechanisms

Evans_Alkylation cluster_0 Evans Auxiliary Alkylation Acyl_Aux N-Acyl Evans Auxiliary Enolate (Z)-Enolate (Chelated) Acyl_Aux->Enolate Base (e.g., NaHMDS) Product Alkylated Product (High d.r.) Enolate->Product Electrophile (R-X) Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Chiral Carboxylic Acid or Alcohol Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Hypothetical_Morpholine_Aldol cluster_1 Hypothetical Morpholine Auxiliary Aldol Reaction N_Acyl_Morpholine (R)-N-Acyl-4-Methyl-2- (hydroxymethyl)morpholine Enolization Enolization (Base, Lewis Acid) N_Acyl_Morpholine->Enolization Chelated_Intermediate Postulated Chelated Intermediate Enolization->Chelated_Intermediate Conformational Lock? Aldehyde_Addition Aldehyde Addition Chelated_Intermediate->Aldehyde_Addition Aldol_Adduct Diastereomeric Aldol Adducts Aldehyde_Addition->Aldol_Adduct

Caption: A postulated workflow for a morpholine-based chiral auxiliary in an aldol reaction.

Conclusion and Future Outlook

The Evans auxiliaries represent a mature and highly reliable technology in the field of asymmetric synthesis. Their efficacy is supported by decades of research and successful application in the synthesis of complex molecules. The high diastereoselectivities, good chemical yields, and predictable stereochemical outcomes make them a first choice for many synthetic chemists.

In contrast, this compound remains an enigmatic chiral building block in the context of its potential use as a chiral auxiliary for enolate chemistry. While its structural features suggest the possibility of inducing stereoselectivity, the absence of experimental data makes a direct comparison with the Evans auxiliaries impossible at this time.

This guide serves to underscore the established power of Evans auxiliaries and to highlight a potential avenue for new research. A systematic investigation into the performance of this compound and related chiral morpholine derivatives as auxiliaries in asymmetric alkylation and aldol reactions would be a valuable contribution to the field. Such studies would need to rigorously evaluate the diastereoselectivities, yields, and the ease of auxiliary attachment and removal to determine if this class of compounds can offer a viable alternative or complementary approach to the venerable Evans auxiliaries.

References

  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 2008. Available at: [Link]

  • Singh, V. K. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2015. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Chem-Station. Evans Aldol Reaction. Available at: [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Available at: [Link]

  • RSC Publishing. SuperQuat chiral auxiliaries: design, synthesis, and utility. Available at: [Link]

  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

  • Chem-Station International Edition. Evans Aldol Reaction. Available at: [Link]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]

  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.... Available at: [Link]

  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

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A Comparative Guide to the Performance of (R)-4-Methyl-2-(hydroxymethyl)morpholine and Proline Derivatives in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex, chiral molecules.[1] The development of organocatalysis has revolutionized this field, offering a metal-free and often more sustainable alternative to traditional methods.[1] Among the pioneering organocatalysts, L-proline has established itself as a remarkably effective and versatile catalyst for a wide range of asymmetric transformations, including the aldol reaction.[2] This guide provides a comparative analysis of the performance of the proline scaffold against (R)-4-Methyl-2-(hydroxymethyl)morpholine, a structurally analogous yet electronically distinct organocatalyst. While extensive data exists for proline and its derivatives, this guide also addresses the current landscape of research into morpholine-based catalysts in similar transformations, highlighting both the potential and the challenges associated with this catalyst class.

The Proline Paradigm: A Benchmark in Asymmetric Aldol Reactions

L-proline, a naturally occurring amino acid, has been extensively studied and successfully applied in a vast number of asymmetric aldol reactions.[2] Its efficacy stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to operate through an enamine-based mechanism, mimicking the action of Class I aldolase enzymes.[3] The generally accepted catalytic cycle, illustrated below, involves the formation of a nucleophilic enamine intermediate from the ketone donor and the proline catalyst. The carboxylic acid group of the proline then acts as an internal acid, activating the aldehyde acceptor through hydrogen bonding and directing the stereochemical outcome of the reaction.

Proline-Catalyzed Aldol Reaction Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Ketone Ketone Enamine Enamine Ketone->Enamine + Proline - H2O Aldehyde Aldehyde Proline Proline Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldol_Adduct Aldol_Adduct Iminium_Ion->Aldol_Adduct + H2O - Proline Product Product Aldol_Adduct->Product Final_Product β-Hydroxy Ketone Ketone_Start Ketone Aldehyde_Start Aldehyde Experimental_Workflow Start Start Step1 Dissolve L-Proline in Solvent (e.g., DMSO) Start->Step1 Step2 Add Ketone (e.g., Cyclohexanone) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Add Aldehyde (e.g., 4-Nitrobenzaldehyde) Step3->Step4 Step5 Monitor Reaction by TLC/GC-MS Step4->Step5 Step6 Quench Reaction (e.g., with aq. NH4Cl) Step5->Step6 Step7 Extract with Organic Solvent (e.g., Ethyl Acetate) Step6->Step7 Step8 Dry, Concentrate, and Purify (e.g., Column Chromatography) Step7->Step8 Step9 Characterize Product (NMR, HRMS, Chiral HPLC) Step8->Step9 End End Step9->End

Figure 2: General experimental workflow for a proline-catalyzed asymmetric aldol reaction.

Materials:

  • L-Proline (catalyst)

  • Ketone (e.g., cyclohexanone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Anhydrous solvent (e.g., DMSO)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of L-proline (e.g., 20 mol%) in the chosen solvent, add the ketone (1.0 equivalent).

  • Stir the mixture at the specified temperature (e.g., room temperature) for a short period.

  • Add the aldehyde (1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Pellissier, H. (2011).
  • BenchChem. (2025).
  • Notz, W., & List, B. (2005). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Pure and Applied Chemistry, 77(7), 1175-1185.
  • Al-bogami, A. S. (2020). Proline-catalyzed direct asymmetric aldol reactions catalytic asymmetric synthesis of anti-1,2-diols. Journal of Saudi Chemical Society, 24(1), 1-13.
  • BenchChem. (2025).
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Semantic Scholar.
  • Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1226357. [Link]

  • Pedzisa, L., et al. (2019). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ChemistryOpen, 8(7), 894-898.
  • Zhang, Z., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 13(4), 1058-1063. [Link]

  • Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Zhang, Z., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. AIR Unimi.
  • Itsuno, S. (2017). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions.
  • Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Alkylation: Benchmarking with (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates efficacy and safety. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and predictable method for introducing stereocenters. This guide provides a comprehensive analysis of the performance of chiral auxiliaries in asymmetric alkylation, with a focus on the well-established Evans oxazolidinones as a benchmark for evaluating the potential of novel auxiliaries like (R)-4-Methyl-2-(hydroxymethyl)morpholine.

While Evans auxiliaries have a long and storied history of success, the exploration of new chiral scaffolds is crucial for expanding the synthetic chemist's toolkit. Morpholine derivatives, with their unique conformational properties and potential for hydrogen bonding, present an intriguing, yet underexplored, class of chiral auxiliaries. This guide will objectively present the established performance of a leading chiral auxiliary, provide the scientific framework for its stereodirecting influence, and outline a detailed experimental protocol to systematically evaluate the performance of this compound in asymmetric alkylation.

The Gold Standard: Asymmetric Alkylation with Evans Oxazolidinones

Evans auxiliaries, specifically chiral oxazolidinones, are renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including the alkylation of enolates.[1] The (R)-4-benzyl-2-oxazolidinone auxiliary, derived from the readily available amino acid (R)-phenylalanine, serves as an exemplary case study.

The remarkable diastereoselectivity of Evans auxiliaries is attributed to a combination of steric and electronic factors that govern the conformation of the key enolate intermediate. Upon acylation of the auxiliary, deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively generates the (Z)-enolate.[1] This enolate is locked into a rigid, chelated conformation by the metal cation, which coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.

The bulky substituent at the C4 position of the oxazolidinone (e.g., the benzyl group in (R)-4-benzyl-2-oxazolidinone) effectively shields one face of the planar enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective alkylation.[2][3]

G cluster_0 Stereochemical Model for Evans Auxiliary cluster_1 Key Features enolate Chelated (Z)-Enolate transition_state Transition State enolate->transition_state Attack from less hindered face electrophile Electrophile (R'-X) electrophile->transition_state product Alkylated Product (High d.e.) transition_state->product feature1 Bulky C4-substituent (e.g., Benzyl) feature2 Rigid chelated conformation feature3 Shielding of one enolate face G A Step 1: Acylation of This compound B Step 2: Asymmetric Alkylation A->B C Step 3: Diastereoselectivity Analysis B->C D Step 4: Auxiliary Cleavage C->D E Step 5: Enantiomeric Excess Determination D->E

Caption: Proposed workflow for evaluating a new chiral auxiliary.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using (R)-4-Benzyl-2-oxazolidinone (Benchmark)

This protocol is adapted from established literature procedures and serves as a reliable benchmark for high diastereoselectivity. [2][3] 1. Acylation of (R)-4-Benzyl-2-oxazolidinone:

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 15 minutes, then add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-propionyl-(R)-4-benzyl-2-oxazolidinone.

2. Asymmetric Alkylation:

  • To a solution of N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (1.0 M in THF, 1.05 eq) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Adjust the pH to ~10-11 with sodium bicarbonate and extract the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer to pH ~1-2 with concentrated HCl and extract the chiral carboxylic acid with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the acid. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Protocol 2: Proposed Synthesis and Evaluation of N-Acyl-(R)-4-Methyl-2-(hydroxymethyl)morpholine

This proposed protocol is designed to enable the synthesis and subsequent testing of the title compound as a chiral auxiliary.

1. Synthesis of N-Propionyl-(R)-4-Methyl-2-(hydroxymethyl)morpholine:

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Note: The free hydroxyl group may need to be protected (e.g., as a silyl ether) prior to acylation and deprotected afterward, depending on its reactivity under the subsequent alkylation conditions.

2. Asymmetric Alkylation Trial:

  • Follow the procedure outlined in Protocol 1, step 2, using N-propionyl-(R)-4-methyl-2-(hydroxymethyl)morpholine as the substrate.

  • Screen different bases (e.g., NaHMDS, LDA, KHMDS) and solvents (e.g., THF, toluene, diethyl ether) to optimize the reaction conditions.

  • Analyze the diastereomeric ratio of the crude product by ¹H NMR and/or HPLC to assess the level of stereocontrol.

3. Auxiliary Cleavage:

  • Investigate various methods for the cleavage of the N-acyl bond, such as basic hydrolysis (e.g., LiOH/H₂O₂), acidic hydrolysis, or reductive cleavage (e.g., LiBH₄), to release the chiral carboxylic acid and recover the morpholine auxiliary. The optimal conditions will depend on the stability of the auxiliary and the product.

Conclusion and Outlook

This guide has provided a detailed comparison of the well-established Evans oxazolidinone chiral auxiliary with the largely unexplored this compound for asymmetric alkylation. The extensive data and predictable stereochemical outcomes of Evans auxiliaries serve as a crucial benchmark for the evaluation of any new chiral directing group.

While there is a notable absence of performance data for this compound in the current literature, its structural features suggest it may offer unique stereodirecting properties. The provided experimental workflow offers a clear and scientifically rigorous path for its evaluation. Should this novel morpholine-based auxiliary demonstrate high levels of diastereoselectivity, it could represent a valuable addition to the repertoire of synthetic methods for constructing chiral molecules. The results of such an investigation would be of significant interest to the chemical research and drug development communities, potentially opening new avenues for the efficient synthesis of complex, enantiomerically pure compounds.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

Sources

A Comparative Guide to Stereochemical Outcomes with (R)-4-Methyl-2-(hydroxymethyl)morpholine versus Other Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to introduce chirality remains a paramount objective. Chiral morpholine derivatives have emerged as privileged scaffolds in medicinal chemistry and drug development, owing to their favorable physicochemical properties, including enhanced metabolic stability and aqueous solubility.[1] This guide provides an in-depth technical comparison of the stereochemical outcomes achievable with (R)-4-Methyl-2-(hydroxymethyl)morpholine as a chiral auxiliary against other morpholine derivatives and established chiral auxiliaries. While direct, side-by-side comparative studies involving this compound are not extensively documented in peer-reviewed literature, this guide synthesizes available data and theoretical principles to offer valuable insights for the discerning researcher.

The Structural Advantage of Chiral Morpholines

The rigid, chair-like conformation of the morpholine ring provides a well-defined steric environment, which is a fundamental prerequisite for effective stereochemical control. The strategic placement of substituents on the morpholine scaffold allows for the fine-tuning of this environment to influence the facial selectivity of reactions on a tethered substrate.

This compound: A Closer Look

This compound possesses a unique combination of structural features that suggest its potential as a versatile chiral auxiliary:

  • C2-Hydroxymethyl Group: This functionality can act as a key coordination site for metal ions in Lewis acid-promoted reactions, leading to the formation of rigid, chelated transition states. This chelation can significantly enhance facial discrimination of the enolate, thereby leading to high diastereoselectivity.

  • N-Methyl Group: The methyl group on the nitrogen atom influences the conformational equilibrium of the morpholine ring and can exert a steric effect on the approaching electrophile. The choice of the N-substituent is crucial in modulating the reactivity and selectivity of the auxiliary.[2]

  • Defined Stereochemistry: The (R)-configuration at the C2 position provides the absolute stereochemical information necessary to induce chirality in the desired direction.

The interplay of these features suggests that amides derived from this compound could serve as effective chiral nucleophiles in a variety of asymmetric transformations, including alkylations, aldol additions, and conjugate additions.

Comparative Analysis of Stereochemical Outcomes

To contextualize the potential of this compound, a comparison with other chiral auxiliaries, including other morpholine derivatives and the well-established Evans oxazolidinones, is instructive.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated immense utility.[3] The diastereoselectivity of these reactions is highly dependent on the structure of the auxiliary and its ability to shield one face of the enolate.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound Derivative N-PropionylBenzyl bromideData not availableData not availableN/A
Evans Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) N-PropionylBenzyl bromide>99:190-95[4]
Pseudoephedrine Amide N-PropionylBenzyl bromide>95:585-95[4]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often with the creation of two new stereocenters.[5] Chiral auxiliaries play a crucial role in controlling both the diastereoselectivity and enantioselectivity of this transformation.

Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound Derivative N-PropionylIsobutyraldehydeData not availableData not availableN/A
Evans Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) N-PropionylIsobutyraldehyde>99:180-90[4]
Oppolzer's Camphorsultam N-PropionylIsobutyraldehyde>98:285-95[1]

For this compound, the C2-hydroxymethyl group could potentially chelate to the boron or titanium center of a Lewis acid, forming a rigid transition state that would favor the formation of one diastereomer. The sense of stereoinduction would depend on the preferred conformation of this chelated intermediate.

Mechanistic Insights and Predictive Models

The stereochemical outcome of reactions employing chiral auxiliaries can often be rationalized and predicted using established models.

Chelation Control Model

In reactions involving Lewis acids, the C2-hydroxymethyl group of this compound can act as a chelating ligand. This would lead to a rigid bicyclic transition state, effectively blocking one face of the enolate from the incoming electrophile.

Chelation_Control cluster_transition_state Chelated Transition State Model Enolate Chiral Morpholine Enolate Metal Lewis Acid (e.g., TiCl4, Bu2BOTf) Enolate->Metal Coordination Electrophile Electrophile (R-X) Enolate->Electrophile Attack from less hindered face Metal->Electrophile Activation Product Diastereomerically Enriched Product Electrophile->Product

Caption: Chelation control model for stereoselective reactions.

Steric Hindrance Model

In the absence of strong chelation, the stereochemical outcome will be primarily governed by steric hindrance. The bulky morpholine ring and its substituents will direct the electrophile to the less sterically encumbered face of the enolate. The N-methyl group of the title compound is sterically less demanding than the N-benzyl group found in some other morpholine auxiliaries, which could lead to different diastereoselectivities.

Experimental Protocols

While specific protocols for the application of this compound as a chiral auxiliary are not widely published, a general procedure for its synthesis and subsequent use in an asymmetric alkylation can be proposed based on standard methodologies.

Synthesis of this compound

A potential synthetic route to this compound could start from a commercially available chiral precursor, such as a derivative of an amino acid.

Synthesis_Workflow Start Chiral Precursor (e.g., (R)-amino acid derivative) Step1 Multi-step synthesis (e.g., reduction, cyclization) Start->Step1 Product This compound Step1->Product

Caption: General synthetic workflow for the target morpholine derivative.

Protocol:

  • Starting Material: A suitable enantiopure starting material, such as an (R)-configured amino alcohol, would be chosen.

  • N-Alkylation and Cyclization: The nitrogen would be methylated, followed by a cyclization reaction to form the morpholine ring. The specific reagents and conditions would need to be optimized.

  • Purification: The final product would be purified by standard techniques such as distillation or chromatography.

General Protocol for Asymmetric Alkylation
  • Amide Formation: this compound is acylated with a suitable acyl chloride or anhydride to form the corresponding amide.

  • Enolate Formation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to generate the corresponding enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to proceed to completion.

  • Workup and Auxiliary Cleavage: The reaction is quenched, and the product is isolated. The chiral auxiliary can then be cleaved under acidic or basic conditions to afford the chiral carboxylic acid, with the potential for recovery of the auxiliary.

Alkylation_Workflow cluster_workflow Asymmetric Alkylation Protocol Start Acylation of Chiral Morpholine Enolization Enolate Formation (LDA, -78°C) Start->Enolization Alkylation Addition of Electrophile Enolization->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

Caption: Experimental workflow for asymmetric alkylation.

Conclusion and Future Outlook

This compound presents an intriguing, yet underexplored, platform for asymmetric synthesis. Its unique structural features, particularly the C2-hydroxymethyl group, offer the potential for high levels of stereocontrol through chelation-controlled transition states. However, the lack of comprehensive experimental data necessitates further research to fully elucidate its capabilities and benchmark its performance against established chiral auxiliaries.

For researchers in drug development, the exploration of novel chiral auxiliaries like this compound is a worthwhile endeavor. The development of new, efficient, and highly selective synthetic methodologies is critical for the rapid and cost-effective production of enantiomerically pure pharmaceutical agents. Future studies should focus on systematically evaluating this auxiliary in a range of asymmetric transformations and comparing its performance directly with other leading chiral directing groups. Such studies will be invaluable in expanding the synthetic chemist's toolkit and advancing the field of asymmetric synthesis.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][1]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 1304-1329. [Link][6]

  • Chiral auxiliary. Wikipedia. [Link][4]

  • Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Chemical Reviews, 105(3), 857-897. [Link][7]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. [Link][8]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link][9]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link][10]

  • Chiral auxiliary. Grokipedia. [Link][5]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College. [Link][3]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link][11]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link][12]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14457-14462. [Link][13]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link][2]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link][14]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][15]

  • Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link][16]

  • The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Chemical Communications, 50(61), 8303-8305. [Link][17]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link][18]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6561. [Link][19]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 53(16), 2821-2832. [Link][20]

  • C-Alkylation of N-alkylamides with styrenes in air and scale-up using a microwave flow reactor. Organic & Biomolecular Chemistry, 17(30), 7183-7189. [Link][21]

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A Cost-Benefit Analysis of (R)-4-Methyl-2-(hydroxymethyl)morpholine in Asymmetric Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[1] Chiral morpholine scaffolds are of particular interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility.[2] This guide provides a comprehensive cost-benefit analysis of (R)-4-Methyl-2-(hydroxymethyl)morpholine as a chiral building block and compares its potential utility against established, commercially available chiral auxiliaries.

The Emerging Role of Chiral Morpholine Derivatives

The morpholine ring is a privileged structure in a variety of biologically active compounds.[3][4] The incorporation of a stereocenter within this scaffold is often critical for therapeutic efficacy. Asymmetric catalysis and the use of chiral building blocks are the primary strategies for accessing enantiopuer morpholine derivatives.[5] this compound represents a versatile chiral building block, offering a rigid scaffold with a nucleophilic hydroxyl group for further synthetic elaboration.

In-Depth Analysis of this compound

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Comparative Analysis with Established Chiral Auxiliaries

The selection of a chiral directing group is a critical decision, balancing cost, efficiency, and overall yield. This section compares this compound with three widely used classes of chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's camphorsultam.

Chiral AuxiliaryRepresentative Price (per gram)Key AdvantagesKey Disadvantages
This compound (estimated) ~$50 - $150 (based on N-Boc analog)Rigid scaffold, potential for high diastereoselectivity, direct incorporation of a morpholine moiety.Limited published application data, potentially higher cost than some alternatives.
Evans' Oxazolidinones ~$20 - $50High diastereoselectivity in a wide range of reactions, extensive literature support.[9][10]Higher molecular weight, requires well-defined cleavage conditions.
(1R,2S)-(-)-Pseudoephedrine ~$1 - $5 (research grade can be higher)[11][12][13][14][15]Low cost, readily available, efficient cleavage and recovery.Potential for competing N-alkylation, regulatory restrictions in some regions.
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) ~$30 - $60[16][17][18]High diastereoselectivity, excellent crystallinity of derivatives aids purification, robust and well-studied.Higher cost, can be challenging to remove under mild conditions.

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for this compound is an estimation based on its N-Boc protected analog.

Practical Considerations for Chiral Auxiliary Selection

The ideal chiral auxiliary offers high diastereoselectivity, is inexpensive, and can be easily attached, cleaved, and recovered for reuse.[19][20][21][22] The decision-making process for selecting an appropriate chiral auxiliary should be guided by several factors:

Start Start: Need for Asymmetric Synthesis ReactionType What is the key bond-forming reaction? Start->ReactionType SubstrateCompatibility Is the substrate compatible with the auxiliary and reaction conditions? ReactionType->SubstrateCompatibility DesiredStereo Which enantiomer is desired? SubstrateCompatibility->DesiredStereo Cost What is the budget for the auxiliary? DesiredStereo->Cost Scale What is the desired scale of the reaction? Cost->Scale Cleavage How will the auxiliary be removed? Scale->Cleavage Recycling Is recycling of the auxiliary feasible and economical? Cleavage->Recycling Selection Select Optimal Chiral Auxiliary Recycling->Selection

Caption: Decision-making workflow for selecting a chiral auxiliary.

Experimental Protocols: A Representative Asymmetric Alkylation

To provide a framework for comparison, the following are generalized, step-by-step protocols for an asymmetric alkylation of a carboxylic acid derivative using a chiral auxiliary.

Protocol 1: Using a Chiral Morpholine Derivative (Hypothetical)
  • Attachment of Auxiliary: To a solution of the chiral morpholine derivative (1.0 eq.) and the carboxylic acid (1.1 eq.) in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDCI, 1.2 eq.) and a catalyst (e.g., DMAP, 0.1 eq.). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Enolate Formation: Dissolve the resulting amide in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., LDA or LHMDS, 1.1 eq.) dropwise and stir for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the diastereomers.

  • Cleavage of Auxiliary: Cleave the alkylated product from the auxiliary using appropriate hydrolytic conditions (e.g., LiOH in THF/water or acidic hydrolysis).

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR or chiral HPLC analysis.

Protocol 2: Using an Evans' Oxazolidinone Auxiliary
  • Acylation: To a solution of the Evans' auxiliary (1.0 eq.) in anhydrous THF at 0 °C, add a solution of n-butyllithium (1.05 eq.) and stir for 15 minutes. Add the acid chloride (1.1 eq.) and stir for 1 hour.

  • Enolate Formation and Alkylation: Cool the solution to -78 °C and add a solution of sodium bis(trimethylsilyl)amide (1.1 eq.). Stir for 30 minutes, then add the alkylating agent (1.2 eq.). Allow the reaction to warm to the appropriate temperature and stir until complete.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard extractive work-up. Purify by column chromatography.

  • Cleavage of Auxiliary: Cleave the auxiliary using conditions such as lithium hydroperoxide or lithium hydroxide.

  • Analysis: Determine the diastereomeric excess by ¹H NMR or chiral HPLC.

Visualization of a General Chiral Auxiliary Workflow

Substrate Prochiral Substrate Coupling Coupling Reaction Substrate->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling Intermediate Diastereomeric Intermediate Coupling->Intermediate AsymmetricRxn Asymmetric Transformation Intermediate->AsymmetricRxn ProductAux Product-Auxiliary Adduct AsymmetricRxn->ProductAux Cleavage Cleavage ProductAux->Cleavage Product Enantiopure Product Cleavage->Product RecycledAux Recycled Auxiliary Cleavage->RecycledAux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

References

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(5), 1303–1307. [Link]

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC. NIH.[Link]

  • BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate.[Link]

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral Auxiliary Recycling in Continuous Flow: Automated Recovery and Reuse of Oppolzer's Sultam. Semantic Scholar.[Link]

  • ChemicalBook. (2019). Applications of Morpholine in Chemical Industry. ChemicalBook.
  • Silver Fern Chemical. (n.d.).
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. NIH.[Link]

  • Guidechem. (n.d.). (S)-4-Methyl-2-(hydroxyMethyl)Morpholine. Guidechem.
  • Sigma-Aldrich. (n.d.). (S)-4-Boc-2-Hydroxymethyl-morpholine. Sigma-Aldrich.
  • Parchem. (n.d.). (S)-4-Methyl-2-(hydroxymethyl)morpholine (Cas 26287-61-6). Parchem.
  • Santa Cruz Biotechnology. (n.d.). (R)-4-Boc-2-hydroxymethyl-morpholine | CAS 135065-71-3. SCBT.
  • Smith, A. B., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. NIH.[Link]

  • Wolfe, J. P., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. NIH.[Link]

  • Echemi. (n.d.). 4-(tert-Butyl) 2-methyl 2-(hydroxymethyl)
  • Bouling Chemical Co., Limited. (n.d.). (R)-Tert-Butyl 2-(Hydroxymethyl)
  • GoodRx. (2026). Pseudoephedrine Prices, Coupons & Savings Tips. GoodRx.
  • Welsch, M. E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC.[Link]

  • CP Lab Safety. (n.d.). (1R,2R)-(-)-PSEUDOEPHEDRINE, 98% (DEA List I Chemical), 100g. CP Lab Safety.
  • Oakwood Chemical. (n.d.). (S)-4-Boc-2-Hydroxymethyl-morpholine. Oakwood Chemical.
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  • ResearchGate. (n.d.). 2-Substituted chiral morpholines as bioactive compounds.
  • Reitz, A. B., et al. (2017). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. NIH.[Link]

  • Wikipedia. (n.d.). Camphorsultam. Wikipedia.
  • Organic & Biomolecular Chemistry. (2024). Recent Articles. Royal Society of Chemistry.
  • Singh, V., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central.[Link]

  • PharmacyChecker.com. (n.d.). Pseudoephedrine Prices - U.S.
  • Li, Y., et al. (2008). Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. ResearchGate.[Link]

  • ECHEMI. (n.d.). Morpholine Price and Market Analysis. ECHEMI.
  • BLDpharm. (n.d.). 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)
  • Sigma-Aldrich. (n.d.). (1S)-(-)-2,10-Camphorsultam 98 94594-90-8. Sigma-Aldrich.
  • Chem-Impex. (n.d.). (+)-10,2-Camphorsultam. Chem-Impex.
  • de Souza, R. O. M. A., et al. (2017). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. NIH.[Link]

  • SingleCare. (n.d.). Pseudoephedrine ER Coupons & Prices. SingleCare.
  • Amazon Pharmacy. (n.d.). PSEUDOEPHEDRINE 30 MG TAB. Amazon Pharmacy.
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  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols: (R)-4-(Oxiran-2-ylmethyl)morpholine in the Synthesis of Bioactive Molecules. BenchChem.
  • ResearchGate. (n.d.). Diastereoselective synthesis of the 4-methylproline derivatives.
  • Fisher Scientific. (n.d.). (-)-10,2-Camphorsultam 98.0+%, TCI America 1 g. Fisher Scientific.
  • ResearchGate. (2025). Synthesis of 4-Hydroxymethyl-2,4-methanoproline.
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A Comparative Guide to (R)-4-Methyl-2-(hydroxymethyl)morpholine in Stereoselective Synthesis: A Review of Potential and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Quest for Stereocontrol

Chiral morpholines are recognized as privileged heterocyclic scaffolds, frequently integrated into a vast array of pharmaceuticals and biologically active compounds. Their inherent structural and physicochemical properties—such as enhanced metabolic stability and aqueous solubility—make them highly sought-after building blocks in modern medicinal chemistry. The precise control of stereochemistry within the morpholine ring is often paramount to a compound's therapeutic efficacy and safety. Consequently, the development of robust methods for stereoselective synthesis is a critical endeavor.

This guide presents a comprehensive literature review of (R)-4-Methyl-2-(hydroxymethyl)morpholine and its role in stereoselective synthesis. While chiral auxiliaries—removable chiral groups that direct the stereochemistry of a reaction—are a cornerstone of asymmetric synthesis, the application of this compound in this capacity is not extensively documented in peer-reviewed literature. Therefore, this guide will first establish the benchmark for performance by examining well-established chiral auxiliaries. It will then delve into the synthesis of the target morpholine derivative and analyze its structural features to evaluate its potential as a chiral auxiliary, comparing it hypothetically with industry-standard alternatives.

Pillar 1: The Chiral Auxiliary as a Tool for Asymmetric Induction

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The ideal auxiliary offers high diastereoselectivity, attaches and detaches under mild conditions, and is recoverable for reuse. Classes such as the Evans oxazolidinones and Oppolzer's camphorsultam have become standards against which new methodologies are measured.

The general workflow for employing a chiral auxiliary is a three-step process: attachment, stereoselective reaction, and cleavage.

G cluster_0 Chiral Auxiliary Workflow Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Adduct Chiral Adduct Formation Prochiral->Adduct Auxiliary Chiral Auxiliary (this compound) Auxiliary->Adduct Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Adduct->Reaction 1. Enolate Formation 2. Electrophile Addition Product_Aux Diastereomerically Enriched Product Reaction->Product_Aux Cleavage Auxiliary Cleavage Product_Aux->Cleavage Hydrolysis, Reduction, etc. Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux G cluster_1 Hypothetical Asymmetric Alkylation Workflow start Propanoic Acid + This compound ester Esterification (DCC, DMAP) start->ester adduct Chiral Ester Adduct ester->adduct enolate Enolate Formation (LDA, -78 °C) adduct->enolate chelated_enolate Chelated (Z)-Enolate (Steric hindrance from morpholine ring directs face of alkylation) enolate->chelated_enolate alkylation Alkylation (R-X, e.g., BnBr) chelated_enolate->alkylation product_aux Alkylated Product alkylation->product_aux cleavage Cleavage (LiOH or LAH) product_aux->cleavage final_product Chiral Carboxylic Acid or Alcohol cleavage->final_product

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (R)-4-Methyl-2-(hydroxymethyl)morpholine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and predictable method for introducing stereocenters. Among the vast arsenal of available auxiliaries, morpholine-containing scaffolds have garnered significant interest due to their prevalence in bioactive molecules and their favorable physicochemical properties. This guide presents a detailed comparison of the potential utility of (R)-4-Methyl-2-(hydroxymethyl)morpholine as a chiral auxiliary against the well-established and extensively documented Evans' oxazolidinone auxiliaries.

While direct, peer-reviewed comparative data for this compound in common asymmetric transformations is not yet widely available, this guide will provide a framework for its evaluation by presenting benchmark data for a leading alternative and outlining the necessary experimental protocols for a meaningful comparison.

The Enduring Gold Standard: Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries.[1] Derived from readily available amino acids, they offer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric alkylations and aldol reactions.[2] The predictability of their stereochemical outcome, based on a chelated transition state model, has cemented their status as a go-to tool for synthetic chemists.[1]

Case Study 1: Asymmetric Alkylation with an Evans' Auxiliary

A quintessential application of Evans' auxiliaries is the diastereoselective alkylation of enolates. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face with high fidelity.[2]

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

  • Enolate Formation: To a solution of (S)-4-benzyl-2-oxazolidinone acylated with propionyl chloride (1.0 equiv) in anhydrous THF at -78 °C is slowly added a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv). The reaction mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Alkylation: Benzyl bromide (1.2 equiv) is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for 4 hours, allowing for the diastereoselective alkylation to proceed.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Auxiliary Cleavage: The resulting N-alkylated oxazolidinone is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (2.0 equiv) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The resulting chiral carboxylic acid is isolated after an acidic work-up.

  • Analysis: The diastereomeric ratio of the product before cleavage is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Workflow for Evans' Auxiliary-Mediated Asymmetric Alkylation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A N-Propionyl Oxazolidinone B NaHMDS, THF, -78 °C A->B Deprotonation C Sodium Enolate B->C D Benzyl Bromide C->D SN2 Attack E Alkylated Oxazolidinone D->E F LiOH, THF/H₂O E->F Hydrolysis G Chiral Carboxylic Acid F->G H Recovered Auxiliary F->H G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A N-Propionyl Morpholine Derivative B LDA, THF, -78 °C A->B Deprotonation C Lithium Enolate B->C D Methyl Iodide C->D SN2 Attack E Alkylated Morpholine Derivative D->E F Hydrolysis (e.g., LiOH) E->F Cleavage G Chiral Carboxylic Acid F->G H Recovered Auxiliary F->H

Caption: Proposed workflow for an asymmetric alkylation mediated by a chiral morpholine auxiliary.

Performance Comparison and Future Outlook

A direct and objective comparison of this compound with established auxiliaries like Evans' oxazolidinones requires rigorous experimental validation. The following table summarizes the well-documented performance of Evans' auxiliaries and outlines the key performance indicators that need to be determined for the morpholine-based auxiliary.

FeatureEvans' Oxazolidinone AuxiliaryThis compound Auxiliary
Availability Readily available in both enantiomeric forms from commercial sources. [3]Synthesizable from chiral precursors. [4]
Attachment Straightforward acylation. [3]Requires acylation and subsequent amide formation.
Asymmetric Alkylation (d.r.) Typically >95:5 for a wide range of electrophiles. Data to be determined.
Asymmetric Aldol (d.r.) High syn-selectivity, often >95:5. [5]Data to be determined.
Cleavage Conditions Mild hydrolytic conditions (e.g., LiOH, LiOOH). Reductive cleavage also possible.Expected to be achievable under standard hydrolytic conditions.
Auxiliary Recovery Generally high recovery yields.Data to be determined.

The potential advantages of a morpholine-based chiral auxiliary lie in its structural novelty and the direct incorporation of a medicinally relevant scaffold. The conformational rigidity of the morpholine ring could impart a high degree of stereocontrol in asymmetric transformations. Furthermore, the ability to recover and reuse the auxiliary is a critical factor for its practical application in large-scale synthesis.

References

  • Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322–1335. [Link]

  • Douglas, C. J., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Catalysis, 12(15), 9299-9305. [Link]

  • Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 56(1), 85-88. [Link]

  • Sannino, F., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Medicinal Chemistry, 67(6), 4647-4660. [Link]

  • Trost, B. M., & Shuey, C. D. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science, 379(6637), 1123-1129. [Link]

  • Black, R. D., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 84(3), 488. [Link]

  • Reddy, P. V., & Kumar, A. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(19), 6712–6719. [Link]

  • Pedzisa, L., et al. (2023). Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides. European Journal of Organic Chemistry, 26(43), e202300895. [Link]

  • Wang, H., et al. (2021). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 26(16), 4983. [Link]

  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11844–11849. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Chemistry–A European Journal, e202300895. [Link]

  • Aggarwal, V. K., et al. (2019). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition, 58(35), 12051-12055. [Link]

  • Procter, D. J. (2000). Principles and Applications of Asymmetric Synthesis. Wiley-VCH.
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  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(16), 9201-9203. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-4-Methyl-2-(hydroxymethyl)morpholine, grounding procedural steps in the scientific principles that underpin laboratory safety.

Part 1: Hazard Assessment & Characterization

Proper disposal begins with a thorough understanding of the substance's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we must infer its potential hazards based on its structural parents, morpholine and 4-methylmorpholine, and similar functionalized derivatives. This "principle of structural analogy" is a cornerstone of chemical safety for novel or less-common compounds.

The morpholine ring is a basic amine, and the hydroxymethyl group adds alcohol functionality. The N-methyl group is unlikely to drastically alter the core hazards of the morpholine structure. Therefore, we can anticipate a similar hazard profile.

Inferred Hazard Profile Summary

Hazard CategoryInferred Risk for this compoundRationale & Authoritative Source
Flammability Flammable Liquid and Vapor. Morpholine and 4-methylmorpholine are flammable liquids.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source.[1][3]
Corrosivity Causes severe skin burns and eye damage. The amine functional group makes the compound basic and corrosive. Morpholine is classified as causing severe skin burns and eye damage.[1][4]
Toxicity Harmful if swallowed; Toxic in contact with skin or if inhaled. Morpholine derivatives are known to be toxic.[2] The compound can be absorbed through the skin, and vapors should not be inhaled.
Environmental Potentially harmful to aquatic life. While specific data is lacking, many industrial chemicals, including morpholine, require controlled disposal to prevent harm to aquatic ecosystems.[5]

Causality Behind the Hazard Assessment: We treat this compound as hazardous because its core chemical structure (a substituted morpholine) is known to exhibit these properties. Assuming a high degree of hazard in the absence of complete data is the only responsible course of action, aligning with the precautionary principle fundamental to laboratory safety.

Part 2: Pre-Disposal Procedures: Segregation & Containment

Effective waste management hinges on proper segregation at the point of generation. Mixing incompatible waste streams is not just a regulatory violation; it is a significant safety risk that can lead to exothermic reactions, gas generation, or fire.[6]

Step-by-Step Waste Containment Protocol
  • Select the Correct Waste Container:

    • Use a dedicated, chemically resistant container. A high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for bases like morpholine derivatives.[7]

    • Ensure the container has a secure, vapor-tight lid to prevent the escape of flammable and toxic fumes.

    • The container must be clean and free of any residues that could react with the waste.

  • Label the Container Before Use:

    • Federal and local regulations require clear and accurate labeling.[8] The label must be affixed to the container before any waste is added.

    • The label must include:

      • The words "Hazardous Waste ".[8]

      • The full chemical name: This compound . Avoid abbreviations or formulas.

      • The specific hazard characteristics: Flammable, Corrosive, Toxic .

      • The date accumulation started (the day the first drop of waste entered the container).

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area should be at or near the point of generation and under the control of lab personnel.[9]

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6][7]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for segregating this waste stream.

G start Waste Generated: This compound q1 Is this the ONLY component in the waste stream? start->q1 waste_stream Create new 'Flammable, Corrosive, Non-Halogenated Organic Base' waste container q1->waste_stream  Yes q2 Is the existing waste stream 'Flammable, Corrosive, Non-Halogenated Organic Base'? q1->q2  No (Mixed with solvents, etc.) add_waste Add to compatible waste container q2->add_waste  Yes no_mix DO NOT MIX. Start a new, dedicated waste container per protocol. q2->no_mix  No

Caption: Waste segregation decision-making process.

Part 3: Spill Management & Emergency Response

Even with meticulous handling, spills can occur. A prepared and rapid response is essential to mitigate exposure and environmental contamination.

Small Spill Cleanup Protocol ( < 100 mL)

This protocol applies only to small spills that you are trained and equipped to handle. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access and eliminate all ignition sources (e.g., turn off hot plates, equipment).[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[1][3] Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated hazardous waste container.[3][10]

  • Decontaminate: Clean the spill area with a mild detergent and water solution.

  • Dispose of Materials: All cleanup materials (gloves, absorbent, etc.) are considered hazardous waste and must be disposed of in the sealed hazardous waste container.

  • Report: Report the incident to your supervisor and EHS office, as per institutional policy.

Part 4: The Disposal Pathway: From Lab to Final Treatment

Individual researchers do not personally transport chemicals off-site. Our responsibility is to prepare the waste for safe collection by trained EHS professionals or licensed hazardous waste contractors. This process is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[7]

Step-by-Step Disposal Workflow
  • Monitor Accumulation: Keep track of the accumulation start date and the volume in your SAA container. Regulations limit both the time and volume of waste that can be stored in the lab.[7][9]

  • Request Pickup: Once the container is 90% full or approaching its time limit (e.g., 90 days for Large Quantity Generators), submit a chemical waste pickup request through your institution's EHS portal.[7]

  • EHS Collection: Trained EHS personnel will collect the properly labeled and sealed container from your laboratory's SAA.

  • Consolidation: EHS will transport the waste to a Central Accumulation Area (CAA) on-site, where it may be consolidated with other compatible waste streams.

  • Manifest & Transport: The waste is manifested for off-site transport by a licensed hazardous waste disposal company, in compliance with Department of Transportation (DOT) regulations.[11]

  • Final Disposal: The most common and preferred disposal method for organic compounds like this is high-temperature incineration at a licensed facility.[5] This process destroys the hazardous components, converting them to less harmful substances like carbon dioxide, water, and nitrogen oxides.

Overall Disposal Pathway Diagram

G cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility cluster_vendor Licensed Vendor Responsibility gen 1. Waste Generation (Lab Bench) saa 2. Accumulation in SAA (Properly Labeled & Contained) gen->saa  Transfer pickup 3. EHS Pickup Request & Collection saa->pickup  Hand-off caa 4. Consolidation (Central Accumulation Area) pickup->caa transport 5. Manifest & Transport (DOT Compliance) caa->transport  Hand-off disposal 6. Final Disposal (e.g., Incineration) transport->disposal

Caption: End-to-end chemical waste disposal pathway.

Part 5: Regulatory Framework

All chemical disposal activities are governed by a strict regulatory framework. Adherence to these rules is mandatory.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , establishes the national standards for hazardous waste management, from generation to disposal ("cradle-to-grave").[7] This includes generator status (e.g., Large or Small Quantity Generator), labeling, and storage time limits.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) , ensure that workers are informed about chemical hazards and are protected from them.[12] This mandates clear labeling, access to SDSs, and proper training.[12]

  • State and Local Regulations: Your state or municipality may have more stringent regulations than the federal government. Always consult your institution's EHS department for guidance specific to your location.[13]

By integrating these principles and procedures into your daily laboratory operations, you contribute to a culture of safety and environmental stewardship, building trust in our scientific endeavors.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • MsdsDigital.com. MORPHOLINE. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Scungio, D. J. (2019, June). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • Inchem.org. (1995). Morpholine (HSG 92). [Link]

  • Graphic Products. (2024, January 11). OSHA Chemical Storage Requirements. [Link]

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  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. [Link]

  • Carl ROTH. Morpholine Safety Data Sheet. [Link]

  • PubChem. 4-Methylmorpholine. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of (R)-4-Methyl-2-(hydroxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The novel compound, (R)-4-Methyl-2-(hydroxymethyl)morpholine, presents unique opportunities in synthetic chemistry and pharmaceutical development. However, its handling requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this substituted morpholine derivative.

While a comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, existing data for the compound and structurally similar molecules, such as morpholine and its derivatives, allows us to establish a robust framework for its safe management in the laboratory.

Hazard Assessment: Understanding the Risks

Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The morpholine family of compounds, in general, can be corrosive to tissues and may be flammable.[2] It is therefore prudent to treat this compound with a high degree of caution, assuming it may share these broader hazardous properties.

Hazard Identification Summary
Hazard StatementGHS ClassificationSignal WordPictogram
H302: Harmful if swallowedAcute toxicity, oral, Category 4WarningGHS07
H315: Causes skin irritationSkin corrosion/irritation, Category 2WarningGHS07
H319: Causes serious eye irritationSerious eye damage/eye irritation, Category 2AWarningGHS07
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation, Category 3WarningGHS07

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are paramount to mitigating the risks associated with handling this compound. The following recommendations are based on a conservative approach, drawing from best practices for handling hazardous chemicals and data on related morpholine compounds.[3][4][5][6]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] Given the potential for serious eye irritation, a face shield should also be worn, especially when handling larger quantities or during procedures with a risk of splashing.[7][8][9]

  • Skin Protection:

    • Gloves: Nitrile rubber gloves are a suitable initial choice.[10] Always inspect gloves for any signs of degradation or perforation before use.[7] Double gloving is recommended to provide an additional layer of protection.[3] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[7]

    • Lab Coat/Gown: A chemically resistant lab coat or gown is essential to protect street clothes and underlying skin from contamination.[3] Ensure the sleeves are long enough to be tucked into your gloves, providing a continuous barrier.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[8][11] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for ensuring safety.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

  • The container should be kept tightly closed when not in use.[1][13]

Handling and Experimental Workflow

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood Verify Airflow prep_gather Gather Materials prep_fume_hood->prep_gather handle_weigh Weigh/Measure Compound prep_gather->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction handle_transfer Transfer/Quench handle_reaction->handle_transfer cleanup_decontaminate Decontaminate Glassware/Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Safe Handling Workflow
Spill Management

In the event of a spill, immediate and decisive action is required:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the chemical.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[14] Do not use combustible materials.

  • Neutralize (if applicable and safe): For acidic or basic spills, neutralization may be an option, but only if the reaction is well-understood and does not create additional hazards.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and any solid byproducts should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[7]

  • Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal.

Emergency Procedures: Preparedness is Key

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

Always have a copy of the available safety information and the contact details for your local poison control center readily accessible in the laboratory.

By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily laboratory practices, you can confidently and safely work with this compound, advancing your research while upholding the highest standards of safety.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (R)-4-Boc-2-hydroxymethyl-morpholine. [Link]

  • SBLCore. Safety Data Sheet: Morpholine. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment (PPE) for Pharmacy Workers. [Link]

  • International Programme on Chemical Safety. Morpholine (Health and Safety Guide No. 92, 1995). [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Health Care Technology. Personal Protective Equipment is PPE. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.